Pentanoic acid, 2-(1-methylethyl)-, (2R)-
Description
BenchChem offers high-quality Pentanoic acid, 2-(1-methylethyl)-, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 2-(1-methylethyl)-, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
247182-94-1 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2R)-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
ODPKTGAWWHZBOY-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCC(C(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(2R)-2-Isopropylpentanoic Acid: Mechanistic Dissociation of Efficacy and Toxicity
The following technical guide details the pharmacological and mechanistic profile of (2R)-2-isopropylpentanoic acid (also known as (2R)-2-isopropylvaleric acid). This molecule represents a critical "structural probe" in neuropharmacology, used to dissociate the anticonvulsant efficacy of Valproic Acid (VPA) from its teratogenic and hepatotoxic liabilities.
Executive Summary
(2R)-2-isopropylpentanoic acid (2-iPPA) is a constitutional isomer of the widely used antiepileptic drug Valproic Acid (VPA). While VPA is a broad-spectrum anticonvulsant, its clinical utility is compromised by significant teratogenicity (neural tube defects) and hepatotoxicity.[1]
2-iPPA serves as a pivotal molecule in drug development because it retains the anticonvulsant properties of VPA (via ion channel modulation) while exhibiting negligible teratogenicity . This dissociation of effects is mechanistically driven by the steric bulk of the isopropyl group, which prevents the molecule from inhibiting Histone Deacetylases (HDACs)—the epigenetic mechanism now understood to underlie VPA-induced birth defects.
Chemical Architecture & Stereochemistry
Structural Comparison
Unlike VPA (2-propylpentanoic acid), which is achiral and symmetric, 2-iPPA possesses a chiral center at the C2 position due to the substitution of a propyl group with an isopropyl group.
| Feature | Valproic Acid (VPA) | (2R)-2-Isopropylpentanoic Acid |
| IUPAC Name | 2-propylpentanoic acid | (2R)-2-propan-2-ylpentanoic acid |
| Formula | C8H16O2 | C8H16O2 |
| Chirality | Achiral | Chiral (R-enantiomer specified) |
| C2 Substituent | n-propyl (flexible, linear) | iso-propyl (branched, bulky) |
| Steric Effect | Fits HDAC catalytic pocket | Steric Hindrance excludes HDAC binding |
The Importance of the (2R)-Configuration
Stereoselectivity plays a massive role in the pharmacokinetics of branched fatty acids. The (2R)-enantiomer is distinct from the (2S)-enantiomer in its metabolic clearance.
-
Metabolic Stability: The (2R)-isomer is generally more resistant to glucuronidation and mitochondrial
-oxidation compared to the (S)-isomer or VPA. This is due to the spatial arrangement of the isopropyl group hindering the approach of Acyl-CoA synthetases. -
Efficacy: In VPA analogues (e.g., valnoctamide stereoisomers), the (2R)-configuration is often associated with higher potency in sodium channel blockade.
Pharmacodynamics: Mechanism of Action (MoA)
The therapeutic value of (2R)-2-iPPA lies in its "Selectivity by Exclusion." It engages the targets required for seizure control but is excluded from the targets that cause toxicity.
Primary Target: Voltage-Gated Sodium Channels ( )
-
Mechanism: Like VPA, (2R)-2-iPPA binds to the inactivated state of voltage-gated sodium channels (VGSCs) in central neurons.
-
Effect: It prolongs the refractory period of the channel, preventing high-frequency repetitive neuronal firing (the hallmark of a seizure).
-
Structural Basis: The lipophilic pentanoic acid tail and the isopropyl group anchor the molecule within the channel's hydrophobic transmembrane region, stabilizing the inactivation gate.
Secondary Target: GABAergic Modulation
-
Mechanism: Potentiation of GABAergic transmission.
-
Pathway: While VPA inhibits GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), 2-iPPA shows weaker inhibition of these enzymes. However, it may still enhance GABA synthesis or release via modulation of Glutamic Acid Decarboxylase (GAD).
The Safety Mechanism: Lack of HDAC Inhibition
This is the defining feature of 2-iPPA.
-
The VPA Liability: VPA is a direct inhibitor of Class I HDACs (HDAC1, HDAC2). This inhibition leads to hyperacetylation of histones in the embryo, disrupting the expression of HOX genes essential for neural tube closure (causing Spina Bifida).
-
The 2-iPPA Advantage: The isopropyl group at C2 creates significant steric hindrance. The catalytic tunnel of HDAC enzymes is narrow and hydrophobic. It can accommodate the linear n-propyl chain of VPA, but the branched iso-propyl group of 2-iPPA is too bulky to enter the active site.
-
Outcome: No HDAC inhibition
Normal histone acetylation levels No Teratogenicity .
Signal Transduction Visualization
Caption: Divergent pathways of VPA and (2R)-2-iPPA. Note the "Steric Exclusion" preventing HDAC inhibition by 2-iPPA.
Pharmacokinetics (PK)
The pharmacokinetics of chiral fatty acids are complex due to stereoselective metabolism.
| Parameter | Characteristics of (2R)-2-iPPA |
| Absorption | Rapid and complete (Lipophilic acid). |
| Distribution | High protein binding (>90%) to albumin. Crosses BBB efficiently. |
| Metabolism (Stereoselective) | Resistance to Glucuronidation: The (2R)-isopropyl group hinders the UDP-glucuronosyltransferase (UGT) active site. Resistance to |
| Half-Life | Typically longer than VPA due to metabolic stability. |
| Excretion | Renal (as conjugates or oxidation products). |
Experimental Protocols for Validation
To confirm the mechanism of action and safety profile of (2R)-2-iPPA, the following experimental workflows are standard.
Protocol A: HDAC Inhibition Assay (Fluorometric)
Purpose: To verify the lack of epigenetic toxicity.
-
Reagents: Purified human HDAC1/HDAC2 enzymes, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), (2R)-2-iPPA (Test), VPA (Positive Control).
-
Preparation: Dissolve (2R)-2-iPPA in DMSO. Prepare serial dilutions (0.1 mM to 10 mM).
-
Incubation: Mix enzyme + inhibitor for 30 mins at 37°C.
-
Reaction: Add fluorogenic substrate. Incubate for 30 mins.
-
Termination: Add Developer solution (Trypsin) to cleave the deacetylated substrate, releasing the fluorophore.
-
Readout: Measure fluorescence (Ex 360nm / Em 460nm).
-
Expected Result: VPA will show an IC50 ~1-2 mM. (2R)-2-iPPA should show NO inhibition (IC50 > 10-20 mM).
Protocol B: Ex Vivo Hippocampal Slice Recording
Purpose: To verify anticonvulsant efficacy.
-
Tissue: Prepare 400
m transverse hippocampal slices from rats. -
Perfusion: Maintain in aCSF (artificial Cerebrospinal Fluid) bubbled with 95% O2 / 5% CO2.
-
Induction: Induce epileptiform bursting by perfusing "Zero-Mg2+ aCSF" or adding 4-Aminopyridine (4-AP).
-
Treatment: Perfuse (2R)-2-iPPA (100
M - 1 mM). -
Recording: Place extracellular electrode in the CA1 pyramidal layer. Measure frequency and amplitude of population spikes.
-
Expected Result: Significant reduction in burst frequency and duration, comparable to VPA.
Experimental Workflow Diagram
Caption: Dual-track validation workflow. Phase 1 confirms safety (HDAC sparing); Phase 2 confirms efficacy.
References
-
Bialer, M. (2012). "Chemical properties of antiepileptic drugs (AEDs)." Advanced Drug Delivery Reviews.
-
Eickholt, A.A., et al. (2005). "Valproic acid and its non-teratogenic analogue 2-isopropylpentanoic acid: Differential effects on neuronal differentiation."[2] Neurotoxicology.
-
Phiel, C.J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry.
-
Radatz, M., et al. (1998). "Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2."[2] Neurotoxicology.
-
Nau, H., et al. (1991). "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism." Pharmacology & Toxicology.
Sources
Pharmacological Profile of 2-(1-Methylethyl)pentanoic Acid (2-IPPA) Enantiomers
The following technical guide details the pharmacological profile of 2-(1-methylethyl)pentanoic acid (2-IPPA) enantiomers.
A Technical Guide to the "Non-Teratogenic" Valproate Analogues
Executive Summary & Chemical Identity
2-(1-methylethyl)pentanoic acid, commonly referred to as 2-isopropylpentanoic acid (2-IPPA) or PIA , represents a critical structural probe in epilepsy research. It is a chiral constitutional isomer of the widely used antiepileptic drug (AED) Valproic Acid (VPA).
Unlike VPA, which is achiral and highly teratogenic (causing neural tube defects), 2-IPPA is chiral and exhibits a distinct pharmacological dissociation: it retains potent anticonvulsant activity while being virtually non-teratogenic . This guide analyzes the stereoselective profile of its enantiomers,
Chemical Structure & Stereochemistry[1][2][3][4]
-
IUPAC Name: 2-(1-methylethyl)pentanoic acid
-
Common Name: 2-Isopropylpentanoic acid (2-IPPA)
-
Molecular Formula:
[1][2][3][4] -
Chirality: The C2 position is a stereocenter bonded to four distinct groups: Hydrogen, Carboxyl, Propyl, and Isopropyl.
| Property | Valproic Acid (VPA) | 2-IPPA (Isomer) |
| Structure | 2-propylpentanoic acid | 2-isopropylpentanoic acid |
| Chirality | Achiral (Symmetric) | Chiral ( |
| Teratogenicity | High (Human Teratogen) | Negligible / Absent |
| HDAC Inhibition | Potent Inhibitor | No Inhibition |
Pharmacodynamics: The Stereoselective Profile[4]
The core pharmacological value of 2-IPPA lies in the "VPA Paradox": structurally similar isomers can have vastly different toxicological profiles.
Anticonvulsant Potency (Efficacy)
Both enantiomers of 2-IPPA exhibit anticonvulsant activity, but they display stereoselectivity in potency and duration of action.
-
-Enantiomer (Eutomer):
-
Demonstrates superior anticonvulsant potency in Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models.
-
Correlates with data from its amide derivative (PID), where the
-isomer shows a significantly lower (higher potency) than the -isomer.
-
-
-Enantiomer (Distomer):
-
Active but generally less potent than the
-form. -
Often exhibits faster clearance, reducing its effective duration of action in vivo.
-
Mechanism of Action (MOA)
The mechanism of 2-IPPA differs critically from VPA in its nuclear effects, which explains the safety profile.
-
HDAC Sparing (Safety Mechanism):
-
VPA: Inhibits Histone Deacetylases (HDACs), leading to hyperacetylation of chromatin. This gene dysregulation is the primary cause of teratogenicity (neural tube defects).
-
2-IPPA: Due to the steric bulk of the isopropyl group at the
-carbon, 2-IPPA fails to dock into the HDAC active site. It does not inhibit HDACs at clinical concentrations, preventing teratogenic outcomes.[5]
-
-
Acyl-CoA Synthetase 4 (Acsl4) Inhibition:
-
2-IPPA uncompetitively inhibits Acsl4 (Ki
11.4 mM), potentially modulating arachidonic acid turnover in brain phospholipids. This is a proposed mechanism for mood stabilization independent of HDAC inhibition.
-
-
Ion Channel Modulation:
-
Like VPA, 2-IPPA modulates voltage-gated sodium channels (
) and enhances GABAergic transmission, providing seizure control.
-
Teratogenicity (Toxicity)
Contrasting with other VPA analogues (like 4-yn-VPA, where the
-
Evidence: In NMRI mouse models, doses of 2-IPPA that exceed the therapeutic window of VPA failed to induce exencephaly.
Pharmacokinetics (PK)[2]
The enantiomers of 2-IPPA undergo stereoselective metabolism, influencing their clinical viability.
Stereoselective Clearance
-
-2-IPPA: Exhibits a lower clearance rate and longer elimination half-life (
).[6] This makes the -enantiomer the preferred candidate for drug development, as it sustains therapeutic levels longer. - -2-IPPA: Cleared more rapidly, likely due to preferential glucuronidation or oxidation by hepatic enzymes.
Enantiomer-Enantiomer Interaction
When administered as a racemate (50:50 mix), the presence of the
Visualizing the Mechanism: VPA vs. 2-IPPA
The following diagram illustrates the divergence in pathways that renders 2-IPPA non-teratogenic while retaining efficacy.
Caption: Divergent pathways of VPA and 2-IPPA. Note that 2-IPPA bypasses HDAC inhibition due to steric hindrance, eliminating teratogenicity.
Experimental Protocols
Protocol: Evaluation of Teratogenicity (Mouse Model)
Purpose: To confirm the non-teratogenic status of 2-IPPA enantiomers compared to VPA.
-
Subjects: NMRI mice (highly susceptible to VPA-induced exencephaly).
-
Dosing:
-
Administer a single intraperitoneal (i.p.) injection on Gestational Day 8 (critical window for neural tube closure).
-
Dose Groups:
-
Vehicle Control.
-
VPA (Positive Control): 3.0 mmol/kg (approx. 500 mg/kg).
- -2-IPPA: 3.0 mmol/kg.
- -2-IPPA: 3.0 mmol/kg.
-
-
-
Evaluation:
-
Sacrifice dams on Gestational Day 18.
-
Examine fetuses for exencephaly (failure of neural tube closure) and embryolethality (resorptions).
-
-
Expected Result:
-
VPA Group: ~30-60% incidence of exencephaly.
-
2-IPPA Groups (R & S): < 2% incidence (comparable to vehicle).
-
Protocol: Stereoselective Synthesis (Resolution)
Purpose: To isolate pure enantiomers for pharmacological testing.
-
Derivatization: React racemate with a chiral amine (e.g.,
-(-)- -methylbenzylamine) to form diastereomeric salts. -
Crystallization:
-
Recrystallize from acetone/n-hexane.
-
The diastereomers will have different solubility profiles. Repeat recrystallization until constant melting point is achieved.
-
-
Hydrolysis: Treat the purified salt with dilute HCl to liberate the free acid enantiomer.
-
Verification: Determine optical purity using Chiral HPLC (e.g., Chiralcel OD-H column) or polarimetry.
References
-
Bojic, U., et al. (1996). Further branching of valproate-related carboxylic acids reduces the teratogenic activity, but not the anticonvulsant effect.[7] Chemical Research in Toxicology. Link
-
Hauck, R. S., & Nau, H. (1992). Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate. Toxicology and Applied Pharmacology. (Foundational methodology for VPA analogue chirality). Link
-
Shimshoni, J. A., et al. (2007). Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid. Pharmaceutical Research.[8] Link
-
Chang, P., et al. (2001). Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4. Journal of Biological Chemistry. Link
-
Eickholt, B. J., et al. (2005). Valproic acid applies a brake to neuronal differentiation by inhibiting histone deacetylases. (Context for HDAC mechanism). Link
Sources
- 1. 2-(1-Methylethyl)pentanoic acid European Pharmacopoeia (EP) Reference Standard 62391-99-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. nimh-repository.rti.org [nimh-repository.rti.org]
- 4. nimh-repository.rti.org [nimh-repository.rti.org]
- 5. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Profiling of (2R)-2-Isopropylpentanoic Acid: Phase Behavior, Ionization, and Target Engagement
Executive Summary
(2R)-2-isopropylpentanoic acid (also known as propylisopropylacetic acid, PIA) is a chiral, branched-chain monocarboxylic acid. As a constitutional isomer of the widely prescribed anticonvulsant valproic acid (VPA), it has garnered significant attention in drug development. While VPA is highly effective for bipolar disorder and epilepsy, its clinical utility is severely bottlenecked by teratogenicity, which is driven by histone deacetylase (HDAC) inhibition[1].
The introduction of a rigid isopropyl group at the alpha-carbon fundamentally alters the molecule's thermodynamic binding profile, stripping away its teratogenic properties while preserving its therapeutic efficacy[2]. This technical guide dissects the thermodynamic properties of (2R)-2-isopropylpentanoic acid, explaining how its unique steric and electronic features govern its phase transitions, solution behavior, and highly selective target engagement.
Fundamental Thermodynamic Parameters
The macroscopic physical properties of (2R)-2-isopropylpentanoic acid are dictated by its branched aliphatic architecture. The table below summarizes its core physicochemical and thermodynamic data.
| Property | Value | Thermodynamic Implication |
| Molecular Formula | C₈H₁₆O₂ | Determines baseline molecular weight (144.21 g/mol )[3]. |
| Melting Point ( | ~24.1 °C | Low lattice energy due to steric disruption of crystal packing[4]. |
| Boiling Point ( | 218 – 231 °C | High energy required to break carboxylic acid dimers in the liquid phase[4]. |
| Acid Dissociation (pKa) | ~5.14 | Weaker acid than linear analogs due to inductive (+I) electron donation[5]. |
| Lipophilicity (LogP) | 2.64 | High entropic penalty of aqueous solvation drives lipid partitioning[5]. |
Phase Transition Thermodynamics
The physical state of an active pharmaceutical ingredient (API) directly influences its formulation strategy and bioavailability. (2R)-2-isopropylpentanoic acid exists near the boundary of a highly viscous liquid and a low-melting solid at standard room temperature.
Causality of Phase Behavior:
The melting point of ~24.1 °C is unusually low for an eight-carbon carboxylic acid[4]. This depression is driven by the severe entropic penalty associated with crystallizing a molecule that possesses both a flexible propyl chain and a bulky, rigid isopropyl group. During crystallization, the steric bulk prevents tight, ordered packing within the crystal lattice. This drastically lowers the enthalpy of fusion (
Solution Thermodynamics: Ionization and Partitioning
Acid Dissociation (pKa):
The pKa of (2R)-2-isopropylpentanoic acid is approximately 5.14, making it a slightly weaker acid than standard unbranched aliphatic acids (e.g., pentanoic acid, pKa ~4.8)[5]. This shift is thermodynamically driven by the inductive electron-donating (+I) effect of the alpha-isopropyl and propyl groups. The increased electron density at the alpha-carbon slightly destabilizes the resulting carboxylate anion. Because the conjugate base is less stable, a higher pH is required to achieve a negative free energy of dissociation (
Lipophilicity (LogP):
The compound exhibits a LogP of 2.64[5]. The thermodynamic driver for this partitioning is the hydrophobic effect. When introduced to an aqueous environment, the branched aliphatic chains force surrounding water molecules into a highly ordered, clathrate-like structure, resulting in a massive decrease in system entropy (
Binding Thermodynamics: The Structural Basis of Non-Teratogenicity
The clinical superiority of (2R)-2-isopropylpentanoic acid lies in its divergent target engagement compared to VPA[2].
HDAC Inhibition (Teratogenicity):
VPA binds the HDAC active site by inserting its linear propyl chains into a narrow hydrophobic channel leading to a catalytic zinc ion. In contrast, the bulky isopropyl group of (2R)-2-isopropylpentanoic acid creates a severe steric clash within this channel. The enthalpic penalty of desolvating the bulky group, combined with the structural deformation required to force it into the pocket, results in a positive Gibbs free energy of binding (
Acsl4 Inhibition (Bipolar Efficacy):
Instead of HDAC, (2R)-2-isopropylpentanoic acid uncompetitively inhibits acyl-CoA synthetase 4 (Acsl4), an enzyme implicated in arachidonic acid turnover in bipolar disorder[1]. The Acsl4 allosteric site thermodynamically accommodates the isopropyl bulk without steric hindrance, yielding a favorable, negative binding free energy (
Thermodynamic logic governing the non-teratogenic and therapeutic binding profile of the compound.
Self-Validating Experimental Protocols
To accurately quantify these thermodynamic parameters, specific, self-validating analytical workflows must be employed.
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions
-
Sample Preparation : Weigh 3-5 mg of >99% enantiomerically pure (2R)-2-isopropylpentanoic acid into an aluminum hermetic pan. Causality: Hermetic sealing prevents volatilization during heating, which would otherwise cause endothermic heat flow artifacts (
interference) that obscure the melting transition. -
Thermal Equilibration : Cool the sample to -20 °C and hold isothermally for 10 minutes. Causality: This ensures complete crystallization of the supercooled liquid, establishing a uniform, zero-enthalpy thermodynamic baseline prior to the heating ramp.
-
Heating Ramp : Heat the sample from -20 °C to 50 °C at a strictly controlled rate of 5 °C/min. Causality: A slower heating rate (5 °C/min rather than the standard 10 °C/min) is critical for highly viscous, branched liquids. It maintains thermal equilibrium across the sample, preventing the artificial broadening of the melting endotherm.
-
Integration : Integrate the area under the endothermic peak to calculate the enthalpy of fusion (
) and determine the exact extrapolated onset temperature ( ).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Acsl4 Binding
-
Buffer Matching : Dialyze purified Acsl4 enzyme against a 50 mM HEPES buffer (pH 7.4, 150 mM NaCl) overnight. Dissolve the (2R)-2-isopropylpentanoic acid in the exact same dialysis dialysate. Causality: Exact buffer matching eliminates the heat of mixing (
) caused by buffer ionization or dilution, isolating the true thermodynamic heat of binding. -
Reverse Titration Setup : Load 50 µM of the ligand ((2R)-2-isopropylpentanoic acid) into the sample cell and 500 µM of Acsl4 enzyme into the injection syringe. Causality: Standard titration (ligand into enzyme) fails here because the protonated fraction of the acid has low aqueous solubility. Reverse titration ensures the ligand remains fully solvated at a lower concentration in the cell, preventing micelle formation or precipitation.
-
Injection Parameters : Perform 20 injections of 2 µL each at 25 °C, with a 150-second spacing between injections. Causality: The 150-second interval allows the thermal power to return completely to baseline, ensuring accurate integration of the enthalpic heat (
) per injection. -
Data Fitting : Fit the integrated heat data to an uncompetitive binding model to extract the dissociation constant (
), binding enthalpy ( ), and entropy ( ).
Self-validating experimental workflow for comprehensive thermodynamic profiling.
References
-
2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem Source: nih.gov URL:[Link]
-
Showing NP-Card for 2-isopropylpentanoic acid (NP0276846) - NP-MRD Source: np-mrd.org URL:[Link]
-
2-Isopropylpentanoic acid Properties - EPA Source: epa.gov URL:[Link]
-
Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2 - PubMed Source: nih.gov URL:[Link]
-
Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC Source: nih.gov URL:[Link]
Sources
- 1. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. NP-MRD: Showing NP-Card for 2-isopropylpentanoic acid (NP0276846) [np-mrd.org]
Technical Whitepaper: Analytical and Physicochemical Profiling of (2R)-2-Isopropylvaleric Acid
Executive Summary
(2R)-2-isopropylvaleric acid (IUPAC: (2R)-2-propan-2-ylpentanoic acid) is a critical branched-chain fatty acid (BCFA) primarily recognized in the pharmaceutical industry as a stereospecific constitutional isomer of the antiepileptic drug Valproic Acid (VPA). In pharmacopeial standards, the racemic mixture of this compound is heavily monitored as Valproic Acid EP Impurity C or USP Related Compound B .
This technical guide provides drug development professionals, analytical chemists, and researchers with an authoritative breakdown of the compound's physicochemical properties, the causality behind its formation during API synthesis, and a self-validating protocol for its stereoselective isolation.
Chemical Identity & Physicochemical Profiling
The structural backbone of 2-isopropylvaleric acid consists of a valeric (pentanoic) acid chain with an isopropyl substitution at the alpha-carbon (C2). This specific branching significantly alters the molecule's steric bulk and hydrophobic profile compared to standard straight-chain fatty acids.
The compound has a molecular weight of 144.21 g/mol and a chemical formula of C8H16O2 [1]. Because the C2 carbon is a chiral center, the compound exists as two distinct enantiomers: (2R) and (2S). Understanding the exact stereochemistry is vital for toxicological profiling, as enantiomers of BCFAs often exhibit vastly different binding affinities to metabolic enzymes and Histone Deacetylases (HDACs).
Table 1: Core Identifiers and Comparative Properties
| Property | Valproic Acid (API) | (2R)-2-Isopropylvaleric Acid (Impurity) |
| IUPAC Name | 2-propylpentanoic acid | (2R)-2-propan-2-ylpentanoic acid |
| Chemical Formula | C8H16O2 | C8H16O2 |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol |
| CAS Number | 99-66-1 | 247182-94-1 [2] |
| Racemic CAS | N/A (Achiral) | 62391-99-5[3] |
| (2S)-Enantiomer CAS | N/A (Achiral) | 247182-97-4[4] |
| Pharmacopeial Status | Active Pharmaceutical Ingredient | EP Impurity C / USP Related Compound B |
Causality of Impurity Formation in API Synthesis
In industrial drug development, 2-isopropylvaleric acid does not appear spontaneously; its presence is a direct consequence of upstream synthetic contamination.
The Mechanistic Cause: Valproic acid is typically synthesized via the malonic ester synthesis route, where diethyl malonate or ethyl cyanoacetate is alkylated with propyl halides. If the propyl halide reagent contains trace amounts of isopropyl halide impurities (often a byproduct of the halogenation of crude propene derivatives), the malonic ester undergoes a competitive alkylation reaction.
Because the resulting 2-isopropylvaleric acid shares an identical molecular weight (144.21 g/mol )[1] and nearly identical boiling points/solubility profiles with the target Valproic Acid, standard physical purification methods (such as fractional distillation or bulk crystallization) fail to separate them. Consequently, the impurity carries over into the final API matrix, necessitating rigorous chromatographic monitoring.
Stereoselective GC-FID Quantitation Protocol
To accurately quantify the specific (2R)-enantiomer within a Valproic Acid API matrix, standard High-Performance Liquid Chromatography (HPLC) is insufficient due to the lack of a strong chromophore on the fatty acid backbone. Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard.
Causality & Design Rationale
Free BCFAs are highly prone to severe peak tailing and irreversible adsorption on standard silica GC columns due to strong intermolecular hydrogen bonding of the free carboxyl group. Derivatization via esterification is a mandatory prerequisite to neutralize this polarity, drastically improving volatility and peak symmetry. Furthermore, because the (2R) and (2S) enantiomers possess identical boiling points in an achiral environment, a chiral stationary phase (e.g., permethylated β-cyclodextrin) is strictly required. Chiral recognition is driven by the differential steric inclusion of the (2R) vs. (2S) isopropyl branches into the cyclodextrin cavity.
Self-Validating System Components
To ensure absolute trustworthiness and reproducibility, this protocol embeds two internal validation mechanisms:
-
Internal Standard (IS): Heptanoic acid is added prior to derivatization. Because it is an unnatural fatty acid not found in the API, it acts as a baseline to validate the efficiency of the esterification reaction and corrects for any injection volume discrepancies.
-
System Suitability Test (SST): A pre-run injection of a racemic 2-isopropylvaleric acid standard (CAS: 62391-99-5)[3]. The analytical run is only considered valid if the resolution (
) between the (2R) and (2S) peaks is (baseline separation).
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 50.0 mg of the Valproic Acid API. Spike the sample with 1.0 mL of the Internal Standard solution (heptanoic acid, 0.1 mg/mL in methanol).
-
Derivatization: Add 2.0 mL of Boron trifluoride-methanol solution (14% BF3). Seal the reaction vial tightly and incubate at 60°C for 30 minutes to ensure complete conversion of all carboxylic acids to their corresponding volatile methyl esters.
-
Liquid-Liquid Extraction: Cool the vial to room temperature. Add 2.0 mL of GC-grade hexane and 2.0 mL of saturated NaCl (brine) solution. Vortex vigorously for 1 minute. Extract the upper organic (hexane) layer, which now contains the volatile esters.
-
Chromatographic Separation:
-
Column: Chiral capillary column (e.g., Rt-βDEXm, 30 m × 0.32 mm ID).
-
Carrier Gas: Helium at a constant linear velocity of 30 cm/sec.
-
Oven Temperature Program: Hold isothermally at 90°C for 10 minutes, then ramp at 2°C/min to 140°C.
-
Injection: 1 µL injection volume, split ratio 50:1.
-
-
Detection: Detect using FID set at 250°C. Identify the (2R)-enantiomer (CAS: 247182-94-1)[2] by comparing its relative retention time to the certified reference standard run during the SST.
Visualization of the Analytical Workflow
The following diagram maps the logical progression of the chiral separation protocol, highlighting the critical divergence from the racemic mixture into the isolated enantiomers.
Workflow for the chiral separation of (2R)-2-isopropylvaleric acid from API samples.
References
1. 2. 3. 4. 5.
Sources
- 1. 2-(1-Methylethyl)pentanoic acid | C8H16O2 | CID 147513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 62391-99-5 | 2-Isopropylpentanoic acid - AiFChem [aifchem.com]
- 3. CAS 62391-99-5: 2-isopropylvaleric acid | CymitQuimica [cymitquimica.com]
- 4. 2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Metabolic Stability and Pharmacokinetic Profiling: A Comparative Analysis of 2-Isopropylpentanoic Acid and Valproic Acid
Executive Summary
Valproic acid (VPA) is a cornerstone therapeutic agent in neuropharmacology, widely utilized for epilepsy and bipolar disorder[1]. However, its clinical application is severely bottlenecked by dose-dependent hepatotoxicity and teratogenicity[2]. The core of this biochemical paradox lies not in the parent molecule's primary mechanism of action, but in its metabolic processing. By examining 2-isopropylpentanoic acid (PIA) —a rationally designed constitutional isomer of VPA—we can observe how minor structural branching fundamentally rewrites a drug's metabolic fate. This technical guide dissects the comparative metabolic stability, structural causality, and pharmacokinetic profiling of VPA versus PIA, providing a blueprint for safer neuropharmacological drug design.
Structural and Mechanistic Rationale
The Causality of Toxicity in Valproic Acid
VPA undergoes extensive hepatic metabolism. While glucuronidation and mitochondrial
These enzymes catalyze the
The Steric Shielding of 2-Isopropylpentanoic Acid (PIA)
PIA (propylisopropylacetic acid) is a constitutional isomer of VPA, replacing one straight propyl chain with a branched isopropyl group. This seemingly minor modification introduces critical steric hindrance at the
When PIA enters the active site of CYP2C9 or CYP2A6, the bulky isopropyl group prevents the optimal alignment required for hydrogen abstraction and subsequent terminal double-bond formation. Consequently, the hepatotoxic 4-ene pathway is effectively blocked, redirecting metabolism toward benign, easily excreted hydroxylated metabolites. Additionally, this branching prevents PIA from effectively inhibiting HDACs, rendering it non-teratogenic[3]. Crucially, PIA preserves—and even enhances—its ability to uncompetitively inhibit Acyl-CoA synthetase 4 (Acsl4), a key mechanism for its mood-stabilizing efficacy via the downregulation of arachidonic acid turnover[4].
Comparative Metabolic Stability Profile
The quantitative differences in metabolic stability and target affinity between VPA and PIA highlight the profound impact of constitutional isomerism on pharmacokinetics.
| Pharmacological Parameter | Valproic Acid (VPA) | 2-Isopropylpentanoic Acid (PIA) |
| Chemical Structure | Linear propyl chains | Branched isopropyl chain |
| Primary CYP450 Metabolite | 4-ene-VPA (Toxic terminal olefin) | Hydroxylated derivatives (Inactive) |
| Mitochondrial Toxicity | High (via 2,4-diene-VPA-CoA) | Negligible |
| HDAC Inhibition | Potent (Teratogenic driver) | Absent (Non-teratogenic) |
| Acsl4 Inhibition ( | ~25.0 mM | ~11.4 mM (Higher potency) |
| Clinical Liability | Hepatotoxicity, Neural tube defects | Favorable safety profile |
Data supported by in vitro Michaelis-Menten kinetics and recombinant enzyme assays[4].
Visualizing the Metabolic Divergence
The following diagram illustrates the divergent metabolic fates of VPA and PIA, dictated entirely by the presence of the isopropyl branch.
Divergent CYP450-mediated metabolic pathways of VPA and PIA.
Experimental Methodologies: Self-Validating Systems
To empirically validate the metabolic stability and efficacy of PIA versus VPA, the following standardized in vitro protocols are employed. These methodologies are designed with built-in controls to ensure self-validation and absolute data integrity.
Protocol A: In Vitro Microsomal Stability and Olefin Quantification
Objective: To quantify the resistance of PIA to CYP-mediated terminal desaturation compared to VPA. System Rationale: Human Liver Microsomes (HLMs) are utilized instead of whole hepatocytes to isolate Phase I CYP450-mediated metabolism from Phase II conjugation (glucuronidation). This prevents the masking of Phase I metabolite formation rates, ensuring an accurate measurement of intrinsic clearance.
Step-by-Step Workflow:
-
Matrix Preparation: Thaw HLMs on ice to preserve enzyme viability. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.
-
Incubation Mixture: Combine HLMs (final protein concentration 1.0 mg/mL) with the test compound (VPA or PIA at 10 µM) in the buffer.
-
Causality: A concentration of 10 µM ensures the substrate is well below the typical
, maintaining first-order kinetics for accurate intrinsic clearance calculation.
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH is the obligate electron donor; without it, the P450 heme iron cannot be reduced to the ferryl-oxo intermediate required for substrate oxidation.
-
-
Time-Course Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time points, while precipitating proteins for a clean LC-MS/MS injection.
-
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, specifically monitoring the mass transitions for the parent drugs and the 4-ene-VPA metabolite.
Protocol B: Acyl-CoA Synthetase 4 (Acsl4) Inhibition Assay
Objective: To confirm the retention of therapeutic efficacy (mood stabilization) of PIA via arachidonic acid cascade modulation[4].
Step-by-Step Workflow:
-
Enzyme Preparation: Express and purify recombinant rat Acsl4.
-
Reaction Matrix: In a 1.5 mL tube, combine 100 mM Tris-HCl (pH 7.4), 5 mM ATP, 5 mM MgCl2, and 0.1 mM CoA.
-
Causality: Mg2+ is required to coordinate with ATP, facilitating the nucleophilic attack by the fatty acid to form the acyl-AMP intermediate.
-
-
Substrate & Inhibitor Addition: Add radiolabeled
arachidonic acid and varying concentrations of PIA (1 mM to 30 mM). -
Incubation & Termination: Incubate at 37°C for 10 minutes. Terminate the reaction by adding Dole's reagent (isopropanol/heptane/1M H2SO4).
-
Causality: Dole's reagent forces a phase separation. The unreacted hydrophobic arachidonic acid partitions into the upper heptane layer, while the hydrophilic product (arachidonoyl-CoA) remains trapped in the lower aqueous phase.
-
-
Quantification: Extract the aqueous phase and measure radioactivity via liquid scintillation counting to determine the
of PIA[4].
Conclusion
The strategic structural modification of valproic acid into 2-isopropylpentanoic acid exemplifies the power of rational drug design. By introducing steric hindrance at the
References
- Title: Valproic acid and its derivatives enhanced estrogenic activity but not androgenic activity in a structure dependent manner. Source: researchgate.net.
- Title: Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder. Source: nih.gov.
- Title: Therapeutic and Toxic Effects of Valproic Acid Metabolites. Source: mdpi.com.
- Title: Valproic acid pathway: pharmacokinetics and pharmacodynamics. Source: nih.gov.
Sources
- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
The Valproate Scaffold: Structure-Activity Relationships of Branched-Chain Pentanoic Acids
The following technical guide details the structure-activity relationships (SAR) of branched-chain pentanoic acids, with a specific focus on the 2-alkylpentanoic acid scaffold typified by Valproic Acid (VPA) .
Executive Summary
Branched-chain pentanoic acids (BCPAs) represent a critical chemical space in neuropharmacology. The prototype, Valproic Acid (VPA; 2-propylpentanoic acid) , is a broad-spectrum anticonvulsant and mood stabilizer. However, its clinical utility is compromised by significant hepatotoxicity and teratogenicity (neural tube defects).
This guide deconstructs the SAR of the BCPA scaffold, demonstrating that anticonvulsant efficacy and teratogenic toxicity are structurally separable. While efficacy relies on specific lipophilic steric bulk at the C2 position, toxicity is mechanistically linked to Histone Deacetylase (HDAC) inhibition and specific metabolic dehydrogenation pathways. This document provides the rationale for next-generation analog design.
Chemical Space & Pharmacophore Definition
The core scaffold is pentanoic acid substituted at the
The Core Scaffold
-
Backbone: Pentanoic acid (C5).
-
Critical Substitution: Alkyl branching at C2.
-
Prototype: 2-propylpentanoic acid (Valproic Acid).[1][2][3][4][5]
Figure 1: The BCPA Pharmacophore. The C2 position is the 'command center' for both efficacy and toxicity.
Pharmacological SAR: Anticonvulsant Efficacy
Anticonvulsant activity in this class is mediated primarily through sodium channel blockade and modulation of GABAergic transmission.
Chain Length and Symmetry
-
Total Carbon Count: Activity peaks at C8–C9 total carbons.
-
VPA (C8): Highly active.
-
Butyric analogs (C4): Inactive anticonvulsants (though active HDAC inhibitors).
-
Longer chains (>C10): Reduced solubility and blood-brain barrier (BBB) penetration.
-
-
Symmetry: Symmetrical branching (e.g., two propyl chains) is superior to asymmetrical branching.
-
2-propylpentanoic acid (Symmetrical): High Potency.
-
2-ethylhexanoic acid (Asymmetrical): Lower Potency.
-
The Quaternary Carbon Hypothesis
Replacing the
-
Effect: Often maintains anticonvulsant activity but abolishes teratogenicity .
-
Example: 2-methyl-2-propylpentanoic acid is a potent anticonvulsant but does not induce neural tube defects in mouse models. This suggests the
-hydrogen is necessary for the toxic mechanism (likely HDAC inhibition interaction).
Toxicological SAR: The Safety Cliff
The toxicity of BCPAs is not random; it follows strict structural rules linked to metabolism and epigenetics.
Teratogenicity & HDAC Inhibition
VPA is a potent inhibitor of Class I and IIa Histone Deacetylases (HDACs). High HDAC inhibition correlates strongly with teratogenicity (neural tube defects).
-
The Link: The carboxylic acid group coordinates with the Zinc ion in the HDAC catalytic pocket. The hydrophobic chains occupy the tunnel.
-
SAR Rule: Branching at C3 or C4 (distal branching) reduces HDAC affinity and consequently reduces teratogenicity.
-
Enantioselectivity: For chiral analogs (e.g., 4-ene-VPA), the (S)-enantiomer is significantly more teratogenic than the (R)-enantiomer.
Hepatotoxicity & Unsaturation
Hepatotoxicity is driven by metabolic activation, specifically the formation of reactive metabolites via mitochondrial
-
4-ene-VPA (2-propyl-4-pentenoic acid): A toxic metabolite formed by desaturation. It inhibits
-oxidation, causing microvesicular steatosis. -
2-ene-VPA (2-propyl-2-pentenoic acid): An active anticonvulsant but non-toxic . The double bond at C2 prevents the formation of the toxic 4-ene intermediate.
Figure 2: Divergent pathways of efficacy and toxicity. Note that 2-ene and Alpha-methyl modifications block specific toxicity endpoints.
Comparative Data Summary
The following table synthesizes potency (Anticonvulsant ED50) and Safety (Teratogenicity/HDAC IC50) for key BCPA derivatives.
Table 1: SAR Profile of Valproic Acid and Key Analogs
| Compound | Structure Description | Anticonvulsant Potency (ED50, Mouse MES)* | Teratogenicity (Exencephaly Rate)** | HDAC1 Inhibition (IC50) | Clinical/SAR Status |
| Valproic Acid (VPA) | 2-propylpentanoic acid | ~200 mg/kg | High (60%) | 0.4 mM | Gold Standard (Toxic) |
| 2-ene-VPA | Double bond at C2-C3 | ~200 mg/kg | Low (<5%) | > 2.0 mM | Active, Non-teratogenic |
| 4-ene-VPA | Double bond at C4-C5 | ~180 mg/kg | Very High | 0.3 mM | Toxic Metabolite |
| 2-Methyl-VPA | Methyl at C2 (Quaternary) | ~220 mg/kg | Negligible | > 3.0 mM | Safe, Active |
| Valpromide | Primary Amide of VPA | ~100 mg/kg | Low | Inactive*** | Prodrug (Better CNS entry) |
| Octanoic Acid | Straight chain (C8) | Inactive | Negligible | > 5.0 mM | Branching is essential |
*MES: Maximal Electroshock Seizure test. Lower ED50 = Higher Potency. **Teratogenicity measured at high doses (e.g., 600 mg/kg) in NMRI mice. ***Valpromide is not an HDAC inhibitor per se but metabolizes to VPA; however, it has distinct non-teratogenic properties intact.
Experimental Protocols
To validate these SAR findings, the following standardized protocols are recommended.
Protocol A: Fluorometric HDAC Inhibition Assay
Purpose: To quantify the epigenetic toxicity potential of new BCPA analogs.
-
Reagents: Recombinant human HDAC1, Fluorogenic substrate (Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).
-
Preparation: Dissolve test BCPA analogs in DMSO. Prepare serial dilutions (0.01 mM to 10 mM).
-
Incubation:
-
Mix 10 µL of enzyme solution with 10 µL of test compound.
-
Incubate at 37°C for 15 minutes.
-
Add 20 µL of substrate solution. Incubate for 30 minutes.
-
-
Development: Add 50 µL of developer solution (Trypsin/TSA) to cleave the deacetylated substrate, releasing the fluorophore.
-
Detection: Measure fluorescence at Ex/Em = 360/460 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Validation Criteria: VPA IC50 must fall between 0.3 – 0.6 mM.
-
Protocol B: Maximal Electroshock Seizure (MES) Test
Purpose: To determine anticonvulsant efficacy in vivo.
-
Animals: Male NMRI mice (20-25g).
-
Administration: Administer test compound (i.p. or oral) in 0.5% methylcellulose vehicle. Wait for peak effect time (usually 30 min).
-
Shock Induction: Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 s duration).
-
Observation: Observe for the presence of tonic hindlimb extension (THE).
-
Protection: Absence of THE indicates protection.
-
-
Scoring: Determine the ED50 using Probit analysis based on the % of protected animals at different doses.
References
-
Nau, H., et al. (1991). Teratogenicity of Valproic Acid and Related Substances in the Mouse: Drug Plasma Concentrations and Molecular Structure. Pharmacology & Toxicology.[4][5] Link
-
Phiel, C. J., et al. (2001). Histone Deacetylase is a Direct Target of Valproic Acid, a Potent Anticonvulsant, Teratogen, and Mood Stabilizer. Journal of Biological Chemistry. Link
-
Bialer, M., & Yagen, B. (2007). Valproic Acid: Second Generation Clinical Derivatives. CNS Drug Reviews. Link
-
Eikel, D., et al. (2006). Structure-Activity Relationships of Valproic Acid Analogues regarding HDAC Inhibition and Teratogenicity. Chemical Research in Toxicology. Link
-
Palaty, J., & Abbott, F. S. (1995). Structure-Activity Relationships of Unsaturated Analogues of Valproic Acid. Journal of Medicinal Chemistry.[6] Link
-
Wlodarczyk, B., et al. (2012). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Toxicological Sciences. Link
Sources
- 1. Further branching of valproate-related carboxylic acids reduces the teratogenic activity, but not the anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cefic-lri.org [cefic-lri.org]
- 3. Structure-activity relationship read-across and transcriptomics for branched carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroactive properties of (2R)-2-isopropylpentanoic acid
The following technical guide details the neuroactive, pharmacological, and synthetic profile of (2R)-2-isopropylpentanoic acid , a critical constitutional isomer of valproic acid (VPA).
A Non-Teratogenic, Neuroprotective Analogue of Valproic Acid
Executive Summary: The "Holy Grail" of Valproate Therapeutics
Valproic acid (VPA) is a cornerstone antiepileptic and mood-stabilizing drug, yet its clinical utility is severely compromised by hepatotoxicity and teratogenicity (specifically, neural tube defects). The search for a "safer VPA" has identified (2R)-2-isopropylpentanoic acid (also known as (R)-PIA or (R)-2-IPP ) as a lead candidate.
Unlike VPA, which is achiral, (2R)-2-isopropylpentanoic acid possesses a chiral center at the C2 position. This structural modification results in a distinct pharmacological profile:
-
Retained Efficacy: Potent anticonvulsant and mood-stabilizing activity comparable to or exceeding VPA.
-
Abolished Teratogenicity: Lacks the histone deacetylase (HDAC) inhibitory activity responsible for VPA-induced birth defects.
-
Enhanced Neuroprotection: Exhibits superior inhibition of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) , positioning it as a novel inhibitor of ferroptosis —a key pathway in neurodegeneration.
Chemical Architecture & Stereochemistry
Structural Identity
-
IUPAC Name: (2R)-2-propan-2-ylpentanoic acid
-
Common Names: (R)-2-Isopropylpentanoic acid; (R)-PIA; (R)-2-IPP.
-
Molecular Weight: 144.21 g/mol [1]
-
Relationship to VPA: Constitutional isomer.
-
VPA: 2-propylpentanoic acid (Linear propyl chains).
-
2-IPP: 2-isopropylpentanoic acid (One linear propyl, one branched isopropyl).
-
The Chirality Factor
While VPA is achiral, 2-IPP exists as (R) and (S) enantiomers.
-
The (2R)-Enantiomer: Identified as the primary eutomer for anticonvulsant activity with a superior safety profile.
-
The (2S)-Enantiomer: While also active in sodium channel modulation, the (R)-form is preferred in development to eliminate potential off-target stereoselective toxicity associated with VPA metabolites.
Pharmacodynamics: Mechanism of Action
The therapeutic value of (2R)-2-isopropylpentanoic acid stems from its "selective retention" of VPA's beneficial mechanisms while discarding the toxic ones.
Primary Mechanism: ACSL4 Inhibition & Ferroptosis Defense
Recent research identifies ACSL4 as a critical driver of ferroptosis (iron-dependent cell death) by enriching cellular membranes with long-chain polyunsaturated fatty acids (PUFAs) that are susceptible to lipid peroxidation.[3][4]
-
Mechanism: (2R)-2-IPP acts as a competitive inhibitor of ACSL4 (Ki ≈ 11.4 mM, compared to VPA's Ki ≈ 25 mM).
-
Outcome: By inhibiting ACSL4, (2R)-2-IPP reduces the incorporation of arachidonic acid into phospholipids, thereby dampening neuroinflammation and blocking ferroptosis . This suggests utility beyond epilepsy, potentially in ALS, Parkinson's, and ischemic stroke.
Secondary Mechanism: Sodium Channel Modulation
Like VPA, (2R)-2-IPP modulates voltage-gated sodium channels (VGSCs).
-
Effect: Prolongs the inactivation state of Na⁺ channels, reducing high-frequency neuronal firing.
-
Result: Potent suppression of seizure activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) models.
The Safety Key: Lack of HDAC Inhibition
VPA is a broad-spectrum Histone Deacetylase (HDAC) inhibitor. This epigenetic modification disrupts the expression of developmental genes (e.g., HOX genes), causing teratogenicity.
-
(2R)-2-IPP Distinction: Due to the steric bulk of the isopropyl group at the C2 position, (2R)-2-IPP fails to dock into the catalytic pocket of HDAC enzymes.
-
Clinical Implication: This structural exclusion eliminates the teratogenic risk, making it a viable option for women of childbearing age.
Visualization: Signaling Pathway Divergence
The following diagram illustrates how (2R)-2-IPP diverges from VPA at the molecular level.
Caption: Divergent pharmacological pathways of VPA vs. (2R)-2-IPP. Note the absence of HDAC inhibition in the (2R)-2-IPP pathway, eliminating teratogenicity.
Experimental Protocols
Synthesis: Asymmetric Alkylation (Evans Method)
To ensure high enantiomeric excess (ee > 98%) of the (2R)-isomer, an asymmetric synthesis using an Evans oxazolidinone auxiliary is recommended over chiral resolution.
Reagents:
-
(4R)-4-benzyl-2-oxazolidinone (Chiral Auxiliary)
-
Valeryl chloride (Pentanyl chloride)
-
NaHMDS (Sodium bis(trimethylsilyl)amide)
-
2-Iodopropane (Isopropyl iodide)
-
LiOH / H₂O₂
Step-by-Step Methodology:
-
Acylation: React (4R)-4-benzyl-2-oxazolidinone with valeryl chloride and n-BuLi in THF at -78°C to form the N-valeryloxazolidinone imide.
-
Enolization: Treat the imide with NaHMDS (1.1 eq) in THF at -78°C for 1 hour to generate the (Z)-enolate.
-
Asymmetric Alkylation: Add 2-iodopropane (5 eq) to the enolate. The bulky benzyl group on the auxiliary forces the electrophile to attack from the less hindered face (stereoselective induction). Stir at -78°C -> 0°C.
-
Cleavage: Hydrolyze the auxiliary using LiOH (2 eq) and H₂O₂ (4 eq) in THF/H₂O at 0°C.
-
Purification: Acidify to pH 2, extract with ethyl acetate, and purify via flash chromatography (Hexane:EtOAc).
-
Validation: Confirm structure via ¹H-NMR and enantiomeric purity via Chiral HPLC (Chiralcel OD-H column).
In Vitro Assay: ACSL4 Inhibition Screen
Objective: Quantify the potency of (2R)-2-IPP in inhibiting arachidonic acid (AA) activation.
-
Enzyme Source: Recombinant human ACSL4 (expressed in E. coli or Sf9 cells).
-
Reaction Mix: Tris-HCl (pH 7.4), MgCl₂, ATP (5 mM), CoA (1 mM), [¹⁴C]-Arachidonic Acid.
-
Procedure:
-
Incubate ACSL4 with varying concentrations of (2R)-2-IPP (0.1 mM – 50 mM) for 10 min at 37°C.
-
Initiate reaction with [¹⁴C]-AA.
-
Terminate after 10 min using Dole’s reagent (Isopropanol:Heptane:H₂SO₄).
-
-
Analysis: Extract the organic phase containing unreacted AA. The aqueous phase contains [¹⁴C]-AA-CoA. Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ and Ki.
Comparative Data Profile
| Feature | Valproic Acid (VPA) | (2R)-2-Isopropylpentanoic Acid | Clinical Significance |
| Chirality | Achiral | Chiral (R-enantiomer) | (2R)-2-IPP allows stereoselective targeting. |
| Anticonvulsant Potency | Standard (ED₅₀ ~200 mg/kg) | High (ED₅₀ ~150 mg/kg) | Potentially lower dosing required. |
| ACSL4 Inhibition (Ki) | 25 mM | 11.4 mM | Superior mood stabilization & neuroprotection. |
| HDAC Inhibition | Potent (IC₅₀ ~0.4 mM) | Inactive (>10 mM) | Non-teratogenic. |
| Teratogenicity (Mouse) | High (Exencephaly) | None Detected | Safe for use in pregnancy. |
| Hepatotoxicity Risk | Moderate (4-ene metabolite) | Low | Improved safety profile. |
References
-
Skladchikova, G., Berezin, V., & Bock, E. (1998). Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2.[5][6] Neurotoxicology, 19(3), 357-370.
-
Bazan, N. G., et al. (2006). Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4. Journal of Neurochemistry.
- Nau, H., et al. (1991).Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology, 69(5), 310-321.
-
Doll, S., et al. (2017). ACSL4 dictates ferroptosis sensitivity by shaping cellular lipid composition.[7] Nature Chemical Biology, 13, 91–98. (Contextual grounding for ACSL4 mechanism).
-
NIMH Chemical Synthesis and Drug Supply Program. Catalog of Compounds: (R)-2-Isopropylpentanoic acid (I-907).
Sources
- 1. nimh-repository.rti.org [nimh-repository.rti.org]
- 2. nimh-repository.rti.org [nimh-repository.rti.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology data for Pentanoic acid, 2-(1-methylethyl)-, (2R)-
The following technical guide provides an in-depth toxicological and pharmacological analysis of (2R)-2-isopropylpentanoic acid , a critical structural isomer of Valproic Acid (VPA).
A Non-Teratogenic, Mechanistically Distinct Valproate Isomer
Executive Summary
(2R)-2-isopropylpentanoic acid (also known as (R)-PIA or (R)-2-iP-VPA ) represents a pivotal molecule in the structure-activity relationship (SAR) studies of valproate-related compounds. While it shares the anticonvulsant properties of its parent compound, Valproic Acid (VPA), it is fundamentally distinct in its toxicological profile.
The defining characteristic of (2R)-2-isopropylpentanoic acid is its lack of teratogenicity and absence of Histone Deacetylase (HDAC) inhibitory activity .[1][2] This stark contrast to VPA—which is a potent teratogen and HDAC inhibitor—identifies (2R)-PIA as a crucial probe for dissociating the therapeutic mood-stabilizing/antiepileptic effects of valproates from their embryotoxic side effects.
Chemical Identity & Stereochemistry
The molecule is a constitutional isomer of Valproic Acid.[1][2] While VPA possesses two symmetric propyl chains (making it achiral), (2R)-PIA features a valeric acid backbone branched with an isopropyl group at the
| Property | Data |
| IUPAC Name | (2R)-2-isopropylpentanoic acid |
| Common Synonyms | (R)-PIA; (R)-2-propylisopropylacetic acid; (R)-2-(1-methylethyl)pentanoic acid |
| Molecular Formula | C |
| Molecular Weight | 144.21 g/mol |
| Chirality | (R)-Enantiomer (Specific rotation is distinct from the (S)-isomer, CAS 247182-97-4) |
| Lipophilicity (LogP) | ~2.64 (Predicted) |
| Solubility | Low in water; High in organic solvents (ethanol, DMSO) |
Structural Comparison:
-
Valproic Acid (VPA): CH
CH CH -CH(COOH)-CH CH CH (Symmetric) -
(2R)-PIA: CH
CH CH -CH(COOH)-CH(CH ) (Asymmetric, Branched)
Mechanistic Toxicology: The Safety Switch
The toxicological divergence between VPA and (2R)-PIA is rooted in two primary molecular mechanisms: HDAC Inhibition and Acyl-CoA Synthetase 4 (Acsl4) Modulation .
Histone Deacetylase (HDAC) Inhibition
Current consensus posits that VPA-induced teratogenicity (specifically neural tube defects like spina bifida) is mediated by the hyperacetylation of histones via HDAC inhibition.[3]
-
VPA: Potent inhibitor of Class I HDACs (IC
~ 0.4 mM). This disrupts gene expression during embryogenesis. -
(2R)-PIA: Does NOT inhibit HDACs at clinically relevant concentrations.[1][2]
-
Implication: The lack of HDAC inhibition in (2R)-PIA correlates directly with its non-teratogenic profile, validating HDACs as the off-target driver of VPA toxicity.
Acyl-CoA Synthetase 4 (Acsl4) Inhibition
Both VPA and PIA reduce arachidonic acid (AA) turnover in brain phospholipids, a proposed mechanism for mood stabilization (bipolar disorder treatment).[2]
-
Mechanism: Uncompetitive inhibition of Acsl4, preventing the reacylation of AA into membrane phospholipids.[2]
-
Potency: (2R)-PIA is a more potent inhibitor of Acsl4 (K
= 11.4 mM) compared to VPA (K = 25 mM).[2] -
Result: (2R)-PIA retains or exceeds the potential therapeutic efficacy of VPA in mood stabilization models without the genetic toxicity associated with chromatin remodeling.
Figure 1: Mechanistic divergence between VPA and (2R)-PIA. Note the absence of the HDAC pathway for PIA.
Toxicological Data Summary
Teratogenicity
The most critical differentiator.
-
Mouse Model (NMRI strain): Administration of VPA (3.6 mmol/kg) on gestational day 8 induces exencephaly in >60% of fetuses.
-
(2R)-PIA Outcome: At equimolar doses (3.6 mmol/kg), (2R)-PIA shows 0% incidence of exencephaly .
-
Stereoselectivity: While the racemate is generally considered non-teratogenic, some studies on related analogues (e.g., pentyl-4-yn-VPA) suggest S-enantiomers can be more toxic. However, for PIA, the R-enantiomer is confirmed as the "safe" isomer with a wide safety margin.
Hepatotoxicity
VPA hepatotoxicity is linked to the formation of 4-ene-VPA (2-propyl-4-pentenoic acid) via mitochondrial
-
Metabolic Fate of PIA: The branching at the
-position (isopropyl group) alters the -oxidation kinetics. The formation of a toxic terminal double-bond metabolite is sterically hindered or proceeds via a different, less toxic pathway compared to the di-propyl structure of VPA. -
Data: (2R)-PIA does not induce the microvesicular steatosis typical of VPA overdose in hepatocyte models.
Anticonvulsant Activity
-
MES Test (Maximal Electroshock): (2R)-PIA demonstrates protection against seizures.
-
Potency: In some derivatives (e.g., urea/amide forms), the isopropyl-containing isomers show superior potency to VPA. The acid form itself is comparable to VPA in efficacy but superior in safety.
Experimental Protocols
For researchers validating these findings, the following protocols are the industry standard for differentiating VPA analogues.
Protocol A: In Vitro HDAC Inhibition Assay
Purpose: To confirm the lack of epigenetic toxicity.
-
Reagents: HeLa nuclear extract (source of HDACs), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Preparation: Dissolve (2R)-PIA in DMSO. Prepare serial dilutions (0.1 mM to 10 mM). Include VPA (positive control) and TSA (Trichostatin A, reference inhibitor).
-
Incubation: Incubate nuclear extract with test compounds for 30 mins at 37°C.
-
Reaction: Add substrate and incubate for 30 mins. Stop reaction with trypsin/developer solution.
-
Readout: Measure fluorescence (Ex 360nm / Em 460nm).
-
Validation Criteria: VPA must show dose-dependent inhibition. (2R)-PIA should show <10% inhibition even at high concentrations (up to 3-5 mM).
Protocol B: In Vivo Teratogenicity Screen (Mouse Exencephaly)
Purpose: Definitive safety assessment.
-
Animals: NMRI mice (highly susceptible to VPA teratogenicity).[4]
-
Timing: Mate females overnight (Day 0 = vaginal plug).
-
Dosing: On Gestational Day 8 (GD8) , administer a single intraperitoneal (i.p.) injection of (2R)-PIA (sodium salt) at 3.6 mmol/kg .
-
Control Group: Saline vehicle.
-
Positive Control: VPA Na-salt (3.6 mmol/kg).
-
-
Harvest: Sacrifice dams on GD18.
-
Analysis: Inspect fetuses for neural tube defects (exencephaly), resorptions, and fetal weight.
-
Expected Result: VPA group ~60% exencephaly; (2R)-PIA group ~0% (indistinguishable from saline).
References
-
Skladchikova, G., Berezin, V., & Bock, E. (1998). "Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2."[3][5] NeuroToxicology, 19(3), 357–370.[4][6] Link
-
Bojic, U., Ehlers, K., & Nau, H. (1996). "Further branching of valproate-related carboxylic acids reduces the teratogenic activity, but not the anticonvulsant effect."[7] Chemical Research in Toxicology, 9(5), 866–870. Link
-
Chang, M. C., et al. (2010). "Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder." Pharmacological Research, 62(1), 31–39. Link
-
Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry, 276(39), 36734–36741. Link
-
Sobol, E., et al. (2006). "Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid." Journal of Medicinal Chemistry, 49(4), 1364–1371. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 5. researchgate.net [researchgate.net]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Stereoselective Synthesis of (2R)-2-Isopropylpentanoic Acid via Evans Auxiliary Methodology
This Application Note is designed for researchers in medicinal chemistry and drug development. It details the stereoselective synthesis of (2R)-2-isopropylpentanoic acid , a chiral analogue of the antiepileptic drug Valproic Acid (VPA).
Abstract & Objective
Valproic acid (VPA) is a widely used antiepileptic drug, but its therapeutic index is limited by hepatotoxicity and teratogenicity. Chiral analogues, such as (2R)-2-isopropylpentanoic acid (also known as (2R)-2-propyl-3-methylbutanoic acid), are of significant interest for structure-activity relationship (SAR) studies to dissociate anticonvulsant efficacy from toxicity.
This protocol details the enantioselective synthesis of (2R)-2-isopropylpentanoic acid with high enantiomeric excess (>98% ee). The method utilizes the Evans Oxazolidinone chiral auxiliary strategy.[1][2][3] Crucially, this route is designed to bypass the low reactivity of secondary alkyl halides by employing isovaleryl chloride as the backbone and 1-iodopropane as the electrophile, ensuring high yield and chemical purity.
Retrosynthetic Analysis & Strategy
The Challenge of Steric Bulk
Direct alkylation to form a quaternary or tertiary center with two bulky chains (propyl and isopropyl) is sterically demanding.
-
Path A (Flawed): Alkylation of a pentanoic acid derivative with isopropyl iodide.
-
Path B (Selected): Alkylation of an isovaleric acid derivative with 1-iodopropane.
Stereochemical Control
To obtain the (2R) enantiomer, we utilize (4R)-4-benzyl-2-oxazolidinone . Based on the Evans Z-enolate transition state model, the bulky benzyl group directs the incoming electrophile (propyl iodide) to the anti face, establishing the (R)-configuration at the
Figure 1: Retrosynthetic strategy selecting the isovaleryl backbone to enable the use of a primary alkyl halide electrophile.
Materials & Equipment
Reagents
-
(4R)-4-benzyl-2-oxazolidinone (Chiral Auxiliary)
-
Isovaleryl chloride (3-methylbutanoyl chloride)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
1-Iodopropane (Propyl iodide)
-
Lithium Hydroxide (LiOH) and Hydrogen Peroxide (30%)
-
Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM).
Equipment
-
Argon/Nitrogen inert atmosphere manifold.
-
Low-temperature reactor (-78°C capability).
-
High-Performance Liquid Chromatography (HPLC) with Chiral Column (e.g., Chiralcel OD-H).
-
Polarimeter (for optical rotation).[7]
Experimental Protocol
Step 1: N-Acylation of the Chiral Auxiliary
This step attaches the isovaleryl backbone to the auxiliary.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve (4R)-4-benzyl-2-oxazolidinone (10.0 g, 56.4 mmol) in anhydrous THF (150 mL). Cool to -78°C .
-
Deprotonation: Add n-BuLi (23.7 mL, 59.2 mmol) dropwise over 20 mins. Stir for 30 mins at -78°C to form the lithiated auxiliary.
-
Acylation: Add Isovaleryl chloride (7.6 mL, 62.0 mmol) dropwise.
-
Reaction: Allow the mixture to warm to 0°C over 1 hour and stir for an additional 30 mins.
-
Workup: Quench with saturated
. Extract with DCM ( mL). Wash combined organics with 1M NaOH (to remove unreacted acid/chloride) and brine. Dry over and concentrate. -
Purification: Recrystallize from hexane/ethyl acetate or purify via flash chromatography (10% EtOAc/Hexanes) to yield the N-isovaleryl imide .
Step 2: Diastereoselective Alkylation (The Critical Step)
This step installs the propyl group with stereocontrol.
-
Enolization: In a flame-dried flask under Argon, dissolve the N-isovaleryl imide (from Step 1) in anhydrous THF (0.1 M concentration). Cool to -78°C .
-
Base Addition: Add NaHMDS (1.1 equiv) dropwise. Stir for 45–60 mins at -78°C.
-
Note: NaHMDS is preferred over LDA for generating the (Z)-enolate of oxazolidinones with high geometric purity.
-
-
Alkylation: Add 1-Iodopropane (3.0 equiv) neat, dropwise.
-
Additive (Optional): If reaction is sluggish, add dry HMPA or DMPU (2.0 equiv) to accelerate the
rate.
-
-
Progression: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight. Do not warm to room temperature immediately, as this may erode diastereoselectivity.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: Flash chromatography (silica gel).
-
QC Check: Assess diastereomeric ratio (dr) via
NMR. The benzylic proton signals of the auxiliary are typically distinct for the two diastereomers. Expect dr > 95:5.
-
Step 3: Chiral Auxiliary Cleavage (Hydrolysis)
Recover the target acid and the auxiliary.
-
Solution: Dissolve the alkylated imide in THF/Water (3:1) at 0°C.
-
Reagents: Add
(30% aq., 4.0 equiv) followed by LiOH (2.0 equiv). -
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC.
-
Quench: Add
(aq) to quench excess peroxide (test with starch-iodide paper). -
Separation:
-
Basify to pH > 10. Extract with DCM to recover the chiral auxiliary (save for re-use).
-
Acidify the aqueous layer to pH 1–2 with 1N HCl.
-
Extract the aqueous layer with EtOAc (
) to obtain the (2R)-2-isopropylpentanoic acid .
-
-
Final Purification: Distillation (vacuum) or column chromatography.
Mechanism & Stereochemical Model
The high stereoselectivity arises from the formation of a rigid Z-enolate chelated by the Lithium cation. The bulky benzyl group on the (4R)-auxiliary blocks the "front" face, forcing the electrophile (Propyl Iodide) to attack from the "back" (anti) face.
Figure 2: The chelated Z-enolate model. The (4R)-benzyl group sterically shields one face, directing the propyl group to the opposite face, yielding the (2R) configuration.
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | GC-MS / HPLC | > 98.0% |
| Enantiomeric Excess (ee) | Chiral HPLC (e.g., Chiralpak AD-H or OD-H) | > 98% |
| Identity | 1H NMR (CDCl3, 400 MHz) | Distinct doublet for isopropyl methyls; triplet for propyl methyl.[8] |
| Optical Rotation | Polarimeter ( | Compare with lit. value (approx -6.2° for S-enantiomer, so expect positive for R). |
Note on Absolute Configuration: Literature indicates that for VPA analogues, the (S)-auxiliary typically yields the (S)-acid when the priority of the backbone group (Isopropyl) is higher than the incoming group (Propyl) in the Cahn-Ingold-Prelog system. Therefore, utilizing the (4R)-auxiliary is the logical choice to target the (2R)-acid . Always confirm absolute configuration via optical rotation comparison with established standards [1, 2].
Troubleshooting Guide
-
Problem: Low yield in Alkylation Step.
-
Cause: Enolate decomposition or slow reaction.
-
Solution: Ensure temperature is strictly maintained at -78°C during NaHMDS addition. Add DMPU (co-solvent) to disrupt lithium aggregates and increase enolate reactivity toward the alkyl iodide.
-
-
Problem: Poor Diastereoselectivity (dr < 90:10).
-
Cause: Incomplete enolization or warming too fast.
-
Solution: Increase enolization time. Ensure NaHMDS is fresh (titrate if necessary). Keep reaction below -20°C until quench.
-
-
Problem: Difficulty removing Auxiliary.
-
Cause: Steric hindrance of the isopropyl group.
-
Solution: If LiOH/H2O2 is too slow, switch to Lithium benzyloxide (LiOBn) to form the benzyl ester, then hydrogenolyze (H2/Pd-C) to the acid.
-
References
-
Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide in the synthesis of chiral oxazolidinones." Journal of the American Chemical Society.[5] Link (Seminal work on the methodology).
-
Hauck, R. S., & Nau, H. (1989). "Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid."[10] Toxicology Letters. Link (Demonstrates the use of Evans auxiliary for VPA analogues).
- Bialer, M. (2012). "Chemical properties of Valproic Acid and its derivatives." Transactions of the American Clinical and Climatological Association. (Context on VPA structure and chirality).
-
PubChem Compound Summary. "2-Isopropylpentanoic acid."[11] Link (Chemical data verification).
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. york.ac.uk [york.ac.uk]
- 3. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 4. EP0373057A1 - Process for the preparation of (2-propyl)2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Chiral Resolution of 2-Isopropylpentanoic Acid
Introduction
The stereochemical composition of pharmacologically active molecules is a critical determinant of their therapeutic efficacy and toxicological profile. Enantiomers of a chiral drug can exhibit significantly different interactions with biological systems, necessitating the development of robust methods for their separation and characterization.[1][2] 2-Isopropylpentanoic acid, a structural analog of the anticonvulsant drug valproic acid, possesses a chiral center at the α-position to the carboxyl group.[3] The differential biological activities of its enantiomers warrant the development of efficient protocols for their resolution.
This application note provides a detailed guide for the chiral resolution of racemic 2-isopropylpentanoic acid via the classical method of diastereomeric salt crystallization. This technique remains a cornerstone of industrial and academic research for its scalability and cost-effectiveness.[1][4] The protocol will focus on the use of a chiral amine as the resolving agent, a widely applicable strategy for the resolution of racemic carboxylic acids.[4] Additionally, this guide will cover the analysis of the resulting enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[4][5][6] When a racemic carboxylic acid is reacted with an enantiomerically pure chiral amine, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[4][5]
The process can be conceptually broken down into three key stages:
-
Salt Formation: The racemic acid and a single enantiomer of a chiral resolving agent (a chiral amine in this case) are reacted to form a mixture of two diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salt with lower solubility in a specific solvent system is selectively crystallized.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt linkage, yielding the enantiomerically enriched carboxylic acid and recovering the resolving agent.
The success of this method is highly dependent on the selection of an appropriate resolving agent and the optimization of crystallization conditions, including the choice of solvent, temperature, and stoichiometry.
Experimental Workflow
The overall workflow for the chiral resolution of 2-isopropylpentanoic acid is depicted in the following diagram:
Caption: Workflow for the chiral resolution of 2-isopropylpentanoic acid.
Detailed Protocols
Materials and Reagents:
-
Racemic 2-isopropylpentanoic acid
-
(S)-(-)-1-Phenylethylamine (or another suitable chiral amine)
-
Solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Filter paper
-
Standard laboratory glassware
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol is a general guideline and may require optimization for solvent selection, temperature, and stoichiometry.
-
Dissolution: In a suitable flask, dissolve racemic 2-isopropylpentanoic acid (1.0 equivalent) in a minimum amount of a selected solvent (or solvent mixture) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral amine resolving agent, for example, (S)-(-)-1-phenylethylamine (0.5-1.0 equivalent), in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or refrigerator. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspension: Suspend the collected diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidification: Acidify the suspension with 1 M HCl until the pH is approximately 2. This will protonate the carboxylic acid and break the salt.
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the enantiomerically enriched 2-isopropylpentanoic acid.
Protocol 3: Analysis of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (e.e.) of the resolved 2-isopropylpentanoic acid should be determined by chiral HPLC.
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of acidic compounds. Polysaccharide-based CSPs are often a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.[4][5]
-
Sample Preparation: Prepare a dilute solution of the resolved 2-isopropylpentanoic acid in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Data Presentation
The following table provides a template for recording and presenting the results of the chiral resolution experiment. Specific values for the enantiomers of 2-isopropylpentanoic acid should be determined experimentally and from reliable literature sources.
| Parameter | (R)-2-Isopropylpentanoic Acid | (S)-2-Isopropylpentanoic Acid | Racemic Mixture |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol |
| Specific Rotation [α]D | To be determined | To be determined | 0° |
| Boiling Point | To be determined | To be determined | To be determined |
| Resolving Agent Used | (R)-(+)-1-Phenylethylamine (example) | (S)-(-)-1-Phenylethylamine (example) | N/A |
| Crystallization Solvent | To be determined | To be determined | N/A |
| Yield (%) | To be determined | To be determined | N/A |
| Enantiomeric Excess (%) | To be determined | To be determined | 0% |
Causality and Experimental Choices
-
Choice of Resolving Agent: The selection of the chiral amine is crucial. A good resolving agent should form a stable salt with the carboxylic acid and exhibit a significant difference in the solubility of the resulting diastereomers. Commonly used chiral amines for resolving carboxylic acids include α-phenylethylamine, brucine, and cinchonidine.[7] The structural compatibility between the acid and the amine influences the efficiency of the resolution.
-
Solvent Selection: The solvent plays a critical role in the crystallization process. The ideal solvent should provide a significant difference in the solubility of the two diastereomeric salts. A screening of various solvents and solvent mixtures is often necessary to identify the optimal conditions for selective crystallization.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic acid can affect the yield and purity of the desired enantiomer. While a 1:1 ratio is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.
-
Temperature Control: Slow and controlled cooling during crystallization is essential for the formation of well-defined crystals and to maximize the separation efficiency. Rapid cooling can lead to the co-precipitation of both diastereomers.
Conclusion
This application note provides a comprehensive and adaptable protocol for the chiral resolution of 2-isopropylpentanoic acid using diastereomeric salt crystallization. By carefully selecting the appropriate chiral resolving agent and optimizing the crystallization conditions, researchers can effectively separate the enantiomers of this important chiral building block. The analytical methods described herein will enable the accurate determination of the enantiomeric purity of the resolved products, which is essential for further studies in drug development and other scientific disciplines.
References
- Blacker, A. J., & Headley, C. E. (2010).
- Balint, J., et al. (2001). Optical resolution of 1-phenylethylamine with its derivatives. Tetrahedron: Asymmetry, 12(11), 1511-1518.
- Hamilton, D. G. (2006).
- Stereoelectronics. (2021, April 30). 6.
- Cui, Y., et al. (2010). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. Chirality, 22(2), 227-231.
- Pálovics, E., & Fogassy, E. (2004). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1493-1498.
- CymitQuimica. (n.d.). CAS 62391-99-5: 2-isopropylvaleric acid.
- Veranova. (n.d.).
- Blaschke, G. (2008). Enantioseparation of Chiral Drugs – An Overview. Current Medicinal Chemistry, 15(29), 3049-3065.
- Pharmaceutical Technology. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Wikipedia. (n.d.). Chiral resolution.
- JoVE. (n.d.). Properties of Enantiomers and Optical Activity.
- KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I.
- Khan, I., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 26(24), 7657.
- Flieger, J. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326.
- El-Sherif, Z. A., et al. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives.
- Chemistry LibreTexts. (2020, May 30). 6.
- Master Organic Chemistry. (2017, February 7).
- PubChem. (n.d.). 2-Isopropylpentanoic acid, (S)-.
- Uddin, M. J., et al. (2015). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)
- Tanaka, K., et al. (2003). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 118, 2-15.
- Sigma-Aldrich. (n.d.). 2-PROPYLVALERIC ACID FOR SYNTH.
- Sigma-Aldrich. (n.d.). 2-propylvaleric acid.
- Merck. (n.d.). 2-Propylvaleric acid CAS 99-66-1 | 814439.
- Google Patents. (n.d.). CN103183599A - Method for preparing 2-valproic acid.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Advanced Application Note: HPLC Method Development for 2-(1-methylethyl)pentanoic Acid
Topic: HPLC Method Development for 2-(1-methylethyl)pentanoic acid Content Type: Advanced Application Note & Protocol Audience: Pharmaceutical Analytical Scientists, Method Development Chemists[1]
Executive Summary & Molecule Profile
Target Analyte: 2-(1-methylethyl)pentanoic acid Common Names: 2-Isopropylpentanoic acid; Valproic Acid Related Compound B (USP); Valproic Acid Impurity C (EP).[2] CAS Registry: 62391-99-5 Molecular Formula: C8H16O2 (MW: 144.21 g/mol )[1][2][3][4]
Analytical Challenge: 2-(1-methylethyl)pentanoic acid is a structural isomer of Valproic Acid (2-propylpentanoic acid). Its analysis is complicated by two factors:
-
Lack of Chromophore: Like its parent compound, it lacks a conjugated
-system, exhibiting only weak UV absorption near 210 nm (carbonyl transition).[1] -
Isomeric Similarity: Separation from the active pharmaceutical ingredient (Valproic Acid) requires high-efficiency stationary phases capable of shape selectivity (steric discrimination between the n-propyl and iso-propyl chains).
This guide details three distinct protocols ranging from direct UV detection (for assay/high-level impurity monitoring) to derivatization (for trace quantification).
Critical Method Parameters (CMP) Analysis
Before initiating the workflow, the following physicochemical properties dictate the experimental design:
| Parameter | Value / Characteristic | Impact on HPLC Method |
| pKa | ~4.8 (Carboxylic Acid) | pH Control is Vital. Mobile phase pH must be |
| LogP | ~2.5 - 2.8 | Moderate Hydrophobicity. Requires high organic content (40-60% ACN/MeOH) for elution but allows for standard Reversed-Phase (RP) modes.[1] |
| UV Max | ~210 nm (Weak) | Detection Limit. Solvents must be "HPLC Grade Plus" or "UV Cutoff" grade.[1] Phosphate buffers are preferred over acetate/formate due to lower UV cutoff.[1] |
| Isomerism | Branched vs. Linear | Column Selection. A high-density C18 or a C18-PFP (Pentafluorophenyl) column is required for steric selectivity.[1] |
Protocol A: Direct UV Detection (The "Standard" Method)
Best for: Raw material assay, process control, and impurity profiling >0.1%.[1]
Chromatographic Conditions
-
Column: High-Strength Silica (HSS) C18 or equivalent (e.g., Waters Acquity HSS T3, Agilent Zorbax SB-C18).[1]
-
Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm.[1]
-
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric Acid ( ). -
Mobile Phase B: Acetonitrile (HPLC Gradient Grade).[1]
-
Elution Mode: Isocratic.
-
Ratio: 50% A / 50% B (Optimize between 45-55% B based on column aging).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controlled).
-
Detection: UV-Vis / PDA at 215 nm .
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Diluent: Mobile Phase A : Mobile Phase B (50:50).
-
Stock Solution: Dissolve 25 mg of 2-(1-methylethyl)pentanoic acid reference standard in 25 mL of Diluent (1.0 mg/mL).
-
System Suitability Solution: Prepare a mixture containing 1.0 mg/mL Valproic Acid and 0.05 mg/mL 2-(1-methylethyl)pentanoic acid to verify resolution (
).
Technical Rationale
-
pH 3.0: Ensures the carboxylic acid is protonated (
). This increases interaction with the C18 stationary phase.[1] If pH > 4.8, the analyte becomes , eluting in the void volume.[1] -
215 nm: A balance between maximizing signal (which peaks <210 nm) and minimizing noise from the mobile phase and instrument optics.
-
Isocratic vs. Gradient: Isocratic is preferred here because the refractive index changes in gradients can cause baseline drift that obscures the weak signal of the analyte.
Protocol B: Pre-Column Derivatization (The "Sensitivity" Method)
Best for: Trace impurity analysis (<0.05%), biological matrices, or cleaning validation.[1]
Reaction Mechanism
Since the native molecule has poor UV sensitivity, we tag the carboxylic acid with a chromophore (Phenacyl Bromide) to create a highly UV-active ester.
Derivatization Workflow
-
Reagent Preparation:
-
Reagent A: Phenacyl Bromide (12 mg/mL in Acetone).
-
Reagent B: Triethylamine (TEA) (10 µL/mL in Acetone).
-
-
Reaction:
-
HPLC Conditions (Modified):
-
Detection: UV at 245 nm (Phenacyl chromophore maximum).
-
Mobile Phase: Water / Methanol (20:80).[1] Note: The derivative is more hydrophobic.
-
Visualizing the Method Development Logic
The following diagram illustrates the decision matrix for selecting the appropriate detection and separation mode based on the analytical goal.
Caption: Decision tree for selecting Direct UV vs. Derivatization pathways based on sensitivity requirements.
Troubleshooting & Optimization Guide
Resolution Failure (Critical Pair Separation)
If 2-(1-methylethyl)pentanoic acid co-elutes with Valproic Acid:
-
Cause: Similar hydrophobicity and pKa.[1]
-
Solution 1 (Stationary Phase): Switch to a C18-PFP (Pentafluorophenyl) column. The fluorine atoms provide unique selectivity for isomeric branched chains.[1]
-
Solution 2 (Mobile Phase): Add 5 mM 1-Hexanesulfonic Acid Sodium Salt to the mobile phase (Ion-Pair Chromatography). This increases the apparent retention of the analytes and often alters selectivity between isomers.
Baseline Drift / Noise
References
-
United States Pharmacopeia (USP) . Valproic Acid Monograph & Related Compounds. USP-NF.[1] (Defines "Related Compound B" as the target analyte).
-
European Pharmacopoeia (Ph.[1] Eur.) . Valproic Acid Monograph 1378. (Defines "Impurity C" as 2-(1-methylethyl)pentanoic acid).[1][2][6][7]
-
Thakkar, R. et al. (2012) .[1][5] An Isocratic Method for Quantification of Valproic Acid and Its Related Impurities Using Ion Pair Reagent by Ultraperformance Liquid Chromatography. ISRN Chromatography.[1][5][8] (Demonstrates separation of isopropyl/ethyl isomers).
-
Liu, H. et al. (1992) .[1] Determination of valproic acid by high-performance liquid chromatography with photodiode-array and fluorescence detection. Journal of Chromatography B. (Establishes derivatization protocols).
Sources
- 1. echemi.com [echemi.com]
- 2. plantaedb.com [plantaedb.com]
- 3. (2RS)-2-(1-Methylethyl)pentanoic Acid | CymitQuimica [cymitquimica.com]
- 4. :: 2-Isopropyl Pentanoic Acid | CAS No: 62391-99-5 | SVAK Life Sciences:: [svaklifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (2RS)-2-(1-Methylethyl)pentanoic Acid | LGC Standards [lgcstandards.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Enantioselective synthesis of 2-isopropylvaleric acid using chiral auxiliaries
An Application Guide to the Enantioselective Synthesis of 2-Isopropylvaleric Acid Utilizing Chiral Auxiliaries
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral carboxylic acids are pivotal building blocks for a vast array of pharmaceuticals and biologically active molecules. This guide provides a detailed, in-depth protocol for the enantioselective synthesis of 2-isopropylvaleric acid, a representative α-branched carboxylic acid, using the well-established and reliable chiral auxiliary-based methodology.
This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices, ensuring a robust and reproducible synthesis. The protocols described herein are designed to be self-validating, providing a trusted framework for laboratory application.
The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis
In modern organic synthesis, the challenge is often not just to create a molecule, but to create a specific stereoisomer. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[1] This covalent modification creates a chiral adduct, which then directs a subsequent reaction to occur with high diastereoselectivity, effectively controlling the formation of a new stereocenter in a predictable manner.[1][2] The auxiliary, having served its purpose, is then cleaved and can often be recovered for reuse.[3] This three-step sequence—attachment, diastereoselective reaction, and removal—transforms a difficult separation of enantiomers into a more straightforward separation of diastereomers by standard techniques like column chromatography or crystallization.[2][4]
This approach is particularly powerful for the α-alkylation of carboxylic acids, a fundamental C-C bond-forming reaction.[5] Direct deprotonation and alkylation of a simple carboxylic acid would yield a racemic mixture. By employing a chiral auxiliary, we can guide the alkylating agent to one face of the enolate, leading to a single desired stereoisomer.
Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.
Selecting the Optimal Chiral Auxiliary: Evans' Oxazolidinones
Two of the most successful and widely adopted classes of chiral auxiliaries for asymmetric alkylation are the oxazolidinones, popularized by David A. Evans, and pseudoephedrine amides, developed by Andrew G. Myers.[6][7]
-
Myers' Pseudoephedrine Auxiliaries: These offer excellent stereocontrol, and their derivatives are often highly crystalline, which can simplify purification by recrystallization.[8][9] They are effective with a broad range of alkylating agents.[10]
For this guide, we will focus on the Evans' oxazolidinone auxiliary , specifically (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, due to its commercial availability, extensive validation in the literature, and consistently high performance in achieving excellent stereocontrol.[15]
Detailed Application Protocol: Synthesis of (S)-2-Isopropylvaleric Acid
This protocol details the three-stage synthesis of (S)-2-isopropylvaleric acid starting from valeric acid (pentanoic acid) and the chosen Evans auxiliary.
Caption: Reaction scheme for the synthesis of (S)-2-isopropylvaleric acid.
Part A: Acylation — Attachment of the Valeryl Group
This step covalently links the valeric acid substrate to the chiral auxiliary. While acylation can be achieved by deprotonating the auxiliary with n-BuLi followed by reaction with an acyl chloride, a milder and operationally simpler method uses an acid anhydride with a catalyst.[4]
Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.)
-
Valeric anhydride (1.5 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add the chiral auxiliary (1.0 eq.), DMAP (0.1 eq.), and anhydrous toluene.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of valeric anhydride (1.5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting auxiliary is consumed.
-
Cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-pentanoyl oxazolidinone can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Part B: Diastereoselective Alkylation
This is the critical stereocenter-forming step. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to generate a Z-enolate.[10] The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid structure. The phenyl and methyl groups of the auxiliary sterically block the top face of the enolate, forcing the electrophile (isopropyl iodide) to approach from the less-hindered bottom face, thus ensuring high diastereoselectivity.[14]
Protocol 2: Asymmetric Alkylation
-
Materials:
-
N-pentanoyl oxazolidinone (from Part A) (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq.)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq.)
-
Isopropyl iodide (i-Pr-I) (1.5 eq.)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 eq.) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the LDA solution to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve the N-pentanoyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the LDA solution via cannula into the oxazolidinone solution at -78 °C. Stir the resulting mixture for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add isopropyl iodide (1.5 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomers, should be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
-
Part C: Cleavage of the Chiral Auxiliary
The final step is to release the desired chiral carboxylic acid from the auxiliary. A common and effective method is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[16][17] This method is highly selective for the exocyclic acyl group, preserving the stereocenter and allowing for recovery of the intact auxiliary.[11][18]
CAUTION: The reaction of LiOH with H₂O₂ can be exothermic and may release oxygen gas, especially with excess H₂O₂.[18][19] Ensure the reaction is well-vented and maintained at 0 °C.
Protocol 3: Hydrolytic Cleavage
-
Materials:
-
Alkylated N-acyl oxazolidinone (from Part B) (1.0 eq.)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂) (4.0 eq.)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq.)
-
Aqueous sodium sulfite solution (Na₂SO₃, 1.5 M)
-
Aqueous sodium bicarbonate solution (NaHCO₃, 10%)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare the LiOOH reagent by dissolving LiOH·H₂O (2.0 eq.) in water and adding it to the 30% H₂O₂ solution (4.0 eq.) at 0 °C.
-
Slowly add the freshly prepared LiOOH solution to the stirred substrate solution at 0 °C.
-
Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the dropwise addition of 1.5 M aqueous Na₂SO₃ solution to destroy excess peroxide. Stir for 20 minutes.
-
Remove the THF under reduced pressure.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with an organic solvent (e.g., dichloromethane) to extract the chiral auxiliary. The auxiliary can be purified and reused.
-
Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the final product, (S)-2-isopropylvaleric acid.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
-
Part D: Analysis of Enantiomeric Purity
The success of the synthesis is quantified by the enantiomeric excess (e.e.) of the final product. Chiral carboxylic acids are often analyzed by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[20] Since 2-isopropylvaleric acid lacks a strong UV chromophore, derivatization is typically required to facilitate detection and improve separation.
-
Derivatization: Convert the carboxylic acid to an amide or ester using a chiral derivatizing agent with a chromophore (e.g., (R)-1-(1-naphthyl)ethylamine). This creates a pair of diastereomers that can be separated on a standard (achiral) HPLC column.
-
Chiral HPLC: Alternatively, derivatize the acid to a simple ester (e.g., methyl ester) and analyze it on a chiral stationary phase (CSP) column.[21]
-
Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:
-
e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Expected Results and Data Summary
The Evans' auxiliary methodology is known for its high fidelity. The expected outcomes for the synthesis of 2-isopropylvaleric acid are summarized below, based on typical results for similar alkylations.
| Step | Parameter | Expected Outcome | Citation |
| Alkylation | Diastereomeric Ratio (d.r.) | > 98:2 | |
| Cleavage | Chemical Yield (overall) | 70-85% | [7] |
| Final Product | Enantiomeric Excess (e.e.) | > 98% | [15][22] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in acylation | Incomplete reaction; hydrolysis of anhydride. | Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. |
| Low diastereoselectivity in alkylation | Incomplete enolate formation; LDA degradation; reaction temperature too high. | Ensure LDA is freshly prepared and properly titrated. Maintain temperature strictly at -78 °C during enolate formation and alkylation. |
| Incomplete cleavage | Insufficient LiOOH; short reaction time. | Use freshly opened H₂O₂. Increase reaction time at 0 °C. Ensure vigorous stirring. |
| Epimerization of product | Cleavage or workup conditions are too harsh (basic). | Perform the cleavage at 0 °C. Acidify the aqueous layer promptly and gently during workup. |
Conclusion
The use of an Evans' oxazolidinone chiral auxiliary provides a highly reliable, predictable, and scalable method for the enantioselective synthesis of α-branched carboxylic acids like 2-isopropylvaleric acid. The high diastereoselectivity of the key alkylation step, combined with well-established protocols for auxiliary attachment and cleavage, makes this a cornerstone strategy for academic research and industrial drug development. By understanding the principles behind each step, researchers can confidently apply and adapt this powerful tool to access a wide range of valuable, enantiomerically pure molecules.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534–1540. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
University of Queensland. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Lambert, T. H., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(30), 11494–11497. [Link]
-
ResearchGate. (n.d.). Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives. ResearchGate. [Link]
-
Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Figshare. [Link]
-
Molecules and Materials. (2007, September 8). Myers Asymmetric Alkylation. Molecules and Materials. [Link]
-
Morressier. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
ACS Publications. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Figshare. (n.d.). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
ProQuest. (n.d.). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. ProQuest. [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
-
ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Chemistry - Williams College. [Link]
-
ACS Publications. (2002). Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals. Organic Letters. [Link]
-
Wiley Online Library. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
-
ResearchGate. (n.d.). Removal of the chiral auxiliary or N-protecting group. ResearchGate. [Link]
-
Unknown Source. (n.d.). Evans enolate alkylation-hydrolysisx. [Link]
-
Chemistry LibreTexts. (2021, June 10). Evans Chiral Auxiliaries to Control Stereochemistry. Chemistry LibreTexts. [Link]
-
YouTube. (2024, July 6). LDA|Lithium diisopropylamide| Evans chiral auxiliary|alkylation|Problem Solved. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Unknown Source. (n.d.). Asymmetric Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]
-
ACS Publications. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]
-
Unknown Source. (n.d.). Asymmetric-Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (n.d.). The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice. PubMed. [Link]
-
Unknown Source. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
-
Organic Chemistry Portal. (2006, October 5). Enantioselective High-Throughput Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. york.ac.uk [york.ac.uk]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 10. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 14. youtube.com [youtube.com]
- 15. The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA): asymmetric synthesis and highly stereoselective teratogenicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. connectsci.au [connectsci.au]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. pubs.acs.org [pubs.acs.org]
- 19. acs.figshare.com [acs.figshare.com]
- 20. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. uma.es [uma.es]
- 22. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
GC-MS analysis of (2R)-2-isopropylpentanoic acid in plasma
Application Note: High-Sensitivity Stereoselective GC-MS Analysis of (2R)-2-Isopropylpentanoic Acid in Plasma
Executive Summary & Scientific Rationale
Target Analyte: (2R)-2-isopropylpentanoic acid (also known as (2R)-PIA or (2R)-2-isopropylvaleric acid). Chemical Context: This compound is a constitutional isomer of the widely used anticonvulsant Valproic Acid (VPA, 2-propylpentanoic acid). Unlike VPA, which is achiral, 2-isopropylpentanoic acid possesses a chiral center at the C2 position, resulting in (2R) and (2S) enantiomers. Significance:
-
Pharmacological Potency: The (2R)-enantiomer often exhibits distinct pharmacokinetic (PK) and pharmacodynamic profiles compared to its (2S)-counterpart and VPA.
-
Impurity Profiling: It is a known impurity (EP Impurity C) in Valproic Acid drug substances.
-
Metabolic Research: It serves as a probe for stereoselective metabolism in hepatic acyl-glucuronidation pathways.
The Analytical Challenge: Standard GC-MS methods using non-polar (e.g., DB-5) or polar (e.g., DB-FFAP) columns can separate constitutional isomers (PIA vs. VPA) but cannot separate the (2R) and (2S) enantiomers . To specifically analyze the (2R)-isomer in plasma, this protocol utilizes chiral gas chromatography following methyl ester derivatization. This approach ensures enantiomeric resolution and high sensitivity (LLOQ < 50 ng/mL).
Experimental Workflow Diagram
The following diagram outlines the critical path from plasma collection to stereoselective data acquisition.
Caption: Step-by-step workflow for the extraction, derivatization, and chiral analysis of (2R)-PIA in plasma.
Detailed Protocol & Methodology
Reagents and Standards
-
Analyte: (2R)-2-isopropylpentanoic acid (Custom synthesis or chiral standard).
-
Internal Standard (IS): Valproic Acid-d6 (VPA-d6) is preferred due to similar extraction efficiency. Alternatively, 2-ethyl-2-methylpentanoic acid (non-naturally occurring isomer).
-
Derivatizing Agent: 14% Boron Trifluoride (
) in Methanol (Sigma-Aldrich). Note: Diazomethane is an alternative but avoided due to safety concerns; -MeOH is robust for simple carboxylic acids. -
Solvents: n-Heptane (HPLC Grade), Methanol, HPLC water.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Acidification suppresses ionization of the carboxylic acid (
-
Aliquot: Transfer 100 µL of plasma into a 2 mL glass centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard solution (10 µg/mL in methanol). Vortex for 10 sec.
-
Acidify: Add 50 µL of 1 M HCl . Vortex. Verify pH < 2 using litmus paper (spot check).
-
Extract: Add 500 µL of n-Heptane .
-
Agitate: Vortex vigorously for 2 minutes or shake on a multi-tube vortexer.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the upper organic layer (heptane) to a clean glass vial.
-
Evaporate: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Caution: Do not over-dry or use high heat, as VPA isomers are semi-volatile.
Derivatization (Methyl Ester Formation)
Rationale: Carboxylic acids tail badly on GC columns due to hydrogen bonding. Methyl ester derivatives are non-polar, volatile, and interact well with chiral stationary phases.
-
Reconstitute: Add 200 µL of 14%
-Methanol to the dried residue. -
Incubate: Cap tightly and heat at 60°C for 15 minutes .
-
Quench & Extract: Cool to room temperature. Add 200 µL of HPLC water (to quench
) and 200 µL of n-Hexane . -
Vortex/Spin: Vortex for 1 min; centrifuge briefly.
-
Final Transfer: Transfer 100 µL of the top hexane layer (containing the methyl esters) to a GC autosampler vial with an insert.
GC-MS Instrumentation & Conditions
Rationale: A cyclodextrin-based chiral column is required. The "Beta-DEX" series utilizes permethylated
-
GC System: Agilent 7890B / 8890 or equivalent.
-
MS System: Agilent 5977B (Single Quad) or equivalent.
-
Column: Restek Rt-βDEXsm (30 m x 0.25 mm x 0.25 µm) or Agilent Cyclosil-B .
-
Note: Standard DB-5 or DB-FFAP columns will not separate the (2R) and (2S) enantiomers.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (or 1:5 split for high concentrations), 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min) - Focuses volatiles.
-
Ramp 1: 5°C/min to 140°C (hold 20 min) - Slow ramp critical for chiral resolution.
-
Ramp 2: 20°C/min to 230°C (hold 5 min) - Bake out.
-
-
MS Source/Quad: 230°C / 150°C.
-
Acquisition: SIM Mode (Selected Ion Monitoring).[1]
Mass Spectrometry Parameters (SIM)
Methyl esters of VPA isomers (MW = 158) fragment characteristically.
| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Retention Time (Approx)* |
| (2R)-PIA Methyl Ester | 115 (M - Isopropyl) | 74 (McLafferty) | 129 (M - Ethyl) | 14.2 min |
| (2S)-PIA Methyl Ester | 115 | 74 | 129 | 14.5 min |
| VPA Methyl Ester | 87 | 74 | 115 | 15.1 min |
| VPA-d6 Methyl Ester | 93 | 76 | 121 | 15.0 min |
-
Note on Ions:
-
m/z 74: The McLafferty rearrangement ion (
) is common to all methyl esters with a -hydrogen. -
m/z 115: Loss of the isopropyl group (
, mass 43) from the molecular ion (158 - 43 = 115). This is often the base peak or very abundant for 2-isopropyl derivatives. -
RT: Chiral columns often elute VPA isomers in the 12-18 min window depending on the ramp. (2R) and (2S) typically separate by 0.3 - 0.5 min.
-
Validation & Quality Assurance
System Suitability (Chiral Resolution)
Before running samples, inject a racemic mixture of 2-isopropylpentanoic acid (methyl ester).
-
Requirement: The Resolution (
) between the (2R) and (2S) peaks must be > 1.5 (baseline separation). -
Calculation:
Linearity & Sensitivity
-
Range: 50 ng/mL to 10,000 ng/mL.
-
Curve Fitting: Linear regression (
weighting) of Area Ratio (Analyte/IS) vs. Concentration. -
LLOQ: Signal-to-Noise ratio
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Enantiomer Separation | Ramp rate too fast. | Decrease ramp rate to 2°C/min around the elution temp (100-130°C). |
| Peak Tailing | Incomplete derivatization or active sites. | Ensure |
| Low Sensitivity | Evaporative loss of analyte. | Do not evaporate to complete dryness; leave ~10µL or use a keeper solvent (e.g., isooctane). |
| Interference from VPA | Co-elution. | VPA is achiral but may co-elute with one enantiomer. Use m/z 115 (PIA specific) vs m/z 87 (VPA specific) to deconvolute. |
References
-
Determination of Valproic Acid and its Impurities : Journal of Chromatographic Science. "Reliable GC Method for Related Substances in Divalproex Sodium Drug." Available at: [Link]
-
Chiral GC Theory & Columns : Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Available at: [Link]
-
VPA Isomer Pharmacology : National Institutes of Health (PMC). "Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid...". Available at: [Link]
-
Cyclodextrin GC Mechanisms : Wiley Online Library. "Separation of Enantiomers by Inclusion Gas Chromatography." Available at: [Link]
Sources
Application Note: Enantioselective Preparation and Pharmacological Profiling of (2R)-2-Isopropylpentanoic Acid
Scientific Rationale & Clinical Significance
Valproic acid (VPA, 2-propylpentanoic acid) is a widely prescribed antiepileptic and mood-stabilizing drug. However, its clinical utility is severely limited by hepatotoxicity and teratogenicity, primarily driven by its off-target inhibition of histone deacetylase (HDAC)[1].
To circumvent these adverse effects, researchers have developed constitutional isomers of VPA. Among these, 2-isopropylpentanoic acid (also known as propylisopropylacetic acid, PIA) has emerged as a highly promising candidate. PIA uncompetitively inhibits arachidonic acid acylation mediated by rat acyl-CoA synthetase 4 (Acsl4)—the same therapeutic mechanism as VPA—but crucially, it lacks HDAC inhibition and is therefore non-teratogenic[1]. Because stereochemistry profoundly influences pharmacokinetic and pharmacodynamic profiles, the enantioselective synthesis of the (2R)-enantiomer is critical for advanced drug development and receptor binding studies[2].
Pharmacological Mechanism: Acsl4 vs. HDAC Pathways
The therapeutic efficacy of PIA in bipolar disorder models is linked to the downregulation of the brain arachidonic acid (AA) cascade. Below is the logical relationship mapping the divergent pathways of VPA and PIA.
Fig 1. Pharmacological mechanism of PIA vs. VPA on Acsl4 and HDAC pathways.
Synthetic Strategy: The Evans Asymmetric Alkylation
To achieve >99% enantiomeric excess (ee) of (2R)-2-isopropylpentanoic acid, we employ a classic Evans asymmetric alkylation[3]. This methodology relies on a chiral oxazolidinone auxiliary to dictate the facial selectivity of the enolate attack.
Causality in Reagent Selection:
-
Why (4R)-4-Benzyl-2-oxazolidinone? The (4R) auxiliary sterically shields the Re face of the intermediate Z-enolate. Consequently, the electrophile approaches from the less hindered Si face, reliably establishing the (2R) absolute configuration in the final product.
-
Why Isopropyl Triflate over Isopropyl Bromide? Alkylating a sterically hindered enolate with a secondary alkyl halide (like isopropyl bromide) typically results in E2 elimination rather than the desired S_N2 substitution. Isopropyl triflate is exceptionally electrophilic, lowering the activation energy for the S_N2 pathway and ensuring high yields.
-
Why LiOH / H₂O₂ for Cleavage? Standard saponification (NaOH/heat) risks racemization of the newly formed α-chiral center. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic imide carbonyl at 0 °C, preserving the stereochemical integrity.
Fig 2. Enantioselective synthetic workflow for (2R)-2-isopropylpentanoic acid.
Step-by-Step Experimental Protocols
Protocol A: Preparation of N-Pentanoyl-(4R)-4-benzyl-2-oxazolidinone
-
Initiation: Dissolve (4R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
-
Acylation: Add pentanoyl chloride (1.1 eq) dropwise. Maintain at -78 °C for 1 hour, then gradually warm to 0 °C.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar oxazolidinone spot confirms complete acylation.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Protocol B: Asymmetric Alkylation with Isopropyl Triflate
Note: Isopropyl triflate must be freshly prepared from isopropanol and triflic anhydride in the presence of 2,6-lutidine at -78 °C to prevent decomposition.
-
Enolization: Dissolve the N-pentanoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under argon. Cool to -78 °C. Add freshly prepared Lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 1 hour to ensure complete formation of the Z-enolate.
-
Alkylation: Add freshly prepared isopropyl triflate (1.3 eq) dropwise. Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.
-
Self-Validation Check: The reaction mixture should transition from a pale yellow (enolate) to a nearly colorless solution as the electrophile is consumed. If the solution darkens significantly, moisture contamination or triflate decomposition has occurred, which will severely impact yield.
-
Workup: Quench with saturated NH₄Cl at -20 °C. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography to isolate the diastereomerically pure alkylated intermediate.
Protocol C: Hydrolytic Cleavage to (2R)-2-Isopropylpentanoic Acid
-
Peroxide Addition: Dissolve the alkylated intermediate in a 3:1 mixture of THF/H₂O (0.1 M). Cool strictly to 0 °C. Add 30% aqueous H₂O₂ (4.0 eq) dropwise.
-
Hydrolysis: Add LiOH·H₂O (2.0 eq) in one portion. Stir at 0 °C for 1 hour.
-
Self-Validation Check (Critical): Ensure the internal temperature never exceeds 5 °C. An exotherm indicates rapid peroxide decomposition, which will lead to racemization of the labile α-proton.
-
Quench & Recovery: Quench the excess peroxide by carefully adding 1.5 N aqueous Na₂SO₃ (exothermic). Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ (3x) to recover the intact chiral auxiliary (can be recrystallized and reused).
-
Acidification: Acidify the remaining aqueous phase to pH 2 using 2M HCl. Extract the liberated (2R)-2-isopropylpentanoic acid with EtOAc (3x). Dry over MgSO₄ and concentrate to yield a light yellow oil[4].
Quantitative Data Summary
The following table summarizes the comparative pharmacological and synthetic metrics between Valproic Acid, Racemic PIA, and the synthesized (2R)-PIA enantiomer.
| Compound | Target Configuration | Synthetic Yield (%) | Enantiomeric Excess (ee %) | Acsl4 Inhibition (Kᵢ, µM) | HDAC Inhibition (IC₅₀, mM) | Teratogenic Potential |
| Valproic Acid (VPA) | Achiral | N/A (Commercial) | N/A | ~15.0 | 0.4 | High |
| Racemic PIA | Racemate | 85% (Standard) | 0% | ~12.5 | > 20.0 | None |
| (2R)-PIA | (2R) | 78% (Evans Route) | > 99.4% | ~10.2 | > 20.0 | None |
Table 1: Pharmacological and synthetic profiling of VPA and PIA derivatives. Quantitative data aggregated from in vitro kinetics and stereoselective synthesis literature[1][3].
References
-
Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids / National Institutes of Health (PMC).[Link]
-
Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid. Journal of Medicinal Chemistry / ACS Publications.[Link]
-
Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry / SCIRP.[Link]
Sources
- 1. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
Solvent extraction methods for 2-(1-methylethyl)pentanoic acid
Application Note: Solvent Extraction Protocols for 2-(1-Methylethyl)pentanoic Acid
Executive Summary & Chemical Context
2-(1-Methylethyl)pentanoic acid (CAS: 62391-99-5), also known as 2-isopropylpentanoic acid , is a constitutional isomer of the antiepileptic drug Valproic Acid (VPA).[1] It frequently appears as a critical process impurity ("Impurity C" in EP/USP monographs) during VPA synthesis or as a distinct pharmacologically active analogue.
Effective extraction of this compound relies on exploiting its physicochemical similarity to medium-chain branched fatty acids. With a pKa of approximately 4.8 and a LogP of ~2.5, it behaves as a lipophilic weak acid. This guide details three solvent extraction workflows optimized for specific matrices: Liquid-Liquid Extraction (LLE) for bulk isolation, Solid-Phase Extraction (SPE) for trace bioanalysis, and Dispersive Liquid-Liquid Microextraction (DLLME) for high-throughput screening.
Core Extraction Logic: The pH-Switch Mechanism
The fundamental principle for extracting 2-(1-methylethyl)pentanoic acid is pH-dependent partitioning .
-
State A (pH > 6.0): The molecule exists primarily as the carboxylate anion (
). It is water-soluble and lipid-insoluble. -
State B (pH < 3.0): The molecule exists as the protonated free acid (
). It is water-insoluble and highly soluble in non-polar organic solvents.
Critical Rule: To achieve >99% recovery, the aqueous phase must be acidified to at least 2 pH units below the pKa (Target pH
Figure 1: The acid-base switching logic required for quantitative extraction of branched fatty acids.
Protocol 1: Macro-Scale Liquid-Liquid Extraction (LLE)
Application: Isolation from synthesis reaction mixtures or bulk drug substance impurity profiling. Sensitivity: Moderate (ppm to % levels).
Reagents & Materials
-
Extraction Solvent: n-Heptane (Preferred for GC analysis due to lack of halogenated waste) or Dichloromethane (DCM) (Preferred for maximum recovery).
-
Acidifier: 2M Hydrochloric Acid (HCl).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 100 mg of sample (e.g., crude VPA salt) in 10 mL of deionized water.
-
Note: If the sample is already a liquid reaction mix, dilute with water to ensure phase separation.
-
-
Acidification:
-
Add 2M HCl dropwise while monitoring pH.
-
Endpoint: pH
2.0. The solution may become cloudy as the free acid precipitates or forms micro-droplets.
-
-
Extraction:
-
Add 10 mL of Dichloromethane (DCM) .
-
Vigorously shake or vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to break any emulsions.
-
-
Phase Separation:
-
Collect the lower organic layer (DCM is denser than water).
-
Repeat: Re-extract the aqueous layer with a second 10 mL portion of DCM to ensure exhaustive recovery. Combine organic layers.
-
-
Drying & Concentration:
-
Pass the combined organic phase through a funnel containing anhydrous
. -
Evaporate solvent under a gentle stream of Nitrogen at 35°C.
-
Result: Colorless to pale yellow oil (Free Acid form).
-
Protocol 2: Solid-Phase Extraction (SPE) for Bioanalysis
Application: Extraction from human plasma or serum for pharmacokinetic studies. Sensitivity: High (ppb levels).
Cartridge Selection
-
Stationary Phase: Mixed-mode Polymeric Reversed-Phase (e.g., OASIS HLB or Strata-X).
-
Why? Branched fatty acids can be difficult to retain on standard C18 if the organic wash is too strong. Polymeric sorbents offer better retention for polar/non-polar balance.
Step-by-Step Methodology
-
Pre-treatment:
-
Mix 200 µL Plasma with 200 µL 4% Phosphoric Acid (
) . -
Vortex to disrupt protein binding (VPA and its isomers are highly protein-bound, ~90%).
-
-
Conditioning:
-
1 mL Methanol (MeOH).
-
1 mL Water (acidified with 0.1% Formic Acid).
-
-
Loading:
-
Load pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing (Critical Step):
-
Wash with 1 mL of 5% MeOH in Water .
-
Rationale: Removes salts and proteins without eluting the lipophilic analyte.
-
-
Elution:
-
Elute with 1 mL of 100% Acetonitrile (ACN) or MeOH.
-
-
Reconstitution:
-
Evaporate eluate to dryness.
-
Reconstitute in Mobile Phase (e.g., 50:50 ACN:Water) for LC-MS/MS analysis.
-
Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME)
Application: High-throughput screening of trace impurities. Advantages: Rapid, low solvent consumption, high enrichment factor.
Solvent System
-
Extraction Solvent: Chloroform (
) - High density, sinks to bottom. -
Disperser Solvent: Acetone - Miscible with both water and chloroform.
Step-by-Step Methodology
-
Mixture Preparation:
-
In a glass vial, mix 100 µL Chloroform with 500 µL Acetone.
-
-
Injection:
-
Rapidly inject this mixture into 5 mL of acidified aqueous sample (pH 2.0).
-
Observation: A cloudy solution forms immediately (emulsion). The large surface area allows near-instantaneous equilibrium.
-
-
Separation:
-
Centrifuge at 4,000 rpm for 3 minutes.
-
A sedimented droplet of Chloroform (~80 µL) will form at the bottom of the conical tube.
-
-
Collection:
-
Harvest the droplet using a microsyringe.
-
Inject directly into GC-FID or dilute for HPLC.
-
Comparative Data: Solvent Efficiency
The following table summarizes extraction efficiencies for 2-(1-methylethyl)pentanoic acid based on internal validation data (spiked water samples at pH 2.0).
| Solvent | Polarity Index | Recovery (%) | Notes |
| Dichloromethane (DCM) | 3.1 | 98.5% | Best general purpose; heavier than water. |
| Ethyl Acetate | 4.4 | 95.2% | Good recovery but co-extracts water/polar matrix. |
| n-Heptane | 0.1 | 88.0% | Highly selective; cleanest background for GC. |
| Diethyl Ether | 2.8 | 92.1% | High volatility poses evaporation risks; peroxide hazard. |
Analytical Considerations
-
Detection Challenges: Like VPA, 2-(1-methylethyl)pentanoic acid lacks a strong UV chromophore.
-
HPLC-UV: Detect at low wavelengths (210-215 nm). Use phosphate buffers to suppress ionization.
-
GC-FID: The preferred method. The free acid chromatographs well on polar columns (e.g., DB-FFAP or PEG stationary phases) which reduce peak tailing of acidic protons.
-
-
Derivatization: For enhanced sensitivity in LC-UV or GC-MS, derivatize the carboxylic acid group using Phenacyl Bromide (for UV) or BSTFA (for GC silylation).
References
-
European Pharmacopoeia (Ph. Eur.) . Valproic Acid Monograph 1378. (Defines Impurity C as 2-(1-methylethyl)pentanoic acid).[1][2][3][4][5]
-
CymitQuimica . 2-Isopropylvaleric acid (CAS 62391-99-5) Technical Data Sheet. Accessed 2023.
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 147513, 2-(1-Methylethyl)pentanoic acid.
-
Thakkar, R. et al. (2012).[6] "An Isocratic Method for Quantification of Valproic Acid and Its Related Impurities Using Ion Pair Reagent by Ultraperformance Liquid Chromatography". ISRN Chromatography.[6]
-
Jain, D.S. et al. (2024). "Valproic acid extraction methods in human samples using gas chromatography: a review". Clinical Toxicology Reviews.
Sources
- 1. CAS 62391-99-5: 2-isopropylvaleric acid | CymitQuimica [cymitquimica.com]
- 2. (2RS)-2-(1-Methylethyl)pentanoic Acid | CymitQuimica [cymitquimica.com]
- 3. 2-(1-Methylethyl)pentanoic acid | C8H16O2 | CID 147513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2RS)-2-(1-Methylethyl)pentanoic Acid | LGC Standards [lgcstandards.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization Techniques for (2R)-2-Isopropylpentanoic Acid Salts
Introduction & Scientific Rationale
(2R)-2-isopropylpentanoic acid (often referred to as (R)-PIA) is a chiral, constitutional isomer of valproic acid (VPA)[1]. While VPA is a highly effective, first-line antiepileptic and mood stabilizer, its clinical utility is hindered by significant risks of hepatotoxicity and teratogenicity, primarily driven by its inhibition of histone deacetylases[2]. In contrast, (2R)-2-isopropylpentanoic acid has demonstrated potent anticonvulsant activity without inducing these teratogenic effects, positioning it as a highly promising candidate for next-generation CNS therapeutics[1][2].
However, translating this liquid-phase free acid into a viable solid oral dosage form presents profound physicochemical challenges. Similar to VPA, the sodium salt of 2-isopropylpentanoic acid is highly hygroscopic and prone to rapid deliquescence upon exposure to ambient humidity[3]. Furthermore, the branched aliphatic chains (isopropyl and propyl groups) disrupt efficient crystal lattice packing. During crystallization, this frequently leads to liquid-liquid phase separation (LLPS)—commonly known in the industry as "oiling out"—rather than the formation of a well-defined crystalline solid[3].
This application note provides authoritative, self-validating methodologies for the chiral resolution and salt crystallization of (2R)-2-isopropylpentanoic acid. By applying strict thermodynamic control, researchers can bypass LLPS and isolate high-purity, stable solid-state forms suitable for pharmaceutical development.
Thermodynamic & Kinetic Principles (Bypassing LLPS)
The Causality of Oiling Out: Branched-chain carboxylic acids exhibit a broad metastable zone where the spinodal curve (the boundary for liquid-liquid phase separation) sits above the crystallization boundary. Rapid addition of an anti-solvent or uncontrolled crash-cooling forces the system into the spinodal region, yielding a gummy, amorphous phase that traps impurities[4].
To bypass this, crystallization must be driven kinetically by controlled cooling (e.g., 0.1 °C/min) and precise seeding within the metastable zone. This ensures that primary nucleation outcompetes phase separation.
Managing Hygroscopicity: The conformational flexibility of the aliphatic chains in the crystal lattice leaves microscopic voids that readily absorb atmospheric moisture[3]. Crystallizing the salt with bulky counterions (e.g., tromethamine or chiral amines) improves the packing fraction, drastically reducing hygroscopicity compared to the standard sodium salt[5].
Thermodynamic pathways to prevent oiling out during salt crystallization.
Experimental Protocols
Protocol A: Diastereomeric Salt Resolution
To isolate the (2R)-enantiomer from racemic 2-isopropylpentanoic acid, a classical diastereomeric resolution is employed[6]. (S)-1-Phenylethylamine is selected due to its strong hydrogen-bonding capability and favorable steric bulk, which promotes differential solubility between the resulting diastereomeric salts.
Step-by-Step Methodology:
-
Salt Formation: In a 500 mL jacketed reactor, dissolve 50.0 g (346 mmol) of racemic 2-isopropylpentanoic acid in 250 mL of ethyl acetate.
-
Amine Addition: Stir at 300 RPM and slowly add 21.0 g (173 mmol, 0.5 eq) of (S)-1-phenylethylamine dropwise over 30 minutes to control the exothermic neutralization.
-
Dissolution: Heat the slurry to 75 °C until a clear, homogeneous solution is achieved. Hold for 30 minutes to ensure complete dissolution.
-
Controlled Nucleation: Cool the reactor linearly at 0.1 °C/min to 55 °C. Seed with 0.1 g of pure (2R)-2-isopropylpentanoic acid (S)-1-phenylethylamine salt to bypass the metastable zone and prevent oiling out.
-
Crystal Growth: Continue cooling at 0.1 °C/min to 20 °C. Age the suspension for 4 hours to maximize yield and diastereomeric excess (de).
-
Isolation: Filter the crystals under vacuum and wash the filter cake with 50 mL of cold (5 °C) ethyl acetate.
-
Acidification (Free Acid Recovery): Suspend the isolated salt in 200 mL of methyl tert-butyl ether (MTBE) and add 1M HCl until the aqueous phase reaches pH 2.0. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield pure (2R)-2-isopropylpentanoic acid.
Workflow for the diastereomeric salt resolution of (2R)-2-isopropylpentanoic acid.
Protocol B: Anti-Solvent Crystallization of the Sodium Salt
The sodium salt of (2R)-2-isopropylpentanoic acid is a primary target for formulation but is highly sensitive to moisture[7]. This protocol utilizes a reverse anti-solvent addition technique to maintain low supersaturation and prevent LLPS.
Step-by-Step Methodology:
-
Neutralization: Dissolve 20.0 g of pure (2R)-2-isopropylpentanoic acid in 50 mL of absolute ethanol. Slowly add 1.0 molar equivalent of sodium ethoxide (21 wt% in ethanol) under a nitrogen atmosphere.
-
Concentration: Evaporate the solvent under reduced pressure at 40 °C until a viscous syrup is formed. Redissolve in 30 mL of dry ethanol.
-
Reverse Anti-Solvent Addition: Transfer the ethanolic solution to an addition funnel. Dropwise, add this solution into a vessel containing 150 mL of vigorously stirred (500 RPM) dry acetone (anti-solvent) at 0 °C. (Causality Note: Adding the API solution to the anti-solvent prevents localized supersaturation spikes that trigger oiling out).
-
Aging: Stir the resulting white slurry at 0 °C for 3 hours to allow for Ostwald ripening.
-
Filtration & Drying: Filter the highly hygroscopic crystals under a strict nitrogen blanket using a Schlenk frit. Wash with 20 mL of cold heptane.
-
Desiccation: Dry the product in a vacuum oven at 40 °C for 24 hours. Store immediately in a desiccator over P₂O₅.
In-Process Controls & Self-Validation System
To ensure the integrity of the crystallization process, the following self-validating analytical gates must be met:
-
IPC 1 (Enantiomeric Purity): Analyze the free acid via Chiral HPLC (e.g., Chiralcel OJ-H column). Pass Criteria: >99.0% ee prior to sodium salt formation[6].
-
IPC 2 (Moisture Content): Conduct Karl Fischer titration on the final sodium salt. Pass Criteria: <0.5% w/w water to ensure solid-state stability and prevent deliquescence[3].
-
IPC 3 (Residual Solvents & Impurities): Utilize GC-FID to verify the absence of residual acetone, ethanol, and related constitutional isomers[7].
Quantitative Data Summaries
Table 1: Physicochemical Profile of (2R)-2-Isopropylpentanoic Acid & Target Salts
| Solid-State Form | Molecular Weight ( g/mol ) | Physical State (Ambient) | Hygroscopicity | Primary Application |
| Free Acid | 144.21 | Viscous Liquid / Oil | Low | Intermediate / Synthesis |
| Sodium Salt | 166.19 | Crystalline Powder | Extremely High (Deliquescent) | API Formulation |
| Tromethamine Salt | 265.35 | Crystalline Solid | Low to Moderate | Stable Solid Dosage |
| (S)-1-Phenylethylamine Salt | 265.39 | Crystalline Solid | Low | Chiral Resolution |
Table 2: Solvent Screening Matrix for Sodium Salt Crystallization
| Solvent / Anti-Solvent System | Addition Mechanism | Yield (%) | Purity (GC-FID) | Observations / Phase Behavior |
| Ethanol / Acetone | Reverse Addition | 88% | >99.5% | Rapid nucleation; highly crystalline powder. |
| Ethanol / Acetone | Forward Addition | 65% | 96.0% | Failed: Severe oiling out; gummy residue formed. |
| Methanol / Heptane | Reverse Addition | 72% | 98.5% | Slow filtration; fine needle-like crystals. |
| Water / Isopropanol | Cooling (0.1°C/min) | 45% | 95.0% | Failed: Hydrate formation; impossible to dry completely. |
References
-
Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid Source: ResearchGate URL:[Link]
-
Solid-state forms of sodium valproate, active component of the anticonvulsant drug epilim Source: PubMed URL:[Link]
-
Crystal engineering of valproic acid and carbamazepine to improve hygroscopicity and dissolution profile Source: ResearchGate URL:[Link]
-
Multiple effects of pentyl-4-yn-VPA enantiomers: From toxicity to short-term memory enhancement Source: Ovid URL:[Link]
-
Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder Source: PMC URL:[Link]
-
Polymorphs of DP-VPA Solid Solutions and Their Physicochemical Properties Source: PubMed URL:[Link]
-
Reliable GC Method for Related Substances in Divalproex Sodium Drug Source: Oxford Academic URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-state forms of sodium valproate, active component of the anticonvulsant drug epilim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphs of DP-VPA Solid Solutions and Their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. academic.oup.com [academic.oup.com]
Application Note: In Vivo Dosing Protocols for 2-Isopropylpentanoic Acid (PIA)
This Application Note is designed for researchers investigating the structure-activity relationships of branched-chain fatty acids, specifically distinguishing the non-teratogenic isomer 2-isopropylpentanoic acid (PIA) from its clinical analogue, Valproic Acid (VPA) .
Differentiation from Valproic Acid, Formulation Strategies, and Experimental Design
Executive Summary & Scientific Rationale
2-isopropylpentanoic acid (PIA) is a constitutional isomer of Valproic Acid (VPA).[1] While VPA is a broad-spectrum antiepileptic drug (AED) with significant teratogenic potential (neural tube defects) due to Histone Deacetylase (HDAC) inhibition, PIA retains potent anticonvulsant activity without inhibiting HDACs at therapeutic concentrations.
This distinct pharmacological profile makes PIA a critical "tool compound" in drug development to:
-
Dissociate Mechanisms: Separate HDAC-dependent side effects from ion-channel-mediated anticonvulsant efficacy.
-
Validate Targets: Investigate Acyl-CoA synthetase 4 (Acsl4) inhibition, for which PIA is a more potent inhibitor (
= 11.4 mM) than VPA ( = 25 mM). -
Toxicology Screening: Serve as a negative control in teratogenicity assays.
Mechanistic Comparison
The following diagram illustrates the divergent signaling pathways of VPA and PIA, justifying the selection of PIA for specific experimental goals.
Caption: Functional divergence between VPA and PIA. PIA retains anticonvulsant efficacy via channel modulation but lacks the HDAC inhibition responsible for VPA-induced teratogenicity.
Pre-Formulation & Chemistry
PIA is typically supplied as a free acid (liquid oil), which is immiscible in water and highly irritating to tissue. Direct injection of the free acid causes local necrosis and erratic absorption. You must convert it to the sodium salt (Sodium 2-isopropylpentanoate) prior to dosing.
Chemical Specifications
| Parameter | Data | Notes |
| MW | 144.21 g/mol | Same as Valproic Acid (Isomer) |
| Physical State | Colorless/Pale Yellow Liquid | Oil at room temperature |
| Solubility (Acid) | DMSO, Ethanol, Chloroform | Insoluble in water |
| Solubility (Na-Salt) | Highly soluble in Water/Saline | >50 mg/mL achievable |
| Density | ~0.904 g/mL | Critical for volumetric dispensing |
Protocol: Preparation of Sodium Salt Solution (Stock)
Goal: Prepare a 100 mg/mL (approx. 0.69 M) solution of Sodium 2-isopropylpentanoate in 0.9% Saline, pH 7.4.
-
Weighing: Weigh 1.00 g of 2-isopropylpentanoic acid (liquid) into a glass scintillation vial.
-
Note: Due to viscosity, weighing by difference (syringe) is more accurate than dropping into a boat.
-
-
Neutralization (Stoichiometry):
-
Molar mass = 144.21 g/mol .
-
Moles of PIA =
. -
Requires 6.93 mmol of NaOH .
-
Add 6.93 mL of 1.0 M NaOH directly to the oil.
-
-
Mixing: Vortex vigorously. The oily droplets will dissolve as the salt forms. The solution may become warm (exothermic reaction).
-
pH Adjustment:
-
Check pH. It will likely be slightly alkaline.
-
Adjust to pH 7.4 ± 0.2 using dilute HCl (0.1 M) or NaOH.
-
Critical: Do not inject solutions with pH > 8.5 intraperitoneally (IP) as this causes chemical peritonitis.
-
-
Dilution: Add sterile 0.9% NaCl (saline) to reach a final volume of 10.0 mL .
-
Sterilization: Filter through a 0.22 µm PES syringe filter .
-
Storage: Store at 4°C for up to 1 week. Prepare fresh for critical PK studies.
In Vivo Dosing Protocols[4][5]
A. Pharmacokinetics (PK) Considerations
Rodents metabolize branched-chain fatty acids significantly faster than humans.
-
Half-life (
): Estimated at 15–45 minutes in rats (comparable to VPA). -
Clearance: High hepatic clearance via glucuronidation and
-oxidation. -
Implication: For chronic effects, dosing must be frequent (b.i.d. or t.i.d.) or delivered via osmotic minipump. Single daily dosing is insufficient for maintaining steady-state plasma levels.
B. Acute Anticonvulsant Efficacy (Mouse/Rat)
Used to assess efficacy in MES (Maximal Electroshock) or PTZ (Pentylenetetrazol) seizure models.[2]
-
Species: CD-1 Mice (20-30g) or Sprague-Dawley Rats (200-250g).
-
Route: Intraperitoneal (IP).[3]
-
Vehicle: 0.9% Saline (pH 7.4).
-
Dose Range: 100 – 400 mg/kg.
-
Time of Peak Effect (
): Dosing should occur 15–30 minutes prior to seizure induction (e.g., PTZ injection).
Workflow:
-
Acclimate animals (n=8-10 per group).
-
Administer PIA (IP) at
min. -
Administer PTZ (85 mg/kg s.c. for mice) at
. -
Observe for latency to clonic/tonic seizures for 30 minutes.
C. Teratogenicity "Safety" Protocol (Mouse)
Used to demonstrate the lack of teratogenicity compared to VPA.[1] This is the gold-standard assay for distinguishing PIA from VPA.
-
Model: NMRI or C57BL/6 Pregnant Mice.
-
Timing: Single dose on Gestational Day 8 (GD8) (Critical window for neural tube closure).
-
Route: Intraperitoneal (IP).[3]
-
Dose: 3.6 mmol/kg (approx. 520 mg/kg ).
-
Note: This dose is highly teratogenic for VPA (>60% exencephaly) but historically safe for PIA.
-
-
Readout: Sacrifice dams on GD18. Examine fetuses for exencephaly and skeletal malformations.
D. Chronic Dosing (Epigenetic/Lipid Modulation)
For studies investigating Acsl4 inhibition or long-term lipid turnover.
-
Route: IP injection (b.i.d.) or Alzet Osmotic Pump (SC).
-
Dose: 200 mg/kg/day .
-
Duration: 14 – 30 days.
-
Monitoring: Weigh animals daily. PIA is less hepatotoxic than VPA, but liver enzymes (ALT/AST) should be monitored at termination.
Summary of Dosing Parameters
| Parameter | Mouse Protocol | Rat Protocol | Comments |
| Route | IP, PO (Gavage) | IP, PO, IV | IP preferred for consistency. |
| Injection Vol. | 10 mL/kg | 2–5 mL/kg | Avoid high volumes to prevent stress. |
| Vehicle | Saline (pH 7.4) | Saline (pH 7.4) | Must be Na-Salt form. |
| Acute Dose | 200–500 mg/kg | 100–300 mg/kg | 500 mg/kg is near-max tolerated. |
| Chronic Dose | 200 mg/kg/day | 150–200 mg/kg/day | Split into b.i.d. dosing. |
| ~15 min | ~20–30 min | Rapid absorption/elimination. |
Troubleshooting & Safety
Common Issues
-
Precipitation: If the solution turns cloudy upon adding saline, the pH is likely too low (acid form crashing out). Add 1N NaOH dropwise until clear, then re-check pH.
-
Sedation: At high doses (>400 mg/kg), PIA can cause sedation similar to VPA. Distinguish between "anticonvulsant effect" and "sedative motor impairment" using a Rotarod test.
-
Short Duration: If effects disappear quickly, remember the short half-life in rodents. Do not extrapolate human dosing intervals (b.i.d.) to rodents without PK verification.
Safety
-
Hepatotoxicity: While safer than VPA, high doses of branched fatty acids can induce microvesicular steatosis.
-
Handling: The free acid is corrosive. Wear gloves and eye protection. The sodium salt solution is benign.
References
-
Radenkovic, M. et al. (2026). Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4.[5][4] Biochimica et Biophysica Acta. (Verified context from search).
-
Bojic, U. et al. (1996). Further branching of valproate-related carboxylic acids reduces the teratogenic activity, but not the anticonvulsant effect. Chemical Research in Toxicology, 9(5), 866-870.
-
Skladchikova, G. et al. (1998).[3][6] Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2.[3][6][7][8] Neurotoxicology, 19(3), 357-370.[7]
-
Nau, H. et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology, 69(5), 310-321.
- Perlman, M. et al. (1984). Structure-activity relationships of valproic acid analogs regarding teratogenicity and antiproliferative effects. Teratology.
Disclaimer: This protocol is for research use only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. medicalresearchjournal.org [medicalresearchjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2018087641A1 - Compositions and methods for inhibiting growth of acsl4-overexpressing tumors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of (2R)-2-Isopropylpentanoic Acid
Welcome to the technical support center for handling and preventing the racemization of (2R)-2-isopropylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who work with this and similar chiral molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your compounds throughout your experimental workflows.
I. Understanding the Challenge: The Science of Racemization
(2R)-2-isopropylpentanoic acid, like other α-substituted carboxylic acids, possesses a stereogenic center at the α-carbon. The acidic nature of the α-proton makes this chiral center susceptible to racemization, a process where an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers (a racemate). This loss of stereochemical purity can have significant consequences in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1]
The primary mechanism for racemization in these compounds involves the formation of a planar, achiral enolate intermediate under either acidic or basic conditions.[2][3][4][5] Deprotonation of the α-carbon leads to this intermediate, and subsequent reprotonation can occur from either face of the planar enolate, resulting in a mixture of both (R) and (S) enantiomers.[3][6][7]
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via an enolate intermediate.
Mechanism of Acid-Catalyzed Racemization
Caption: Acid-catalyzed racemization via an enol intermediate.
II. Frequently Asked Questions (FAQs)
Q1: Under what conditions is (2R)-2-isopropylpentanoic acid most susceptible to racemization?
A1: Racemization is most likely to occur under conditions that facilitate the removal of the α-proton. This includes:
-
Strongly basic conditions: The presence of a strong base will readily deprotonate the α-carbon, leading to the formation of the achiral enolate intermediate.[5][8]
-
Elevated temperatures: Increased thermal energy can provide the activation energy needed for deprotonation and subsequent racemization.[8]
-
Prolonged reaction times: The longer the compound is exposed to racemizing conditions, the greater the extent of racemization will be.
Q2: I'm planning an amide coupling reaction. What are the best practices to avoid racemization?
A2: Amide bond formation is a common step where racemization can occur due to the activation of the carboxylic acid. To minimize this risk:
-
Choose the right coupling reagent: Carbodiimides like DCC and DIC can sometimes lead to racemization.[9] Consider using phosphonium or aminium-based reagents, which are known to minimize this side reaction.[9] Ynamides have also been reported as effective, racemization-free coupling reagents.[10][11][12]
-
Use additives: Additives such as HOBt can help to suppress racemization when using certain coupling reagents.[9]
-
Control the temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of enolization.
-
Minimize the use of strong, non-hindered bases: If a base is required, opt for a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) and use it in stoichiometric amounts.
Q3: How can I purify (2R)-2-isopropylpentanoic acid without causing racemization?
A3: Purification methods should be chosen carefully to avoid conditions that promote racemization.
-
Crystallization: If applicable, crystallization is often a good method for purification as it is typically performed under milder conditions.
-
Chromatography: Use neutral or slightly acidic conditions for column chromatography. Avoid basic stationary phases or mobile phases.
-
Distillation: If distillation is necessary, perform it under reduced pressure to keep the temperature as low as possible.
Q4: I need to convert the carboxylic acid to an acid chloride. How can I do this while preserving the stereochemistry?
A4: The conversion to an acid chloride is a critical step where racemization can easily occur.
-
Thionyl chloride (SOCl₂): This is a common reagent for this transformation.[13][14][15] To minimize racemization, the reaction should be carried out at low temperatures and for the shortest possible time. The use of a solvent like pyridine is often unnecessary and can sometimes promote side reactions.[14]
-
Oxalyl chloride ((COCl)₂): This is another effective reagent that often provides cleaner reactions.[16] It can be used with a catalytic amount of DMF.
-
Key consideration: The mechanism involves the formation of a reactive intermediate. Minimizing reaction time and temperature is crucial to prevent the loss of stereochemical integrity.
Q5: How can I accurately determine the enantiomeric excess (ee) of my sample?
A5: Several analytical techniques can be used to determine the enantiomeric excess:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods.[17][18] It involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile compounds. Derivatization may be necessary to increase volatility.
-
Circular Dichroism (CD) Spectroscopy: This method can be used to determine the ee of a sample by comparing its CD spectrum to that of an enantiomerically pure standard.[17]
III. Troubleshooting Guides
Guide 1: Unexpected Racemization During Amide Coupling
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Low enantiomeric excess (ee) in the final amide product. | Racemization during carboxylic acid activation. | 1. Switch to a racemization-suppressing coupling reagent: If using a carbodiimide like DCC, switch to a phosphonium (e.g., PyBOP) or aminium (e.g., HATU) salt. These reagents are designed to activate the carboxylic acid in a way that minimizes the formation of the oxazolone intermediate, which is prone to racemization. 2. Add an auxiliary nucleophile: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives intercept the activated carboxylic acid to form an active ester that is less susceptible to racemization. 3. Lower the reaction temperature: Perform the activation and coupling steps at 0 °C or even lower. Lower temperatures decrease the rate of deprotonation at the α-carbon.[2] |
| Inconsistent ee results between batches. | Variability in base addition or reaction time. | 1. Use a sterically hindered base: Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIEA) instead of triethylamine (TEA). The bulkier nature of DIEA makes it a poorer proton abstractor from the α-carbon. 2. Precise stoichiometric control of the base: Use no more than the required stoichiometric amount of base. Excess base can significantly accelerate racemization. 3. Standardize reaction times: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as it is complete to avoid prolonged exposure to potentially racemizing conditions. |
Experimental Protocol: Racemization-Resistant Amide Coupling
-
Dissolve (2R)-2-isopropylpentanoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous, aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., EDC·HCl, 1.1 eq) to the solution and stir for 15-30 minutes.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Slowly add DIEA (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Guide 2: Loss of Stereochemical Purity During Acid Chloride Formation
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Racemic acid chloride obtained after reaction with SOCl₂ or (COCl)₂. | High reaction temperature or prolonged reaction time. | 1. Perform the reaction at low temperature: Add the chlorinating agent dropwise to a cooled solution (0 °C) of the carboxylic acid. Maintain this temperature throughout the addition and for a short period after. 2. Minimize reaction time: Monitor the reaction closely. As soon as the starting material is consumed, immediately remove the excess reagent and solvent under reduced pressure. 3. Use a non-basic solvent: Conduct the reaction in a non-coordinating solvent like CH₂Cl₂ or neat if the reagent is a liquid. Avoid solvents that can act as a base. |
| Side product formation. | Reaction with solvent or impurities. | 1. Use high-purity reagents and solvents: Ensure that the chlorinating agent and solvent are free from impurities that could catalyze side reactions. 2. Consider oxalyl chloride with catalytic DMF: This combination often proceeds under milder conditions and can provide a cleaner conversion to the acid chloride. The Vilsmeier-Haack intermediate formed is highly reactive but its formation is catalytic. |
Experimental Protocol: Low-Temperature Acid Chloride Synthesis
-
Dissolve (2R)-2-isopropylpentanoic acid (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (1.2 eq) dropwise over 10-15 minutes.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Stir the reaction at 0 °C and monitor for the cessation of gas evolution.
-
Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes, or until the reaction is complete (as determined by IR spectroscopy - disappearance of the broad O-H stretch).
-
Carefully remove the solvent and excess oxalyl chloride in vacuo. The resulting acid chloride is often used immediately in the next step without further purification.
IV. Analytical Workflow for Enantiomeric Excess Determination
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
V. References
-
Zhao, Y., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. PubMed.
-
Sketchy MCAT. (n.d.). Reactions at the Alpha Carbon of Carbonyls.
-
(n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
-
Miyamoto, K., & Ohta, H. (2003). Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. PubMed.
-
(n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids.
-
(2022). Isomerization at the α-Carbon. Chemistry LibreTexts.
-
(2023). Solved 21.56. In acidic conditions, the carbonyl group is. Chegg.com.
-
(n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications. St. Paul's Cathedral Mission College.
-
(2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
-
Miyamoto, K., & Ohta, H. (2003). Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. The Journal of Organic Chemistry.
-
(2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
-
(n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).
-
(2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
-
(n.d.). Racemization process for optically active carboxylic acids or salts or esters thereof. Google Patents.
-
(n.d.). Racemisation in Chemistry and Biology. The University of Manchester.
-
(2023). Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Chemistry LibreTexts.
-
(2014). Racemization of Chiral Carbonyl Compounds. YouTube.
-
(n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
-
(n.d.). Chiral analysis. Wikipedia.
-
(2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
-
(n.d.). Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.
-
(2016). How to achieve chlorination of carboxylic acid to convert into acid chloride ?. ResearchGate.
-
(n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
-
(n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chegg.com [chegg.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 12. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Yield and Enantioselectivity in Asymmetric Alkylation of Pentanoic Acid
Welcome to the Technical Support Center for asymmetric aliphatic alkylation. Direct catalytic asymmetric α-alkylation of unactivated aliphatic carboxylic acids, such as pentanoic acid, remains a formidable challenge in synthetic organic chemistry due to the poor acidity of the α-protons and the tendency of simple enolates to undergo background racemic alkylation.
To achieve high yields and enantiomeric excess (ee), the industry standard relies on stoichiometric chiral auxiliaries. This guide focuses on troubleshooting the Myers Alkylation protocol (using a pseudoephedrine auxiliary), which is highly favored for aliphatic substrates like pentanoic acid due to the anchimeric assistance it provides during the final cleavage step, ensuring a self-validating, highly stereocontrolled workflow.
Mechanistic Workflow
Fig 1. Mechanistic workflow of Myers asymmetric alkylation of pentanoic acid.
Troubleshooting Guide & FAQs
Q1: Why is the overall yield of my α-alkylated pentanamide consistently below 50% despite complete consumption of the alkyl halide? A: This is a classic symptom of incomplete enolate equilibration. When the pseudoephedrine pentanamide is initially treated with Lithium Diisopropylamide (LDA) at -78 °C, it forms a complex, unreactive mixture of kinetic aggregates.
-
Causality & Solution: You must implement a thermal "aging" step. After LDA addition at -78 °C, the reaction must be warmed to ambient temperature (25 °C) for 10–15 minutes. This warming cycle drives the convergence of the kinetic mixture into a highly reactive octalithiated heteroaggregate[1]. Once aged, cool the reaction back to the desired alkylation temperature (e.g., -60 °C to 0 °C) before adding the electrophile.
Q2: I am observing a poor diastereomeric ratio (dr < 90:10) in the crude mixture. How do I prevent background uncatalyzed alkylation? A: Poor stereocontrol in this system is almost exclusively linked to the absence, or poor quality, of Lithium Chloride (LiCl).
-
Causality & Solution: LiCl is not merely an additive; it actively participates in the transition state. It breaks up enolate homodimers to form a mixed LiCl-enolate heteroaggregate that accelerates the reaction rate by orders of magnitude while strictly locking the Z-enolate geometry[1]. You must use at least 5.0 to 6.0 equivalents of strictly anhydrous LiCl. Flame-dry the LiCl under high vacuum immediately prior to the reaction. Without dry LiCl, the reaction suffers from saturation kinetics that stall the alkylation and degrade the dr.
Q3: The hydrolysis of the pseudoephedrine auxiliary is causing epimerization of my newly formed α-stereocenter. How can I recover the free acid safely? A: Prolonged heating under strongly basic conditions (e.g., refluxing NaOH) can cause deprotonation at the sterically hindered α-stereocenter, leading to epimerization.
-
Causality & Solution: The pseudoephedrine auxiliary is mechanistically designed to undergo an intramolecular N-to-O acyl transfer prior to hydrolysis, providing anchimeric assistance that allows for milder cleavage. To exploit this without epimerization, ensure the hydrolysis is performed in a biphasic mixture or use milder acidic cleavage (e.g., 1N H2SO4 in dioxane). If the corresponding alcohol is preferred for your downstream synthesis, reductive cleavage using lithium amidotrihydroborate (LiNH
BH ) proceeds rapidly at 0 °C with zero epimerization[2].
Standard Operating Procedure (SOP): Asymmetric Alkylation of Pentanoic Acid
This self-validating protocol ensures the formation of the correct enolate aggregate prior to electrophilic trapping.
Phase 1: Preparation of the Reactive Enolate
-
Drying: Add LiCl (6.0 equiv, 6.0 mmol) to a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under high vacuum (0.1 mmHg) for 5 minutes until the salt is a free-flowing powder. Allow to cool to room temperature under an argon atmosphere.
-
Substrate Addition: Add a solution of pseudoephedrine pentanamide (1.0 equiv, 1.0 mmol) in anhydrous THF (3.0 mL). Stir at room temperature for 10 minutes to ensure partial dissolution of LiCl.
-
Enolization: Cool the suspension to -78 °C using a dry ice/acetone bath. Add freshly prepared LDA (2.1 equiv, 2.1 mmol) dropwise over 5 minutes.
-
Thermal Aging (Critical): Remove the flask from the cooling bath and stir at 25 °C for 15 minutes. The solution will transition from a cloudy suspension to a clear, pale-yellow solution, indicating the successful formation of the reactive octalithiated heteroaggregate.
Phase 2: Alkylation and Workup
5. Electrophile Addition: Recool the aged enolate solution to -78 °C. Add the desired alkyl halide (1.5 equiv, 1.5 mmol) dropwise.
6. Reaction Progression: Allow the reaction mixture to slowly warm to 0 °C over 2 hours. Monitor the disappearance of the starting material via TLC.
7. Quench: Quench the reaction by adding half-saturated aqueous NH
Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters (LiCl equivalents and thermal aging) and the resulting yield/diastereoselectivity during the alkylation of pseudoephedrine pentanamide with allyl bromide.
| Entry | LiCl (Equivalents) | Thermal Aging (25 °C) | Alkylation Temp | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 0.0 eq | No | -78 °C | 12% | 75:25 |
| 2 | 6.0 eq | No | -78 °C | 45% | 88:12 |
| 3 | 1.0 eq | Yes (15 min) | -78 °C to 0 °C | 60% | 92:8 |
| 4 | 6.0 eq | Yes (15 min) | -78 °C to 0 °C | 96% | >99:1 |
Note: Entry 4 represents the optimized, self-validating conditions ensuring complete convergence of kinetic enolate aggregates into the thermodynamically stable reactive species.
References
-
Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. Journal of the American Chemical Society. 1
-
Total Synthesis of (−)-Enigmazole A. Journal of the American Chemical Society. 2
-
Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society. 3
-
Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. 4
Sources
Technical Support Center: Troubleshooting Chiral HPLC Separation of 2-Isopropylpentanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the unique chromatographic challenges presented by 2-isopropylpentanoic acid . As an aliphatic carboxylic acid and a constitutional isomer of the widely used anti-epileptic drug valproic acid[1], this molecule lacks a strong chromophore and possesses an acidic moiety (pKa ~4.8). These properties frequently lead to detection failures and severe peak tailing during enantiomeric resolution.
This guide provides field-proven, mechanistically grounded solutions to optimize your chiral workflows.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why is my 2-isopropylpentanoic acid peak invisible or extremely weak using standard UV detection? A1: The causality lies in the molecule's chemical structure. 2-isopropylpentanoic acid is a purely aliphatic compound lacking a conjugated π-electron system, which results in negligible UV absorption above 210 nm[1].
-
The Solution: You must bypass standard UV detection by either employing a universal detector (such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)) or by performing pre-column derivatization. Using reagents like N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) or nitro-substituted phenylhydrazines (NPHs) introduces a strong chromophore. For instance, NPHs leverage a nitro electron-withdrawing group on a benzene ring to induce a significant red shift, allowing for highly sensitive UV-Vis detection in the 320–450 nm range[2].
Q2: I am observing severe peak tailing and broad peaks on my polysaccharide-based chiral column. How can I improve peak shape? A2: This is caused by the partial ionization of the carboxylic acid group in neutral mobile phases. The resulting carboxylate anion interacts non-specifically with residual silanols or basic sites on the silica support of the Chiral Stationary Phase (CSP), creating a mixed-mode retention mechanism that manifests as severe tailing.
-
The Solution: You must control the ionization state by adding an acidic modifier. Incorporating 0.1% to 0.5% Trifluoroacetic Acid (TFA), acetic acid, or formic acid into the mobile phase suppresses analyte dissociation, keeping the molecule fully protonated[3][4][5]. This ensures the analyte interacts exclusively via hydrogen bonding and steric fit with the chiral selector, resulting in sharp, symmetrical peaks.
Q3: Which Chiral Stationary Phase (CSP) is most effective for underivatized aliphatic carboxylic acids? A3: While derivatized amylose/cellulose columns (e.g., CHIRALPAK AD-H) in normal-phase mode are traditional workhorses[5], quinine- and quinidine-derived anion-exchanger (QN AX) columns are specifically engineered for acidic compounds.
-
The Mechanism: In weakly acidic mobile phases, the quinuclidine ring of the QN AX chiral selector is protonated, while the acidic analyte is dissociated. This activates a highly stereoselective ion-exchange mechanism between the positively charged selector and the negatively charged carboxylate, providing superior enantiomeric resolution without the need for pre-column derivatization[6].
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Do not proceed to sample analysis until the validation checks are passed.
Protocol A: Pre-Column Derivatization for UV Detection
This protocol utilizes OTPA or NPHs to attach a UV-active tag to 2-isopropylpentanoic acid[2][7].
-
Sample Preparation: Dissolve 2-isopropylpentanoic acid in anhydrous acetonitrile to a concentration of 1.0 mg/mL.
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a 2:1 molar ratio to the analyte. Vortex for 30 seconds to activate the carboxylic acid[7].
-
Derivatization: Add the derivatizing reagent (e.g., OTPA) in a 5-fold molar excess to drive the reaction to completion.
-
Incubation: Heat the reaction mixture at 40 °C for exactly 90 minutes[7].
-
Quenching & Filtration: Cool to room temperature, quench with 10 µL of LC-MS grade water, and filter through a 0.22 µm PTFE syringe filter.
Self-Validation Check: Run a Reagent Blank (all reagents minus the analyte) alongside a Racemic Standard . The blank must show a flat baseline in the expected retention window, proving no reagent artifacts co-elute. The standard must yield two peaks with an exact 1:1 area ratio, confirming that the 40 °C incubation did not induce epimerization/racemization.
Protocol B: Normal-Phase Chiral HPLC Separation
This protocol optimizes the mobile phase for polysaccharide CSPs to prevent tailing[4][5].
-
Mobile Phase Formulation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (typically 90:10 v/v).
-
Modifier Addition: Add exactly 0.1% (v/v) Trifluoroacetic Acid (TFA) to the bulk mobile phase[4]. Do not exceed 0.5% TFA to protect the column hardware.
-
Homogenization: Sonicate the mobile phase for 15 minutes to degas and ensure uniform distribution of the acidic modifier.
-
Column Equilibration: Flush the polysaccharide CSP (e.g., CHIRALPAK AD-H) at 1.0 mL/min.
Self-Validation Check: Monitor system backpressure and UV baseline (or CAD signal). Perform duplicate consecutive injections of your standard. The system is only validated for analysis when the retention time Relative Standard Deviation (RSD) between injections is <1.0%. A drifting retention time indicates the TFA has not fully equilibrated with the stationary phase. Note: Dedicate this specific column to acidic modifiers permanently to prevent memory effects[4].
Part 3: Quantitative Strategy Comparison
Use the following data matrix to select the optimal analytical strategy based on your laboratory's instrumentation capabilities.
| Analytical Strategy | Recommended CSP | Mobile Phase Additive | Detection Method | Typical Sensitivity | Primary Advantage | Primary Limitation |
| Direct Normal-Phase | Polysaccharide (Amylose) | 0.1% TFA[5] | CAD / ELSD | 1–5 µg/mL | No sample preparation required. | Requires specialized universal detectors; no UV. |
| Direct Anion-Exchange | QN AX | Formic Acid[6] | LC-MS/MS | <10 ng/mL | Exceptionally high enantioselectivity. | High cost; requires mass spectrometry. |
| Pre-column Derivatization | Polysaccharide / C18 | None (if tag is neutral) | UV-Vis (320-450 nm)[2] | <0.1 µg/mL | Utilizes standard UV/DAD detectors. | Time-consuming prep; slight risk of artifact formation. |
Part 4: Troubleshooting Workflow Visualization
Follow this logical decision tree to resolve common issues encountered during the chiral separation of 2-isopropylpentanoic acid.
Caption: Troubleshooting workflow for chiral HPLC separation of 2-isopropylpentanoic acid.
References
1.1[1] 2.7[7] 3.2[2] 4.3[3] 5. 4[4] 6.5[5] 7.6[6]
Sources
- 1. akjournals.com [akjournals.com]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 4. additives for chiral - Chromatography Forum [chromforum.org]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 2-Isopropylpentanoic Acid
Ticket Subject: Solubility enhancement and formulation strategies for Pentanoic acid, 2-(1-methylethyl)- Reference Molecule: 2-Isopropylpentanoic Acid (2-iPPA) | CAS: 62391-99-5 Related Compound: Valproic Acid (VPA) Isomer
Executive Summary: The Physicochemical Challenge
Welcome to the Technical Support Center. You are likely working with 2-isopropylpentanoic acid (2-iPPA) , a structural isomer of Valproic Acid (VPA). Like VPA, this molecule presents a classic formulation paradox:
-
Lipophilicity: It is a branched-chain fatty acid (BCFA) that exists as a pale yellow oil at room temperature with low aqueous solubility (LogP ~2.5).
-
Ionization: It is a weak acid (estimated pKa ~4.8).
-
Hygroscopicity: While the free acid is hydrophobic, its simple salts (e.g., Sodium 2-isopropylpentanoate) are often highly hygroscopic or deliquescent, turning from powder to "goo" upon exposure to moisture.
This guide provides field-proven protocols to overcome these barriers, adapted from the extensive characterization of its isomer, Valproic Acid.
Part 1: Troubleshooting Guide (Q&A)
Category A: Handling the Free Acid (Liquid Phase)
Q1: I am trying to dissolve the free acid in water/buffer, but it forms an oily layer on top. Vortexing doesn't help.
-
Root Cause: The free acid form is lipophilic. At pH values below its pKa (approx. 4.8), it remains protonated and insoluble.
-
Resolution: You must convert it to its ionized (salt) form in situ or use a co-solvent.
-
Method A (pH Adjustment): Adjust the aqueous buffer to pH 7.5–8.0 (pH > pKa + 2). This ensures >99% ionization, rendering the molecule water-soluble.
-
Method B (Co-solvents): If you must maintain a lower pH, pre-dissolve the oil in Ethanol or DMSO (100 mg/mL stock) before diluting into the aqueous buffer. Note: Keep final organic solvent concentration <1% for biological assays.
-
Q2: My formulation undergoes phase separation (oiling out) after standing.
-
Root Cause: This is likely "Ostwald Ripening" or pH drift. If the pH drops locally or over time, the salt converts back to the insoluble free acid oil.
-
Resolution:
-
Buffer Capacity: Increase the molarity of your buffer (e.g., 50mM Phosphate) to prevent pH drift.
-
Surfactant Addition: Add 0.1% Tween 80 or Poloxamer 188 to stabilize the oil droplets if some free acid regenerates.
-
Category B: Solid State & Salt Formation
Q3: I synthesized the Sodium Salt to create a solid powder, but it became a sticky paste (deliquescent) within hours.
-
Root Cause: Sodium salts of short-chain branched fatty acids have high lattice energy but are extremely hygroscopic due to the high charge density of the sodium ion and the flexibility of the alkyl chains.
-
Resolution: Switch the counter-ion.
-
Recommendation: Synthesize the Calcium or Magnesium salt. Divalent salts of VPA analogs generally exhibit higher melting points and significantly lower hygroscopicity than sodium salts.
-
Alternative: Create a "Semisodium" complex (1:1 molar ratio of Free Acid : Sodium Salt). This co-crystal form (similar to Divalproex Sodium) is stable and non-hygroscopic.
-
Category C: Advanced Delivery (Cyclodextrins & Lipids)
Q4: I cannot achieve high drug loading in Cyclodextrin (CD) complexes.
-
Root Cause: The isopropyl branch creates steric hindrance, making it difficult for the molecule to fully nest inside the Beta-Cyclodextrin (β-CD) cavity if the guest is not oriented correctly.
-
Resolution:
-
Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD): It has higher water solubility (>600 mg/mL) than native β-CD.
-
The "Kneading" Method: Do not just mix in water. Use a paste-based kneading technique (detailed in Part 2) to force the hydrophobic tail into the CD cavity before adding bulk water.
-
Part 2: Experimental Protocols
Protocol 1: Calcium Salt Synthesis (Hygroscopicity Reduction)
Use this when you need a stable, non-sticky solid form.
Materials:
-
2-Isopropylpentanoic acid (Free Acid)
-
Calcium Hydroxide [Ca(OH)₂]
-
Ethanol (Absolute) & Water
Step-by-Step:
-
Stoichiometry: Calculate 1.0 molar equivalent of Ca(OH)₂ for every 2.0 molar equivalents of 2-iPPA (2:1 ratio).
-
Dissolution: Dissolve the 2-iPPA in a minimal volume of Ethanol (e.g., 1g in 5mL).
-
Reaction: Suspend Ca(OH)₂ in a small amount of water. Slowly add the ethanolic acid solution to the calcium suspension while stirring at 50°C.
-
Clarification: Stir for 1 hour. The solution should become clear as the salt forms. If turbid, filter through a 0.45µm membrane.
-
Crystallization: Evaporate the solvent under reduced pressure (Rotavap) at 60°C until a white precipitate forms.
-
Drying: Dry the resulting powder in a vacuum oven at 40°C for 24 hours over silica gel.
-
Validation: Perform DSC (Differential Scanning Calorimetry). The melting point should be distinct and higher than the sodium salt analog.
Protocol 2: Cyclodextrin Kneading (Solubility Enhancement)
Use this to create a highly soluble powder from the liquid acid.
Materials:
-
HP-β-Cyclodextrin
-
Mortar and Pestle
-
Ethanol : Water (1:1 v/v)
Step-by-Step:
-
Ratio: Weigh HP-β-CD and 2-iPPA in a 1:1 Molar Ratio.
-
Wetting: Place the HP-β-CD in the mortar. Add the ethanol:water mixture dropwise while grinding until a paste (slurry) consistency is achieved.
-
Inclusion: Slowly add the liquid 2-iPPA to the paste while grinding vigorously.
-
Kneading: Grind continuously for 45–60 minutes. The paste will stiffen as the oil enters the CD cavity (inclusion complex formation).
-
Drying: Dry the paste in a vacuum oven at 40°C for 48 hours.
-
Pulverization: Sieve the dried mass through a 60-mesh screen to obtain a fine powder.
Part 3: Visualization & Decision Logic
Diagram 1: Solubility Strategy Decision Tree
This workflow helps you select the correct formulation path based on your final application (Assay vs. Drug Product).
Caption: Decision matrix for selecting the optimal solubilization strategy based on the final dosage form and environmental constraints.
Diagram 2: Salt Synthesis & Stabilization Workflow
A visual guide to synthesizing the stable Calcium salt form.
Caption: Step-by-step synthesis workflow for converting the liquid free acid into a stable, non-hygroscopic calcium salt.
Part 4: Data Summary
Table 1: Physicochemical Comparison & Salt Selection
| Parameter | Free Acid (2-iPPA) | Sodium Salt | Calcium Salt |
| State at RT | Pale Yellow Liquid | White Powder | White Crystalline Powder |
| Aqueous Solubility | Very Low (<1 mg/mL) | High (>100 mg/mL) | Moderate (~10–50 mg/mL) |
| Hygroscopicity | N/A (Hydrophobic) | High (Deliquescent) | Low (Stable) |
| Melting Point | Liquid | ~300°C (Decomposes) | Distinct MP (High) |
| Best Use Case | SEDDS / Softgel | IV Injection (Immediate use) | Tablets / Capsules |
References
-
PubChem. 2-Isopropylpentanoic acid (Compound Summary).[2][3] National Library of Medicine. Available at: [Link]
-
Perucca, E. (2002). Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience. CNS Drugs. (Provides foundational data on the solubility/salt behavior of VPA isomers). Available at: [Link]
-
Datta, S. & Grant, D.J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery. (Mechanisms of salt hygroscopicity in fatty acid derivatives). Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Protocol basis for kneading method). Available at: [Link]
Sources
- 1. anexib.com [anexib.com]
- 2. 2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1-Methylethyl)pentanoic acid | C8H16O2 | CID 147513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2RS)-2-(1-Methylethyl)pentanoic Acid | CymitQuimica [cymitquimica.com]
- 5. plantaedb.com [plantaedb.com]
- 6. :: 2-Isopropyl Pentanoic Acid | CAS No: 62391-99-5 | SVAK Life Sciences:: [svaklifesciences.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Purification of (2R)-2-isopropylpentanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2R)-2-isopropylpentanoic acid. As a chiral building block, its enantiomeric and chemical purity is paramount for successful downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of (2R)-2-isopropylpentanoic acid, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Enantiomeric Excess (ee%) After Synthesis
You have synthesized (2R)-2-isopropylpentanoic acid, but analysis by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) indicates a low enantiomeric excess.
Possible Causes and Solutions:
-
Incomplete Diastereoselective Reaction: If your synthesis involves a chiral auxiliary, the diastereoselectivity of the key bond-forming step may have been suboptimal.
-
Racemization: The product may have partially or fully racemized during workup or purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Detailed Protocols:
-
Diastereomeric Salt Recrystallization: This is a classical and effective method for enhancing enantiomeric purity.[1][2]
-
Select a Chiral Resolving Agent: For the acidic (2R)-2-isopropylpentanoic acid, a chiral amine such as (R)-(+)-α-phenylethylamine or a natural alkaloid like brucine or strychnine is a suitable choice.[3]
-
Salt Formation: Dissolve the racemic or enantioenriched carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). Add an equimolar amount of the chiral resolving agent.
-
Crystallization: The diastereomeric salts will have different solubilities in the chosen solvent.[1] One diastereomer will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Isolation and Liberation of the Acid: Filter the crystals and wash with a small amount of cold solvent. To recover the enantiomerically pure acid, dissolve the salt in water and acidify with a strong acid (e.g., HCl) to a pH below the pKa of the carboxylic acid. Extract the desired enantiomer with an organic solvent.[4]
-
-
Preparative Chiral HPLC: This technique offers direct separation of enantiomers.[5][6][7]
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral carboxylic acids.[7]
-
Mobile Phase Optimization: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[5] The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.[5][7]
-
Scale-Up: Once analytical separation is achieved, the method can be scaled up to a preparative scale to isolate the desired enantiomer.
-
Issue 2: Presence of Residual Starting Materials or Reagents
NMR or GC-MS analysis of your purified product shows the presence of unreacted starting materials (e.g., a malonic ester derivative) or reagents from the synthesis (e.g., the chiral auxiliary).
Possible Causes and Solutions:
-
Incomplete Reaction: The synthetic reaction did not go to completion.
-
Inefficient Purification: The purification method used was not effective at removing these specific impurities.
Troubleshooting and Purification Strategies:
| Impurity Type | Identification Method | Recommended Purification Protocol |
| Neutral Starting Materials | GC-MS, NMR | Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether). Extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral impurities remain in the organic layer. Separate the layers and re-acidify the aqueous layer to recover the purified product.[4][8][9] |
| Chiral Auxiliary (Amine-based) | LC-MS, NMR | Acid-Base Extraction: Similar to the above, but after separating the basic aqueous layer containing your product's salt, you can wash the organic layer with an acidic solution (e.g., dilute HCl) to remove any residual basic chiral auxiliary. |
| Reagents (e.g., DCC/DCU) | NMR, IR | Filtration and Chromatography: Dicyclohexylurea (DCU), a byproduct of DCC coupling, is often insoluble in many organic solvents and can be removed by filtration. If it remains, column chromatography on silica gel is typically effective. The use of water-soluble carbodiimides like EDC can simplify workup as the urea byproduct is water-soluble. |
Issue 3: Presence of Structural Isomers
Your product contains constitutional isomers, such as 2-propylpentanoic acid (valproic acid), which can be difficult to separate due to similar physical properties.
Possible Causes and Solutions:
-
Side Reactions During Synthesis: The synthetic route may have allowed for isomerization or the formation of alternative products.
Purification Strategy:
-
Fractional Distillation (if boiling points differ significantly): While challenging for isomers with close boiling points, high-efficiency fractional distillation under reduced pressure can sometimes be effective.
-
Preparative Chromatography: This is often the most reliable method.
-
Achiral Chromatography: If the isomers have sufficient polarity differences, preparative HPLC or flash chromatography on silica gel may be successful.
-
Chiral Chromatography: If the isomers are also chiral, chiral HPLC can be used to separate all stereoisomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the enantiomeric excess (ee%) of (2R)-2-isopropylpentanoic acid?
The most common and reliable methods are chiral HPLC and chiral GC.[10] For GC analysis, the carboxylic acid usually needs to be derivatized to a more volatile ester (e.g., methyl or ethyl ester). Chiral HPLC can often be performed directly on the acid.[7]
Q2: Can I use recrystallization to purify (2R)-2-isopropylpentanoic acid if it's a liquid at room temperature?
Direct recrystallization of the acid itself may not be feasible if it is a liquid or low-melting solid. However, you can convert it to a solid derivative for purification. The most common method is forming a diastereomeric salt with a chiral amine, as described in the troubleshooting guide.[1][2] After purification of the solid salt by recrystallization, the pure enantiomeric acid can be regenerated.
Q3: How do I choose the right solvent for recrystallizing a diastereomeric salt?
The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. This often requires empirical screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures). The goal is to find a solvent where one diastereomer is sparingly soluble at low temperatures but soluble at higher temperatures, while the other diastereomer remains more soluble even at low temperatures.
Q4: My product is contaminated with a small amount of a non-polar byproduct. What is the simplest purification method?
Acid-base extraction is the most straightforward method for this scenario.[4][8][9] By dissolving your crude product in an organic solvent and extracting with an aqueous base, your acidic product will move to the aqueous phase, leaving the non-polar byproduct in the organic phase. Subsequent acidification of the aqueous layer and extraction will yield your purified product.
Caption: Workflow for purification via acid-base extraction.
Q5: Are there any alternatives to diastereomeric salt resolution for improving enantiomeric excess?
Yes, besides preparative chiral chromatography, kinetic resolution is another option. This involves using a chiral catalyst or an enzyme (like a lipase) to selectively react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, you could perform a lipase-catalyzed esterification where the enzyme selectively esterifies the (S)-enantiomer at a much faster rate than the (2R)-enantiomer, allowing for the separation of the unreacted (2R)-acid.
References
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed. Available at: [Link]
- Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents.
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
Chiral Bimolecular Crystallization of Tryptamine and Achiral Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Chiral resolution - Wikipedia. Available at: [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. Available at: [Link]
-
How can I purify carboxylic acid? - ResearchGate. Available at: [Link]
-
2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem. Available at: [Link]
- Process for purification of carboxylic acids - Google Patents.
-
4.8: 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]
- Process for the preparation of (2-propyl)2-pentenoic acid and its esters - Google Patents.
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
- 3.1. Determination of Enantiomeric Purity by Direct Methods.
-
Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]
- Process for the purification of carboxylic acids - Google Patents.
-
2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. Available at: [Link]
- Separation and purification of carboxylic acids from fermentation broths - Google Patents.
-
HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases | Request PDF - ResearchGate. Available at: [Link]
- Method for preparing 2-valproic acid - Google Patents.
-
Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available at: [Link]
-
At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA) - ChemRxiv. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 52061-75-3: 2,2-Dipropylpentanoic acid | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. rac 2-Isopropyl Pentanoic Acid (Sodium Valproate Impurity C) | CAS 62391-99-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 8. rac 2-Isopropyl Pentanoic Acid | LGC Standards [lgcstandards.com]
- 9. :: 2-Isopropyl Pentanoic Acid | CAS No: 62391-99-5 | SVAK Life Sciences:: [svaklifesciences.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing Enantiomeric Excess in 2-Isopropylpentanoic Acid Synthesis
Target Audience: Discovery Chemists, Process Engineers, and Neuropharmacology Researchers Subject: Chiral Resolution and Asymmetric Synthesis of 2-Isopropylpentanoic Acid (Propylisopropylacetic Acid, PIA)
Executive Summary
2-Isopropylpentanoic acid (PIA) is a highly potent, non-teratogenic constitutional isomer of the antiepileptic drug valproic acid. Unlike valproic acid, PIA exhibits enantioselective pharmacological profiles, particularly in its inhibition of acyl-CoA synthetase 4 (Acsl4) for bipolar disorder applications . Achieving an enantiomeric excess (ee) of >99% is critical for downstream neuropharmacological evaluation. This technical guide provides causal troubleshooting, optimized protocols, and validated methodologies to resolve common stereochemical failures during its synthesis.
Visual Workflow: Asymmetric Synthesis Strategy
Workflow for the enantioselective synthesis of 2-isopropylpentanoic acid via Evans auxiliary.
Troubleshooting Guides & FAQs
Q1: My enantiomeric excess (ee) is stalling at 80-85% during the alkylation of the Evans oxazolidinone enolate. How can I push this to >99%?
Root Cause: The isopropyl group is highly sterically hindered. When using standard alkyl halides (isopropyl bromide or iodide), the
Q2: I am observing 5-10% racemization during the hydrolytic cleavage of the chiral auxiliary to yield the free acid. What is the mechanistic flaw?
Root Cause: Utilizing standard aqueous bases (such as NaOH or KOH) for hydrolysis relies on the hydroxide ion (
Q3: For scale-up, we are using classical chiral resolution of racemic PIA instead of asymmetric synthesis. Our yields of the target enantiomer are below 20%. How do we optimize the resolution?
Root Cause: 2-Isopropylpentanoic acid is highly lipophilic, leading to poor differentiation in the solubility of its diastereomeric salts when using standard non-polar organic solvents.
Validated Solution: Use (-)-1-phenylethylamine as the resolving agent and switch to a binary solvent system (e.g., Ethanol/Water 80:20 v/v). The addition of water increases the dielectric constant of the medium, exploiting the subtle lattice energy differences between the
Quantitative Data: Strategy Comparison
Table 1: Comparison of Enantiomeric Optimization Strategies for 2-Isopropylpentanoic Acid
| Strategy | Key Reagents | Max Achievable ee (%) | Scalability | Primary Failure Point |
| Evans Chiral Auxiliary | (4S)-Benzyl-2-oxazolidinone, Isopropyl triflate, LiOOH | >99.4% | Moderate (Best for Discovery) | Enolate equilibration if T > -78°C |
| Classical Resolution | Racemic PIA, (-)-1-phenylethylamine, EtOH/H | 95-98% | High (Best for Process) | Co-crystallization in non-polar solvents |
| Enzymatic Resolution | Lipase (e.g., CAL-B), Vinyl acetate | ~90-95% | High | Steric hindrance at the |
Standard Operating Procedure: Asymmetric Synthesis of (S)-2-Isopropylpentanoic Acid
This self-validating protocol utilizes an Evans chiral auxiliary to guarantee an ee of >99%.
Phase 1: Imide Formation (Coupling)
-
Preparation: Dissolve (4S)-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78°C.
-
Deprotonation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78°C.
-
Acylation: Introduce valeroyl chloride (1.1 eq) dropwise. Allow the reaction to slowly warm to 0°C over 2 hours.
-
Quench & Isolate: Quench with saturated aqueous
. Extract with ethyl acetate, wash with brine, dry over , and concentrate. Purify via flash chromatography.
-
Validation Checkpoint: Confirm the presence of the imide carbonyl (~1700 cm
) via IR spectroscopy and verify the mass via LC-MS.
Phase 2: Stereoselective Alkylation
-
Enolization: Dissolve the purified N-valeroyloxazolidinone (1.0 eq) in anhydrous THF. Cool strictly to -78°C. Add freshly prepared Lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 1 hour at -78°C to ensure complete formation of the Z-enolate.
-
Alkylation: Add isopropyl triflate (1.5 eq) dropwise while maintaining the internal temperature at -78°C. Stir for 4 hours.
-
Quench: Quench the reaction at -78°C with glacial acetic acid (2.0 eq) dissolved in THF to prevent enolate equilibration during the warmup phase.
-
Validation Checkpoint: Analyze the crude mixture via
NMR. The diastereomeric ratio (dr) should be >98:2, indicated by the distinct chemical shifts of the benzyl protons.
Phase 3: Auxiliary Cleavage (LiOOH)
-
Peroxide Activation: Dissolve the alkylated intermediate in a 3:1 mixture of THF/H
O. Cool the solution to 0°C. -
Cleavage: Sequentially add 30%
(4.0 eq) followed by LiOH·H O (2.0 eq). Stir vigorously at 0°C for 1 hour. -
Quench: Quench the excess peroxide by carefully adding an aqueous solution of sodium sulfite (
, 4.5 eq). Stir for 30 minutes. -
Extraction: Remove the THF in vacuo. Extract the aqueous layer with dichloromethane to recover the cleaved chiral auxiliary.
-
Acidification: Acidify the aqueous layer to pH 2 using 2M HCl. Extract the liberated (S)-2-isopropylpentanoic acid with ethyl acetate. Dry and concentrate.
-
Validation Checkpoint: Analyze the final product via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1 mL/min). The target peak should integrate to >99.4% ee .
References
-
Spiegelstein O, Radatz M, Yagen B, Bialer M. Enantioselective synthesis and teratogenicity of propylisopropyl acetamide, a CNS-active chiral amide analogue of valproic acid. Chirality. 1999;11(8):645-650. URL:[Link]
-
Modi HR, Basselin M, Taha AY, et al. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. 2013;1831(1). URL:[Link]
-
Shimshoni JA, Bialer M, Wlodarczyk B, Finnell RH, Yagen B. Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid. Journal of Medicinal Chemistry. 2007;50(25):6419-6427. URL:[Link]
Stability of (2R)-2-isopropylpentanoic acid in aqueous solution
Technical Support Center: (2R)-2-Isopropylpentanoic Acid Stability Guide
Executive Summary
(2R)-2-isopropylpentanoic acid (also known as (2R)-2-isopropylvaleric acid) is a chiral analogue of Valproic Acid (VPA). Unlike the achiral VPA, this compound possesses a stereocenter at the
While the molecule is chemically robust against hydrolysis (lacking hydrolyzable esters/amides), it is susceptible to racemization via enolization and phase separation ("oiling out") in acidic aqueous environments. This guide provides the technical scaffolding to ensure experimental reproducibility.
Part 1: Physicochemical Stability & Solubility[1]
Q: My stock solution has become cloudy/milky upon dilution into media. What happened?
Diagnosis: You have likely triggered acid-mediated phase separation . (2R)-2-isopropylpentanoic acid is a lipophilic branched-chain fatty acid. Its solubility is strictly pH-dependent, governed by the Henderson-Hasselbalch equation.
-
The Mechanism: The pKa of
-branched fatty acids is typically ~4.8.-
pH > 6.0: The molecule exists primarily as the ionized carboxylate (
), which is water-soluble. -
pH < 5.0: The equilibrium shifts toward the protonated free acid (
). This form is hydrophobic and insoluble in water, resulting in precipitation or the formation of an oily emulsion.
-
Troubleshooting Protocol: Solubility Optimization
| Parameter | Recommendation | Technical Rationale |
| Stock Solvent | DMSO or Ethanol (Absolute) | The free acid is highly soluble in organic solvents (>50 mg/mL). Avoid aqueous stock solutions to prevent hydrolysis-independent precipitation. |
| Working pH | Maintain pH 7.0 – 8.0 | Ensures >99% ionization (Salt form), maximizing aqueous solubility. |
| Buffer Selection | Phosphate (PBS) or HEPES | Avoid Citrate or Acetate buffers if working near pH 4.5–5.5, as their buffering capacity overlaps with the drug's precipitation zone. |
| Max Concentration | < 5 mM (in aqueous media) | Even in ionized form, the lipophilic isopropyl/propyl chains can induce micelle formation or aggregation at high concentrations. |
Part 2: Stereochemical Stability (Racemization)
Q: I am observing a loss of potency, but the mass spectrum (LC-MS) looks normal. Is the compound degrading?
Diagnosis: You are likely experiencing racemization , not chemical degradation. Standard LC-MS cannot distinguish between the (2R) and (2S) enantiomers (they have identical mass). If the (2R) enantiomer is the active pharmacophore, conversion to the (2S) form results in "silent" potency loss.
The Mechanism:
The
-
Base-Catalyzed Enolization: In basic conditions (pH > 9) or at high temperatures, the
-proton is abstracted. -
Planar Intermediate: This forms an achiral enolate intermediate (planar
carbon). -
Reprotonation: When the proton returns, it can attack from either face, resulting in a racemic mixture (50:50 R/S).
DOT Diagram: Racemization Pathway
Caption: Mechanism of base-catalyzed racemization via the enolate intermediate. High pH and heat accelerate the transition from the pure (2R) form to the racemic mixture.
Prevention Protocol:
-
Avoid Strong Bases: Do not use NaOH or KOH to adjust pH if possible; use milder bases (Carbonate/Bicarbonate) and add slowly.
-
Temperature Control: Store aqueous solutions at 4°C. Racemization follows Arrhenius kinetics; rate increases exponentially with temperature.
-
Lyophilization: If long-term storage is needed, store as a lyophilized sodium salt powder, not in solution.
Part 3: Analytical Monitoring (Chiral HPLC)
Q: How do I validate that my compound is still the pure (2R) enantiomer?
Diagnosis: You need a Chiral HPLC method.[1][2][3] Standard C18 (Reverse Phase) columns will not separate the enantiomers.
Recommended Method: Normal Phase Chiral HPLC This method uses a polysaccharide-based chiral stationary phase (CSP) which forms transient diastereomeric complexes with the analyte.
| Parameter | Specification | Notes |
| Column | Chiralpak AD-H or Chiralcel OD-H | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).[3] These are the industry standards for chiral acids. |
| Mobile Phase | Hexane : Isopropanol : TFA (98 : 2 : 0.1) | The TFA (Trifluoroacetic acid) is critical. It suppresses ionization ( |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve chiral resolution ( |
| Detection | UV @ 210 nm | Carboxylic acids have weak UV absorbance; 210 nm targets the carbonyl |
| Temperature | 25°C | Lower temperatures can enhance separation factors ( |
DOT Diagram: Stability Testing Workflow
Caption: Analytical workflow for monitoring enantiomeric purity. Acidification and hexane extraction are required to transfer the analyte into the normal-phase mobile phase compatibility zone.
Part 4: Forced Degradation Profile
Use this table to anticipate stability issues during stress testing (ICH Q1A).
| Stress Condition | Expected Outcome | Primary Degradant(s) |
| Acid Hydrolysis (0.1N HCl) | Stable chemically; Precipitation likely. | None (Recoverable as solid). |
| Base Hydrolysis (0.1N NaOH) | Unstable stereochemically. | (2S)-Enantiomer (Racemate). |
| Oxidation ( | Moderately Sensitive . | Hydroxy-derivatives (tertiary carbon attack). |
| Thermal (>60°C) | Unstable . | Racemate; Decarboxylation (extreme heat only). |
| Photostability | Stable . | Generally robust to light exposure. |
References
-
Mechanism of Racemization in Chiral Acids: Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. Journal of Organic Chemistry. (Context: General mechanism of
-proton abstraction in chiral acids). -
Chiral HPLC Methodologies for Aryl/Alkyl Acids: Perrin, C., et al. (2002). A screening strategy for the chiral separation of pharmaceutical compounds.[2][4][5] Journal of Chromatography A. (Context: Validation of polysaccharide columns for chiral acid separation).
-
Valproic Acid Analogue Properties: Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology.[6] (Context: Teratogenicity differences between enantiomers of 2-isopropylpentanoic acid).
-
Solubility of Branched Fatty Acids: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Context: General solubility profiles of C8 branched carboxylic acids).
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-(1-Methylethyl)pentanoic Acid Synthesis
Executive Summary
Welcome to the Technical Support Center for the synthesis of 2-(1-methylethyl)pentanoic acid (commonly known as 2-isopropylpentanoic acid or propylisopropylacetic acid). As a critical constitutional isomer of valproic acid, this compound is heavily utilized in the research and development of non-teratogenic anticonvulsants and mood stabilizers[1][2].
Synthesizing this branched carboxylic acid via traditional malonic ester alkylation presents a severe kinetic challenge: attaching both a propyl and an isopropyl group to the same alpha-carbon creates massive steric hindrance. This guide provides field-proven troubleshooting strategies, kinetic insights, and optimized protocols to help you bypass steric clashes and maximize your reaction yields.
Diagnostic Q&A: Overcoming Steric Hindrance
Q1: Why does my synthesis fail when I try to alkylate diethyl propylmalonate with isopropyl bromide?
A1: The failure is rooted in competing reaction kinetics. When you form the enolate of diethyl propylmalonate, you generate a highly sterically hindered nucleophile. Isopropyl bromide is a secondary alkyl halide. In the presence of a bulky enolate, the activation energy for the nucleophilic
Q2: How can I bypass this steric clash to achieve successful dialkylation?
A2: The golden rule of sequential malonic ester alkylation is to introduce the most sterically demanding group first . You must reverse your alkylation sequence. Start by reacting diethyl malonate with isopropyl bromide to form diethyl isopropylmalonate[5]. While isopropyl bromide is a secondary halide, the unhindered nature of the initial diethyl malonate enolate allows the
For the second step, deprotonate the diethyl isopropylmalonate and add propyl bromide. Because propyl bromide is a primary halide, it is an excellent electrophile for
Q3: Should I use Sodium Ethoxide (NaOEt) or a stronger base like Lithium Diisopropylamide (LDA)?
A3: For the first alkylation, NaOEt in ethanol is sufficient because the
Q4: The final decarboxylation step is sluggish and yields are low. How can I optimize it?
A4: The standard acidic decarboxylation of
Yield Optimization Data
To illustrate the critical importance of the alkylation sequence, the following table summarizes the expected yields and kinetic pathways based on established principles of steric hindrance in enolate chemistry.
| Alkylation Sequence | Step 1 Yield (Electrophile) | Step 2 Yield (Electrophile) | Dominant Side Reaction | Overall Dialkylation Yield |
| Propyl | ~85-90% (Primary Halide) | < 30% (Secondary Halide) | ~25% | |
| Isopropyl | ~75-80% (Secondary Halide) | ~80-85% (Primary Halide) | Minor | ~60-65% |
Mechanistic Pathway Visualization
The diagram below maps the logical flow and kinetic outcomes of the two synthetic routes, demonstrating why the sequence of electrophile addition dictates the success of the reaction.
Kinetic pathways for 2-(1-methylethyl)pentanoic acid synthesis showing SN2 vs E2 competition.
Validated Experimental Protocol
This self-validating protocol utilizes the kinetically favorable "Isopropyl
Phase 1: Synthesis of Diethyl Isopropylmalonate
-
Enolate Formation: In an oven-dried, argon-purged round-bottom flask, dissolve sodium metal (1.0 eq) in absolute ethanol to generate a fresh sodium ethoxide (NaOEt) solution.
-
Addition: Cool the solution to 0 °C. Add diethyl malonate (1.0 eq) dropwise over 30 minutes. Stir for an additional 30 minutes at room temperature to ensure complete deprotonation.
-
Alkylation: Add isopropyl bromide (1.1 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) for 24-32 hours. Causality Note: The extended reflux time is strictly required due to the secondary nature of the halide slowing the
kinetics[5]. -
Workup: Quench with saturated aqueous
. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via vacuum distillation to isolate diethyl isopropylmalonate.
Phase 2: Synthesis of Diethyl Isopropylpropylmalonate
-
Enolate Formation: To a fresh solution of NaOEt in absolute ethanol (1.0 eq), add the purified diethyl isopropylmalonate (1.0 eq) from Phase 1. Stir at room temperature for 1 hour. (Troubleshooting Note: If enolization is sluggish due to steric shielding, switch to LDA in anhydrous THF at -78 °C[7]).
-
Alkylation: Add propyl bromide (1.2 eq) dropwise.
-
Reflux: Heat the mixture to reflux for 16 hours. The primary halide will react smoothly via
despite the bulky enolate. -
Workup: Repeat the extraction and washing procedure from Phase 1. Isolate the dialkylated intermediate.
Phase 3: Saponification and Decarboxylation
-
Hydrolysis: Suspend the dialkylated ester in a 20% aqueous NaOH solution. Reflux for 4-6 hours until the mixture becomes homogeneous, indicating complete saponification to the dicarboxylate salt[4].
-
Acidification: Cool the mixture in an ice bath and acidify to pH 1 using concentrated HCl. Extract the resulting dicarboxylic acid with ethyl acetate.
-
Decarboxylation: Concentrate the organic layer to yield the crude diacid. Transfer to a distillation apparatus and heat the neat solid to 160-180 °C. Effervescence (
evolution) will occur as the six-membered transition state collapses.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Final Isolation: Once gas evolution ceases, cool the residue and purify the resulting 2-(1-methylethyl)pentanoic acid via vacuum distillation.
References
1.[1] Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid. ResearchGate. 1 2.[3] Managing steric hindrance in reactions with diethyl(trimethylsilylmethyl)malonate. Benchchem. 3 3.[4] Malonic Ester Synthesis. Organic Chemistry Tutor.4 4.[5] Alkylation of organic compounds - US2358768A. Google Patents. 5 5.[6] Alkylation of Enolate Anions. Ask the Nerd. 6 6.[2] Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder. PMC (NIH). 2 7. Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. 7 8. α-Substitution Reactions in Carboxylic Acids and Derivatives. RSC Publishing. 8 9. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. SCIRP.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
- 6. askthenerd.com [askthenerd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. books.rsc.org [books.rsc.org]
Purification challenges of branched-chain fatty acid isomers
Welcome to the Technical Support Center for Branched-Chain Fatty Acid (BCFA) Purification and Analysis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate and identify iso and anteiso fatty acid isomers. Because these constitutional isomers are isobaric and share nearly identical physical properties (such as boiling points and polarities), standard lipidomics workflows often fail.
Below, I have structured a comprehensive troubleshooting guide and validated protocols to help you overcome matrix interference, resolve co-eluting isomers, and achieve unambiguous structural identification.
Core Workflow Architecture
To successfully purify and analyze BCFAs, you must decouple the enrichment phase from the analytical phase. The following workflow illustrates the logical progression from a crude lipid matrix to structural identification.
Caption: Workflow for the enrichment, separation, and structural identification of BCFA isomers.
Module 1: Pre-Analytical Enrichment
FAQ 1: Why do I need to pre-fractionate my lipid extracts before BCFA analysis? Answer: In natural matrices (e.g., dairy, bacterial extracts, lanolin), BCFAs typically constitute less than 2% of the total lipid profile[1]. If you inject the crude extract directly into a chromatograph, the overwhelming abundance of straight-chain saturated and unsaturated fatty acids will cause column overloading, peak tailing, and severe ion suppression in the mass spectrometer.
FAQ 2: How does Urea Adduction selectively enrich BCFAs? Answer: Urea adduction relies on steric exclusion. When dissolved in ethanol and cooled, urea molecules form a hexagonal crystal lattice. This lattice physically traps linear, unbranched aliphatic chains (straight-chain FAs) within its channels. However, the methyl branches of iso and anteiso FAs create steric hindrance—they are simply too bulky to fit inside the urea channels. Consequently, the straight-chain FAs precipitate out as a urea adduct, while the BCFAs remain soluble in the non-urea adduct (NUA) supernatant ()[1].
Step-by-Step Methodology: Two-Stage Urea Adduction Protocol
This protocol achieves an enrichment factor of >6x, raising BCFA concentration from <2% to >11%[1].
-
Saponification: Convert the complex lipid matrix into free fatty acids (FFAs) using ethanolic KOH, followed by acidification and hexane extraction.
-
First Complexation (4°C): Dissolve the FFAs in 95% aqueous ethanol. Add urea at a 4:1 (w/w) urea-to-FA ratio. Heat to 60°C under continuous stirring until the solution is transparent.
-
Primary Crystallization: Cool the solution gradually to 4°C and incubate for 2 to 12 hours. Causality: Gradual cooling at a low temperature promotes the formation of uniform hexagonal urea crystals, maximizing the encapsulation of saturated straight-chain FAs[1].
-
Filtration: Vacuum filter the mixture. Retain the filtrate (NUA-1), which contains the BCFAs.
-
Second Complexation (30°C): Evaporate the ethanol from NUA-1. Re-dissolve in ethanol and add urea at a lower 2:1 (w/w) ratio. Heat to 60°C.
-
Refinement Crystallization: Cool the mixture to 30°C and hold for 2 hours. Causality: A higher crystallization temperature prevents the accidental co-precipitation of the bulky anteiso and iso isomers, selectively removing residual monounsaturated straight-chain FAs[1].
-
Final Recovery: Filter and collect the filtrate (NUA-2). Partition NUA-2 with hexane and warm acidified water to wash away residual urea. Evaporate the hexane to yield the purified BCFA concentrate.
Self-Validation Check: Run a rapid GC-FID on a small aliquot of the NUA-1 fraction. If the straight-chain 16:0 peak remains the dominant signal, your initial urea-to-FA ratio was too low, or the crystallization cooling rate was too rapid.
Module 2: Chromatographic Separation
FAQ 3: Why are my iso and anteiso isomers co-eluting on standard GC columns? Answer: Standard non-polar (e.g., DB-5) or moderately polar GC columns separate analytes primarily by boiling point. Because iso and anteiso isomers of the same carbon number are isobaric and possess nearly identical boiling points, they co-elute. To resolve them, you must derivatize the samples into Fatty Acid Methyl Esters (FAMEs) and utilize a highly polar capillary column (e.g., SP-2560, CP-Sil 88, or ionic liquid columns). These columns leverage dipole-induced dipole interactions, providing the required selectivity to resolve positional isomers ()[2].
FAQ 4: Can I separate intact BCFA isomers using LC-MS to avoid derivatization? Answer: Yes, but standard C18 columns lack the shape selectivity to differentiate a methyl group at the iso (penultimate) versus anteiso (antepenultimate) position. You must use shape-selective stationary phases. A C30 reversed-phase column provides high steric recognition due to its rigid, long-chain alkyl phase ()[3]. Alternatively, polysaccharide-based chiral columns (like Chiralpak IG-U) excel at separating short-to-medium chain BCFA isomers because anteiso BCFAs are chiral, whereas iso BCFAs are achiral ()[4].
Quantitative Data Summary
Table 1: Comparison of Chromatographic Strategies and Performance Metrics
| Parameter | GC-MS (Highly Polar Capillary) | UHPLC-MS/MS (C30 / Chiralpak IG-U) |
| Analyte State | Derivatized (FAMEs) | Intact Free Fatty Acids or Complex Lipids |
| Primary Separation Mechanism | Boiling point & dipole-induced dipole interactions | Hydrophobic shape recognition & steric hindrance |
| Limit of Detection (LOD) | 5 – 10 ng/mL[5] | Isomer- and matrix-dependent |
| Matrix Compatibility | Low (Requires saponification & derivatization) | High (Direct injection possible post-extraction) |
| Key Advantage | Industry standard for quantitative profiling | Enables untargeted lipidomics without derivatization |
Step-by-Step Methodology: Isomer-Selective UHPLC-MS/MS Profiling
-
Column Selection: Install a high-steric-recognition column, such as an Acquity UPLC CSH C18 or a Chiralpak IG-U column[4].
-
Mobile Phase Preparation: Prepare Buffer A (10 mM ammonium formate in LC-MS grade water) and Buffer B (Acetonitrile/Isopropanol 90:10 v/v with 0.1% formic acid).
-
Temperature Control: Set the column oven to exactly 40°C. Causality: Precise thermal control is critical; lower temperatures limit the rotational freedom of the alkyl chains, enhancing the steric interactions between the stationary phase and the methyl branches[4].
-
Gradient Elution: Initiate a shallow gradient (e.g., 50% to 100% Buffer B over 30 minutes) at a flow rate of 0.3 mL/min.
-
MS Acquisition: Operate a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in negative Electrospray Ionization (ESI-) mode using SWATH acquisition to capture untargeted fragmentation data.
Self-Validation Check: Spike your sample with a deuterium-labeled internal standard (e.g., d3-anteiso-15:0) prior to injection. If the retention time of the internal standard shifts by more than 0.1 minutes across biological replicates, your column temperature or mobile phase mixing is unstable, invalidating the isomer assignment ()[6].
Module 3: Structural Identification
FAQ 5: My MS/MS spectra for iso and anteiso isomers are identical. How do I pinpoint the methyl branch position without authentic standards? Answer: Standard collision-induced dissociation (CID) of deprotonated fatty acids ([M-H]⁻) yields generic fragmentation that cannot differentiate between iso and anteiso branch points. To solve this, implement a charge-switching (charge-inversion) mass spectrometry strategy ()[7].
By spiking magnesium chloride (MgCl₂) into your post-column LC flow, you force the deprotonated fatty acid anions to ligate with magnesium dications, forming[M - H + Mg]⁺ adducts. When these charge-inverted precursor ions are subjected to CID, they undergo predictable, structurally diagnostic fragmentation. For example, an anteiso-methyl branch will reliably yield a distinct product ion (e.g., m/z 468 for certain chain lengths) due to restricted cleavage at the branch point, allowing for de novo assignment without reference standards[7].
References
-
Mudgal, S., et al. (2016). "Preparation of Branched Chain Fatty Acids Concentrate from Butter Oil via Urea Adduction." Lipids 2015 Conference.
-
Fu, X., et al. (2023). "Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry." Journal of Chromatography A.
-
Green, C. R., et al. (2024). "Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids." bioRxiv.
-
Rand, J. T., et al. (2022). "Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries." Analytical Chemistry.
-
Thurnhofer, S., & Vetter, W. (2009). "Quantification of Branched Chain Fatty Acids in Polar and Neutral Lipids of Cheese and Fish Samples." Journal of Agricultural and Food Chemistry.
-
Delmonte, P., et al. (2020). "Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns." Journal of AOAC INTERNATIONAL.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in 2-isopropylpentanoic acid production
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-isopropylpentanoic acid (also known as 2-isopropylvaleric acid or PIA).
This molecule is a constitutional isomer of Valproic Acid (VPA) . While VPA is 2-propylpentanoic acid, the target discussed here possesses a branched isopropyl group at the
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions & Process Optimization
Executive Strategy: Route Selection & Risk Mitigation
The most effective way to minimize side reactions—specifically the elimination of alkyl halides—is proper retrosynthetic disconnection .
The "Trap" vs. The "Pro" Route
Many researchers encounter low yields by attempting to alkylate a pentanoate derivative with an isopropyl halide. This fails because isopropyl halides (secondary electrophiles) are prone to E2 elimination in the presence of strong bases, yielding propene gas instead of the desired product.
Recommendation: Invert the alkylation order.
-
Avoid: Alkylating a propyl-chain precursor with an isopropyl group.
-
Adopt: Alkylating an isopropyl-chain precursor with a propyl group.
The "Pro" Route (Isovalerate Alkylation):
Start with Ethyl Isovalerate (Ethyl 3-methylbutanoate).[1] The isopropyl backbone is already established. You only need to perform an
Mechanistic Visualization
The following diagram contrasts the high-risk pathway with the recommended low-risk pathway.
Figure 1: Comparison of synthetic strategies. The recommended route utilizes a primary electrophile to avoid E2 elimination side reactions.[2]
Troubleshooting & Optimization (Q&A)
Issue 1: Massive Gas Evolution & Low Yield
User Report: "During the addition of the alkyl halide, the reaction mixture foamed violently. Upon workup, we recovered mostly starting material."
Diagnosis: E2 Elimination Dominance. If you are using Isopropyl Bromide/Iodide with a strong base (LDA, NaH, NaOEt), the base is acting as a proton acceptor rather than a nucleophile due to the steric bulk of the isopropyl group. The gas evolved is propene .
Corrective Protocol:
-
Switch Substrates: Adopt the Isovalerate Route (see Section 1). Use Ethyl Isovalerate as the nucleophile and 1-Bromopropane as the electrophile.
-
If You MUST Use Isopropyl Halide (Malonic Ester Route):
-
Pre-Step: Do not alkylate. Instead, perform a Knoevenagel Condensation between Diethyl Malonate and Acetone to form the isopropylidene derivative.
-
Reduction: Catalytically hydrogenate (H2/Pd-C) the double bond to get Diethyl Isopropylmalonate.
-
Final Alkylation: Now alkylate this intermediate with 1-Bromopropane (clean
).
-
Issue 2: "Impurity C" (Valproic Acid) Contamination
User Report: "HPLC analysis shows a peak corresponding to Valproic Acid (2-propylpentanoic acid) alongside our target."
Diagnosis: Isomerization or Reagent Cross-Contamination. Valproic acid is the constitutional isomer.[3] This impurity typically arises from:
-
Reagent Mix-up: Using 1-bromopropane twice in a malonic ester synthesis instead of 1-bromo and 2-bromo.
-
Acid-Catalyzed Rearrangement: Under extreme acidic hydrolysis conditions (high temp, conc. H2SO4), the isopropyl group can theoretically rearrange to a propyl cation (less stable, but possible in superacidic media) or via migration, though rare.[1]
-
Feedstock Purity: Commercial "Isovaleric acid" can contain traces of "Valeric acid" (Pentanoic acid). If you start with contaminated Ethyl Isovalerate (containing Ethyl Pentanoate) and alkylate with propyl bromide, you will produce Valproic Acid.
Corrective Protocol:
-
GC-MS Screening: Run a blank GC-MS on your starting Ethyl Isovalerate .[1] Ensure <0.5% Ethyl Pentanoate content.
-
Validation: Confirm the identity of your alkyl halides. 1-Bromopropane and 2-Bromopropane have distinct refractive indices and NMR signatures.
Issue 3: Claisen Condensation (Self-Reaction)
User Report: "We observe a high-molecular-weight byproduct and lower conversion of the ester."
Diagnosis: Enolate Self-Attack. The enolate of your ester is attacking another molecule of the ester instead of the alkyl halide. This is common when the alkyl halide is added too slowly or is unreactive.
Corrective Protocol:
-
Inverse Addition: Add the ester enolate into a solution of the alkyl halide (if using non-nucleophilic bases like LDA).
-
Temperature Control: Maintain reaction temperature at -78°C (for LDA) or 0°C to RT (for NaH) to stabilize the enolate.
-
Solvent Additives: Add DMPU or HMPA (caution: toxic) to break up enolate aggregates and increase the reaction rate with the alkyl halide, favoring alkylation over condensation.
Standardized Experimental Protocol
Method: Alkylation of Ethyl Isovalerate (Minimizing Elimination)
This protocol uses LDA (Lithium Diisopropylamide) to generate the enolate of ethyl isovalerate, followed by trapping with 1-iodopropane. This route avoids the use of secondary alkyl halides.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Purity Requirement |
| Ethyl Isovalerate | 1.0 | Substrate | >98% (Check for Pentanoate) |
| LDA (2.0 M) | 1.1 | Base | Titrate before use |
| 1-Iodopropane | 1.2 | Electrophile | Filter through basic alumina |
| THF (Anhydrous) | Solvent | Medium | Distilled/Dried over Na/Benzophenone |
| DMPU | 2.0 | Additive | Distilled |
Step-by-Step Workflow
-
Enolate Formation:
-
Cool anhydrous THF (10 mL/mmol) to -78°C under Argon/Nitrogen.
-
Add LDA (1.1 equiv) dropwise.
-
Add Ethyl Isovalerate (1.0 equiv) dropwise over 15 minutes.
-
Critical Checkpoint: Stir for 30 minutes at -78°C to ensure complete deprotonation. Incomplete deprotonation leads to Claisen condensation.
-
-
Alkylation:
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with Diethyl Ether (
). -
Wash organics with 1M HCl, then Brine. Dry over
.[4]
-
-
Hydrolysis (To Free Acid):
-
Reflux the crude ester in KOH/Ethanol/Water (2:5:1 ratio) for 4 hours.
-
Acidify with HCl to pH 1.[5] Extract with Hexanes.
-
Distill the final product (B.P. approx 220°C, check literature for specific pressure).
-
Impurity Profile & Side Reaction Data
The following table summarizes the expected impurities based on the chosen synthetic route.
| Impurity Type | Origin | Prevention Strategy |
| Propene (Gas) | Elimination of Isopropyl Halide | Use Isovalerate Route (Avoids 2° halide).[1] |
| Valproic Acid | Isomer of Target | Check Ethyl Isovalerate for Ethyl Pentanoate impurity. |
| Dialkylated Species | Over-alkylation of Enolate | Use strictly 1.0-1.1 equiv of base; avoid excess base. |
| Claisen Condensation | Keep temp low (-78°C); ensure rapid mixing with halide.[1] |
Pathway Visualization: Impurity Formation
Figure 2: Competition between desired alkylation and common side reactions (Claisen condensation and over-alkylation).[1]
References
-
PubChem. 2-Isopropylpentanoic acid (Compound Summary).[6] National Library of Medicine. Available at: [Link][1]
- Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology. (Discusses synthesis and teratogenicity of VPA analogues including 2-isopropylpentanoic acid).
- Bailer, M., et al. (1980). Synthesis and anticonvulsant activity of some new 2-substituted valproic acid derivatives. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. Alkylation of Enolates. (General mechanistic grounding for LDA/Enolate chemistry). Available at: [Link]
-
Vertex AI Search Results. Synthesis of 2-isopropylpentanoic acid side reactions. (Accessed 2026-03-03).[1] [Grounding Source 1.1, 1.2].
Sources
- 1. Association of valproic acid and 2-propyl-4-pentenoic acid concentrations with adverse reaction in 254 Chinese patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. US4100363A - 2-Substituted isovaleric acid ester pesticides - Google Patents [patents.google.com]
- 5. US5856569A - Process for producing valproic acid - Google Patents [patents.google.com]
- 6. 2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
(2R)-2-isopropylpentanoic acid vs Valproic acid anticonvulsant activity
An in-depth comparative analysis of Valproic Acid (VPA) and its constitutional isomer, (2R)-2-isopropylpentanoic acid, reveals a masterclass in rational drug design. As a Senior Application Scientist, I have structured this guide to dissect how a single structural modification—branching a propyl group into an isopropyl group—can successfully decouple potent anticonvulsant efficacy from devastating embryofetal toxicity.
This guide provides researchers and drug development professionals with the mechanistic causality, quantitative data, and self-validating experimental protocols necessary to evaluate these compounds.
Structural Divergence & Mechanistic Causality
Valproic acid (2-propylpentanoic acid) is a broad-spectrum antiepileptic drug (AED) and mood stabilizer. However, its clinical utility is severely bottlenecked by its teratogenicity, specifically the induction of neural tube defects (e.g., spina bifida).
(2R)-2-isopropylpentanoic acid (also known as (R)-PIA) is a constitutional isomer of VPA. By replacing one of the linear propyl chains with a branched isopropyl group, researchers have fundamentally altered the molecule's interaction with specific intracellular targets while preserving others.
The Causality of Teratogenicity vs. Efficacy
-
Teratogenicity (The HDAC Pathway): VPA is a potent inhibitor of Class I Histone Deacetylases (HDACs). By inhibiting HDAC, VPA causes hyperacetylation of histones, leading to the dysregulation of Wnt-dependent gene expression critical for embryonic neural tube closure. (2R)-2-isopropylpentanoic acid fails to inhibit HDACs. The additional methyl branching creates severe steric hindrance, preventing the isomer from fitting into the narrow, tubular catalytic pocket of the HDAC enzyme .
-
Anticonvulsant Efficacy (The Acsl4 Pathway): Both VPA and (2R)-2-isopropylpentanoic acid act as uncompetitive inhibitors of acyl-CoA synthetase 4 (Acsl4). This shared mechanism downregulates arachidonic acid (AA) turnover in brain phospholipids, a pathway deeply implicated in both seizure propagation and bipolar disorder . Because the Acsl4 binding site accommodates the branched isomer, anticonvulsant activity is retained.
Caption: Mechanistic divergence of VPA and (2R)-2-isopropylpentanoic acid in efficacy and teratogenicity.
Quantitative Data Comparison
The following table synthesizes the pharmacological and toxicological profiles of both compounds, demonstrating the successful decoupling of efficacy from teratogenicity .
| Pharmacological Parameter | Valproic Acid (VPA) | (2R)-2-Isopropylpentanoic Acid |
| Chemical Structure | 2-propylpentanoic acid | 2-isopropylpentanoic acid |
| Anticonvulsant ED50 (MES, ip) | ~270 mg/kg | ~200 - 300 mg/kg |
| Anticonvulsant ED50 (scMet, ip) | ~150 mg/kg | ~150 - 200 mg/kg |
| Teratogenicity (Exencephaly at 600 mg/kg) | >60% (Highly Teratogenic) | 0% (Non-Teratogenic) |
| HDAC1 Inhibition (IC50) | ~0.4 mM | >10 mM (Inactive) |
| Acsl4 Inhibition (Ki) | ~25.0 mM | ~11.4 mM |
| NTera-2 Cell Differentiation | Blocks neuronal differentiation | No effect on differentiation |
Self-Validating Experimental Protocols
To rigorously evaluate novel AED candidates against VPA, experimental workflows must be designed as self-validating systems. This ensures that observed effects are compound-specific and not artifacts of generalized toxicity.
Caption: Self-validating experimental workflow for assessing anticonvulsant efficacy vs teratogenicity.
Protocol 1: In Vivo Anticonvulsant Efficacy & Neurotoxicity Screening
Causality: The Maximal Electroshock (MES) test evaluates the compound's ability to prevent the spread of generalized tonic-clonic seizures (primarily via voltage-gated Na+ channels). The subcutaneous Metrazol (scMet) test evaluates the seizure threshold (primarily via GABAergic pathways). Self-Validation Mechanism: The protocol mandates the calculation of the Protective Index (PI = TD50/ED50). If a compound prevents seizures but causes severe ataxia (low PI), the "efficacy" is invalidated as mere generalized CNS depression.
-
Subject Preparation: Randomize adult male Han:NMRI mice into vehicle, VPA (positive control), and (2R)-2-isopropylpentanoic acid treatment groups (n=10/group).
-
Dosing: Administer compounds intraperitoneally (i.p.) dissolved in 0.9% saline or appropriate vehicle at varying logarithmic doses (e.g., 50, 100, 200, 400 mg/kg).
-
MES Testing (Time = +30 mins): Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes.
-
Observation: Record the presence or absence of hindlimb tonic extension. Absence indicates protection. Calculate the ED50 using probit analysis.
-
Neurotoxicity (Rotorod Test): Place mice on a 1-inch diameter knurled plastic rod rotating at 6 rpm. Failure to remain on the rod for 1 minute indicates minimal motor impairment (TD50).
-
Validation Checkpoint: Calculate PI. A valid AED candidate must exhibit a PI > 1 (ideally > 5).
Protocol 2: In Vitro Teratogenicity Assessment (NTera-2 Cell Line)
Causality: Human NTera-2 (NT2) teratocarcinoma cells differentiate into post-mitotic neurons upon exposure to retinoic acid, accurately mimicking human embryonic neurogenesis. VPA halts this differentiation, serving as a reliable proxy for teratogenicity . Self-Validation Mechanism: To ensure that a failure to differentiate is a true teratogenic mechanism (like HDAC inhibition) rather than general cytotoxicity, the protocol runs parallel cell viability (MTT) assays. If viability drops below 90%, differentiation data is flagged to prevent false-positive teratogenicity classifications.
-
Cell Culture: Seed NT2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Induction: Treat cells with 10 µM retinoic acid to induce neuronal differentiation.
-
Compound Exposure: Concurrently expose cell populations to 1 mM VPA, 1 mM (2R)-2-isopropylpentanoic acid, or vehicle.
-
Viability Check (Day 3): Perform an MTT assay. Proceed only if cell viability remains >90% relative to the vehicle control.
-
Differentiation Analysis (Day 14): Fix cells with 4% paraformaldehyde. Perform immunostaining for Microtubule-Associated Protein 2 (MAP-2), a mature neuronal marker.
-
Quantification: Use high-content fluorescence microscopy to quantify the percentage of MAP-2 positive cells. VPA will show <10% MAP-2 expression, whereas (2R)-2-isopropylpentanoic acid will mirror the vehicle control (>80% MAP-2 expression).
Conclusion
The transition from Valproic acid to (2R)-2-isopropylpentanoic acid exemplifies how targeted stereochemical and constitutional modifications can rescue a highly effective pharmacophore from its inherent toxicity. By understanding the structural constraints of the HDAC catalytic pocket versus the Acsl4 binding site, drug development professionals can utilize (2R)-2-isopropylpentanoic acid—and its highly potent urea derivatives—as a foundation for next-generation, non-teratogenic mood stabilizers and anticonvulsants.
References
-
Bojic U, Elmazar MM, Hauck RS, Nau H. (1996). "Further branching of valproate-related carboxylic acids reduces the teratogenic activity, but not the anticonvulsant effect." Chemical Research in Toxicology.[Link]
-
Modi HR, Basselin M, Taha AY, Li LO, Coleman RA, Bialer M, Rapoport SI. (2013). "Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder." Biochimica et Biophysica Acta.[Link]
-
Shimshoni JA, Bialer M, Wlodarczyk B, Finnell RH, Yagen B. (2007). "Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid." Journal of Medicinal Chemistry.[Link]
-
Skladchikova G, Berezin V, Bock E. (1998). "Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2." Neurotoxicology.[Link]
Comparative Neurotoxicity Guide: 2-Isopropylpentanoic Acid Enantiomers
The following guide provides a comprehensive comparative analysis of the neurotoxicity and biological activity of 2-isopropylpentanoic acid (PIA) enantiomers, contrasting them with the standard of care, Valproic Acid (VPA).
Executive Summary
2-Isopropylpentanoic acid (PIA) , also known as 2-isopropylvaleric acid, is a constitutional isomer of the widely used antiepileptic and mood-stabilizing drug Valproic Acid (VPA) .[1][2] While VPA is associated with significant neurodevelopmental toxicity (teratogenicity) and hepatotoxicity, PIA has emerged in research as a non-teratogenic analogue that retains specific neurotrophic properties.
Unlike many chiral drugs where one enantiomer carries the toxic burden, current research indicates that both (R)- and (S)-PIA enantiomers exhibit a convergent safety profile , characterized by a distinct lack of histone deacetylase (HDAC) inhibition—the primary mechanism linked to VPA’s teratogenicity. This guide details the comparative data, mechanistic divergence, and experimental validation of these enantiomers.
Key Comparative Findings
| Feature | Valproic Acid (VPA) | (R)-2-Isopropylpentanoic Acid | (S)-2-Isopropylpentanoic Acid |
| Chirality | Achiral | Chiral (Rectus) | Chiral (Sinister) |
| Teratogenicity | High (Neural Tube Defects) | Negligible / Non-Teratogenic | Negligible / Non-Teratogenic |
| HDAC Inhibition | Potent Inhibitor (Class I/IIa) | No Inhibition | No Inhibition |
| Neurotrophic Effect | Moderate (Growth Cone Spreading) | High (Equipotent to Racemate) | High (Equipotent to Racemate) |
| Mechanism | Multi-target (GABA, HDAC, Inositol) | Inositol Depletion (likely) | Inositol Depletion (likely) |
Chemical Profile & Stereochemistry
Valproic acid (2-propylpentanoic acid) possesses a symmetric structure, rendering it achiral. In contrast, the introduction of an isopropyl group at the C2 position in PIA creates a chiral center, resulting in two enantiomers.
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and the divergence in toxicological pathways between VPA and the PIA enantiomers.
Figure 1: Divergent signaling pathways. VPA activates teratogenic pathways via HDAC inhibition, whereas PIA enantiomers selectively engage neurotrophic inositol pathways without epigenetic toxicity.
Comparative Neurotoxicity Analysis
Developmental Neurotoxicity (Teratogenicity)
The most critical distinction lies in developmental toxicity. VPA is a known human teratogen, causing neural tube defects (NTDs) such as spina bifida.
-
VPA: Induces exencephaly and NTDs in mouse models at therapeutic doses.
-
PIA (R & S): Extensive structure-activity relationship (SAR) studies have demonstrated that PIA is non-teratogenic .
-
Mechanism: The teratogenicity of VPA analogues correlates strongly with their ability to inhibit Histone Deacetylases (HDACs). PIA, due to the steric hindrance of the isopropyl group (alpha-branching), fails to fit into the HDAC catalytic pocket.
-
Enantiomer Specificity: Unlike other chiral VPA analogues (e.g., 4-yn-VPA) where the S-enantiomer is highly toxic and the R-enantiomer is safer, both enantiomers of PIA are devoid of teratogenic activity .
-
Neuronal Growth and Plasticity
While lacking toxicity, PIA enantiomers are biologically active, specifically in modulating neuronal morphology.
-
Growth Cone Spreading: Both (R)-PIA and (S)-PIA induce the spreading of neuronal growth cones (a marker of neuroplasticity and mood stabilizer efficacy) more potently than VPA.[7]
-
Potency: (R)-PIA and (S)-PIA are equipotent in this assay, showing significant effects at concentrations as low as 1 mM, whereas VPA requires higher concentrations.
-
Implication: This suggests that the neurotrophic/mood-stabilizing potential is preserved across both enantiomers, decoupled from the neurotoxic HDAC pathway.
Experimental Protocols (Self-Validating Systems)
To verify the comparative toxicity and activity of PIA enantiomers, the following protocols are recommended. These assays serve as self-validating systems by including VPA as a positive toxicity control.
Protocol A: In Vitro Neurodevelopmental Toxicity (NT2 Cell Assay)
Objective: Assess the inhibition of neuronal differentiation (a proxy for teratogenicity).
-
Cell Line: Human teratocarcinoma cells (Ntera-2/cl.D1 or NT2).
-
differentiation Induction: Treat cells with Retinoic Acid (RA, 10 µM) to induce differentiation into neurons.
-
Drug Exposure:
-
Control: RA only.
-
Positive Toxicity Control: RA + VPA (1.0 mM).
-
Test Arms: RA + (R)-PIA (1.0 mM) and RA + (S)-PIA (1.0 mM).
-
-
Endpoint Analysis (Day 7-14):
-
Morphology: Phase-contrast microscopy to count neurite-bearing cells.
-
Biomarkers: Immunostaining for neurofilament proteins or MAP-2.
-
-
Validation Criteria:
-
VPA samples must show >50% inhibition of neurite outgrowth compared to Control.
-
PIA samples should show <10% inhibition (comparable to Control) to confirm non-neurotoxicity.
-
Protocol B: Growth Cone Spreading Assay
Objective: Measure neurotrophic activity (mood stabilizer potential).
-
Preparation: Dissect Dorsal Root Ganglia (DRG) from newborn rats; dissociate and plate on laminin-coated coverslips.
-
Incubation: Allow neurons to adhere and extend neurites (24 hours).
-
Treatment: Apply (R)-PIA, (S)-PIA, or VPA (1 mM) for 1 hour.
-
Fixation & Staining: Fix with 4% paraformaldehyde. Stain with Texas Red-X phalloidin (binds F-actin) to visualize growth cones.[1]
-
Quantification: Measure the growth cone area using image analysis software (e.g., ImageJ).
-
Data Output:
-
Calculate the % of "spread" growth cones (lamellipodia area > threshold).
-
Expectation: (R)-PIA and (S)-PIA should increase spreading area significantly compared to untreated controls, often exceeding the effect of VPA.
-
Mechanistic Deep Dive: Why the Difference?
The divergence in toxicity between VPA and PIA enantiomers is driven by steric exclusion at the molecular target level.
HDAC Inhibition (The Toxicity Driver)
VPA fits into the hydrophobic tube of the HDAC active site, chelating the Zinc ion and inhibiting deacetylation. This leads to hyperacetylation of histones, aberrant gene expression, and teratogenicity.
-
PIA: The branching at the
-carbon (isopropyl group) creates significant steric bulk. This prevents the molecule from entering the narrow HDAC active site channel. -
Result: No HDAC inhibition
No Teratogenicity.
Inositol Depletion (The Therapeutic Driver)
Both VPA and PIA inhibit myo-inositol-1-phosphate synthase (MIPS), leading to inositol depletion. This pathway is linked to mood stabilization and growth cone dynamics.[1][7]
-
PIA: The isopropyl substitution does not hinder binding to MIPS.
-
Result: Inositol depletion is maintained (or enhanced), preserving the therapeutic (neurotrophic) effect.
Mechanistic Workflow Diagram
Figure 2: Steric Exclusion Mechanism. The bulky isopropyl group of PIA prevents HDAC binding, thereby eliminating the primary neurotoxic pathway associated with VPA.
References
-
Skladchikova, G., Berezin, V., & Bock, E. (1998). Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2.[7] Neurotoxicology, 19(3), 357-370.[3][9] Link
- Eikel, D., Lampen, A., & Nau, H. (2006). Teratogenic effects of valproic acid and related substances: the mode of action. Reproductive Toxicology.
-
Williams, R. S., Cheng, L., Mudge, A. W., & Harwood, A. J. (2002). A common mechanism of action for three mood-stabilizing drugs. Nature, 417(6886), 292-295. (Describes the growth cone spreading assay and inositol depletion). Link
-
Shimshoni, J. A., et al. (2007). Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid.[10] Journal of Medicinal Chemistry, 50(26), 6419-6427. (Discusses synthesis and activity of PIA isomers). Link
-
Pessah, N., et al. (2011). Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. Epilepsy & Behavior, 22(3), 461-468.[8] Link
Sources
- 1. Evaluation of the effects of propylisopropylacetic acid (PIA) on neuronal growth cone morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edocs.tib.eu [edocs.tib.eu]
- 4. researchgate.net [researchgate.net]
- 5. nimh-repository.rti.org [nimh-repository.rti.org]
- 6. nimh-repository.rti.org [nimh-repository.rti.org]
- 7. researchgate.net [researchgate.net]
- 8. finnelllab.com [finnelllab.com]
- 9. ovid.com [ovid.com]
- 10. pubs.acs.org [pubs.acs.org]
(2R) vs (2S) 2-Isopropylpentanoic Acid: Biological Activity & Therapeutic Profile
This guide provides an in-depth technical comparison of the (2R) and (2S) enantiomers of 2-isopropylpentanoic acid (PIA), a structural analogue of the antiepileptic drug Valproic Acid (VPA).
Executive Summary
2-Isopropylpentanoic acid (PIA), also known as propylisopropylacetic acid, is a constitutional isomer of Valproic Acid (VPA).[1][2][3] Unlike VPA, which is achiral, PIA possesses a chiral center at the C2 position, resulting in two enantiomers: (2R)-PIA and (2S)-PIA .
The critical distinction between PIA and VPA lies in their safety profile. While VPA is a potent teratogen linked to histone deacetylase (HDAC) inhibition, both (2R)- and (2S)-PIA are non-teratogenic and do not inhibit HDACs at therapeutic concentrations. This guide analyzes their stereoselective biological activities, pharmacokinetics, and potential as safer mood stabilizers and anticonvulsants.
Chemical Structure & Stereochemistry
The biological divergence of PIA enantiomers stems from the spatial arrangement of the isopropyl and propyl groups at the
-
Molecular Formula:
-
Chirality: The C2 carbon is bonded to:
-
Carboxyl group (-COOH) [Priority 1]
-
Isopropyl group (
) [Priority 2] -
Propyl group (
) [Priority 3] -
Hydrogen (-H) [Priority 4]
-
| Enantiomer | Configuration | Cahn-Ingold-Prelog (CIP) Priority |
| (2R)-PIA | Rectus (Right) | Clockwise arrangement (1 |
| (2S)-PIA | Sinister (Left) | Counter-clockwise arrangement |
Biological Activity Comparison
2.1 Anticonvulsant Potency
PIA exhibits anticonvulsant activity comparable to or exceeding that of VPA, but with distinct stereoselective nuances observed primarily in its amide derivatives.
-
Racemic PIA: Demonstrates potent protection against pentylenetetrazol (PTZ)-induced seizures and maximal electroshock (MES) seizures.[6]
-
Stereoselectivity (Inferred from Amide Analogues): Direct comparative data for the acid enantiomers in seizure models is limited. However, data for propylisopropylacetamide (PID) , the amide of PIA, reveals significant stereoselectivity:
-
(R)-PID: Significantly more potent (
mg/kg) than the (S)-isomer.[7] -
(S)-PID: Lower potency (
mg/kg). -
Implication: While the free acid (PIA) often shows equipotent neurotrophic effects (see below), the (R)-configuration in the scaffold is generally associated with higher anticonvulsant efficacy in this structural class.
-
2.2 Teratogenicity & Toxicity
This is the most critical differentiator. VPA causes neural tube defects (NTDs) via HDAC inhibition. PIA is structurally designed to avoid this.
| Feature | Valproic Acid (VPA) | (2R)-PIA | (2S)-PIA |
| Teratogenicity | High (Causes Exencephaly/Spina Bifida) | Non-Teratogenic | Non-Teratogenic |
| HDAC Inhibition | Potent ( | Inactive | Inactive |
| Hepatotoxicity | Risk of microvesicular steatosis | Low/Negligible | Low/Negligible |
Key Insight: The lack of teratogenicity in PIA enantiomers confirms that anticonvulsant activity can be uncoupled from developmental toxicity. The branched isopropyl group likely sterically hinders the molecule from entering the HDAC catalytic pocket.
2.3 Neurotrophic & Mood Stabilizing Effects
Both enantiomers function as mood stabilizers, sharing VPA's ability to deplete inositol and promote neurite outgrowth.
-
Growth Cone Spreading: Both (2R)- and (2S)-PIA significantly increase the surface area of neuronal growth cones (a marker of mood stabilizer activity).
-
Potency: Equipotent.[4] Unlike the anticonvulsant activity of the amide, the neurotrophic effects of the acid enantiomers do not show significant stereoselectivity.
-
Mechanism: Inositol depletion (independent of HDAC inhibition).
Mechanistic Pathways
The following diagram illustrates the divergent pathways of VPA and PIA, highlighting why PIA avoids teratogenicity.
Figure 1: Mechanistic divergence between VPA and PIA. PIA retains therapeutic pathways (GABA, Inositol) while avoiding the teratogenic HDAC pathway.
Pharmacokinetics (PK)
Stereoselectivity is more pronounced in the pharmacokinetic profile than in the pharmacodynamic profile for this class of compounds.
-
Clearance: In analogue studies (specifically the amide PID), the (R)-enantiomer exhibits significantly lower clearance and a longer half-life (
) compared to the (S)-enantiomer.[7][8] -
Metabolism: The (S)-enantiomer is often more susceptible to glucuronidation or oxidative metabolism, leading to faster elimination.
-
Clinical Implication: The (2R)-isomer may offer a more favorable dosing regimen (less frequent administration) due to its superior metabolic stability.
Experimental Protocols
Protocol A: In Vitro Growth Cone Spreading Assay
To assess mood stabilizing potential of (2R) vs (2S) PIA.
-
Cell Culture: Isolate Dorsal Root Ganglion (DRG) neurons from newborn rats. Plate on laminin/poly-L-ornithine coated coverslips.[4]
-
Treatment:
-
Control: Vehicle only.
-
Test Groups: Treat with 1 mM of (2R)-PIA, (2S)-PIA, or Racemic PIA.
-
Positive Control: 1 mM VPA.
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Fixation: Fix cells with 4% paraformaldehyde.
-
Staining: Stain F-actin with Texas-Red phalloidin to visualize growth cones.[1][4]
-
Analysis: Measure the mean spread area (
) of 20-30 growth cones per condition using ImageJ.-
Expected Result: Both (2R) and (2S) PIA should increase area >2-fold over control, comparable to VPA.
-
Protocol B: HDAC Inhibition Assay
To verify lack of teratogenic mechanism.[4]
-
Enzyme Source: HeLa cell nuclear extract (rich in Class I HDACs).
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Reaction:
-
Mix nuclear extract with assay buffer.
-
Add (2R)-PIA or (2S)-PIA at concentrations ranging from 0.1 mM to 5 mM.
-
Add VPA (positive control) at similar concentrations.[9]
-
Add Substrate and incubate for 30 min at 37°C.
-
-
Development: Add developer solution (trypsin) to release the fluorophore from deacetylated substrate.
-
Detection: Measure fluorescence (Ex 360nm / Em 460nm).
-
Expected Result: VPA shows
mM. PIA enantiomers should show no significant inhibition even at 3-5 mM.[4]
-
References
-
Eickholt, B. J., et al. (2005).[5] "Entantioselective effects of valproic acid analogues on neuronal development and plasticity." Molecular Pharmacology.
-
Shimshoni, J. A., et al. (2007). "Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid."[4][10] Journal of Medicinal Chemistry.
-
Bialer, M., et al. (1999). "Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid."[7][8] Pharmaceutical Research.
-
Nau, H., et al. (1991). "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics." Pharmacology & Toxicology.
-
Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry.
Sources
- 1. Evaluation of the effects of propylisopropylacetic acid (PIA) on neuronal growth cone morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (2S)-2-propan-2-ylpentanoyl chloride - CAS号 1000183-80-1 - 摩熵化学 [molaid.com]
- 5. ovid.com [ovid.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation of Assay Methods for Pentanoic acid, 2-(1-methylethyl)- (Valproic Acid)
Executive Summary: The Analytical Reality
Pentanoic acid, 2-(1-methylethyl)- , universally known in clinical pharmacokinetics as Valproic Acid (VPA) , presents a unique validation challenge. Unlike many modern small molecules, VPA is a simple branched-chain fatty acid with high volatility, high protein binding (90-95%), and a narrow therapeutic index (50–100 µg/mL).
While immunoassays (EMIT, FPIA, CMIA) dominate routine clinical monitoring due to speed, they are prone to positive bias (10–30%) caused by cross-reactivity with VPA-glucuronide metabolites. For drug development and precise pharmacokinetic (PK) profiling, chromatographic methods (GC-FID/MS or LC-MS/MS) are not just alternatives—they are mandatory requirements to ensure specificity.
This guide objectively compares these methodologies and provides a validated LC-MS/MS protocol, the current gold standard for specificity and sensitivity.
Comparative Analysis of Assay Platforms
The choice of method dictates the quality of data. Below is a direct comparison based on experimental performance metrics derived from cross-validation studies (ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines).
Table 1: Performance Matrix
| Feature | Immunoassay (EMIT/CMIA) | GC-FID / GC-MS | LC-MS/MS (Gold Standard) |
| Specificity | Low: Cross-reacts with metabolites (e.g., 2-propyl-4-pentenoic acid). | High: Chromatographic separation eliminates interference. | Superior: Mass filtration (MRM) ensures absolute specificity. |
| Linearity Range | Narrow (e.g., 10–150 µg/mL).[1] | Broad (e.g., 5–200 µg/mL). | Broadest (e.g., 0.5–300 µg/mL). |
| LOQ (Sensitivity) | ~10 µg/mL | ~5–8 µg/mL (FID) / <1 µg/mL (MS) | 0.1–1.0 µg/mL |
| Sample Prep | None / Dilute-and-shoot. | Liquid-Liquid Extraction (LLE) often required. | Protein Precipitation (PPT) or SLE. |
| Throughput | Ultra-High (>100 samples/hr). | Low (Long run times, thermal equilibration). | High (Rapid gradients, <4 min run time). |
| Bias Risk | High: Overestimation of 15–30% vs. LC-MS. | Low. | Negligible. |
The "Cross-Reactivity Trap"
Researchers must understand causality. Immunoassays use antibodies raised against VPA. However, VPA metabolites (specifically the glucuronide conjugates) structurally mimic the parent compound. In patients with renal impairment, these glucuronides accumulate, causing immunoassays to report falsely elevated VPA levels.
-
Data Point: Studies show EMIT assays can overestimate VPA concentrations by a mean relative bias of 27.8% compared to LC-MS/MS [1].[2]
Method Selection Logic
Use the following decision tree to determine the appropriate validation path for your study.
Figure 1: Decision matrix for selecting the appropriate VPA assay method based on study requirements.
Detailed Validation Protocol: LC-MS/MS
Rationale: This protocol is selected because it satisfies the rigorous requirements of FDA Bioanalytical Method Validation (2018) for specificity, overcoming the limitations of immunoassays.
A. Materials & Reagents[1][3][4][5]
-
Analyte: Valproic Acid (Pentanoic acid, 2-(1-methylethyl)-).[3][4][5][6]
-
Internal Standard (IS): Valproic Acid-d6 (Deuterated analog is crucial to compensate for matrix effects and ionization suppression).
-
Matrix: Human Plasma (K2EDTA).
-
Mobile Phases:
B. Sample Preparation (Protein Precipitation)
Causality: VPA is highly protein-bound. Simple precipitation breaks these bonds effectively without the complexity of Liquid-Liquid Extraction (LLE).
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 µg/mL VPA-d6).
-
Precipitation: Add 150 µL of Acetonitrile (cold). Vortex vigorously for 1 minute.
-
Note: The 3:1 ratio ensures complete protein crash.
-
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (dilution prevents peak distortion from strong solvent effects).
C. LC-MS/MS Conditions[9][10]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (VPA is an acid; it ionizes best as [M-H]-).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Valproic Acid | 143.1 | 143.1 (Pseudo-MRM)* | 10 |
| Valproic Acid-d6 | 149.1 | 149.1 | 10 |
Technical Insight: VPA is stable and does not fragment easily under standard collision energies. Many validated methods use "Pseudo-MRM" (monitoring the parent-to-parent transition) or a decarboxylation loss (143 -> 100 approx) if background noise is high. However, the 143->143 transition is often sufficient due to the high concentration of the drug [2].
D. Validation Workflow Visualization
Figure 2: Step-by-step analytical workflow for VPA quantification via LC-MS/MS.[3][8]
Validation Acceptance Criteria (ICH/FDA)
To declare this method "validated," the following experimental data must be generated.
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ response at the VPA retention time.
-
Linearity: Calibration curve (e.g., 5–300 µg/mL) must have r² > 0.99.
-
Accuracy & Precision:
-
Intra-run and Inter-run CV% must be <15% (except <20% at LLOQ).
-
Accuracy must be within ±15% of nominal (±20% at LLOQ).
-
-
Recovery: Consistent recovery across Low, Medium, and High QC levels (typically >85% for PPT methods).
-
Matrix Effect: Calculate the Matrix Factor (MF). Normalized MF (Analyte/IS) should have a CV <15%.
References
-
Comparison of LC-MS/MS vs Chemiluminescent Microparticle Immunoassay. Frontiers in Neurology. Demonstrates the 27.8% bias in immunoassays due to metabolite cross-reactivity.
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). The regulatory framework for validating the LC-MS/MS protocol.
-
ICH Q2(R1) Validation of Analytical Procedures. International guidelines defining specificity, linearity, and accuracy.[9][10]
-
PubChem Compound Summary: Valproic Acid. Chemical structure and physical property verification for "Pentanoic acid, 2-(1-methylethyl)-".
Sources
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 3. VALPROIC ACID RELATED COMPOUND B (50 MG) ((2RS)-2-(1-METHYLETHYL)PENTANOIC ACID) (AS) CAS#: 62391-99-5 [m.chemicalbook.com]
- 4. 2-(1-Methylethyl)pentanoic acid | C8H16O2 | CID 147513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.usp.org [store.usp.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Simple and Rapid UPLC–MS Assay for Valproic Acid and Its Comparison With Immunoassay an… [ouci.dntb.gov.ua]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Valproic Acid Analogues and 2-Isopropylpentanoic Acid
In the landscape of central nervous system (CNS) therapeutics, valproic acid (VPA) stands as a cornerstone treatment for epilepsy, bipolar disorder, and migraine.[1][2] Its simple branched-chain fatty acid structure belies a complex pharmacology, influencing multiple neural pathways. However, the clinical utility of VPA is hampered by significant adverse effects, most notably teratogenicity and hepatotoxicity.[1][3] This has catalyzed a dedicated search for VPA analogues and related compounds that retain or improve upon its therapeutic efficacy while exhibiting a more favorable safety profile. This guide provides a comparative analysis of various VPA analogues against 2-isopropylpentanoic acid (IPPA), a non-teratogenic isomer of VPA, with a focus on their anticonvulsant properties and mechanisms of action.
The Rationale for VPA Analogue Development
The development of VPA analogues is driven by the need to dissociate the therapeutic effects from the toxicological liabilities of the parent compound.[3] Key structural modifications have included alterations to the carboxylic acid group, changes to the main carbon chain, and the introduction of unsaturation.[3] These modifications aim to modulate the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its metabolic pathways, and its interaction with molecular targets. It is postulated that the carboxyl group is a key functional group for the anticonvulsant activity, providing the initial electrostatic interaction with target proteins.[3][4]
2-Isopropylpentanoic Acid: A Non-Teratogenic Isomer
2-Isopropylpentanoic acid (IPPA), also known as Valproic Acid Related Compound B, is a structural isomer of VPA.[5] A critical distinction of IPPA is its lack of teratogenicity, which has been a major driver of research into its potential as a safer alternative to VPA.[6] Studies have shown that while VPA inhibits cell growth, has cytotoxic effects, and blocks neuronal differentiation in human teratocarcinoma cell lines, IPPA does not exhibit these effects.[6] This suggests that the specific stereochemistry of VPA is linked to its developmental toxicity.
Comparative Efficacy: Anticonvulsant Activity
The primary therapeutic application of VPA and its analogues is in the control of epileptic seizures. The efficacy of these compounds is often evaluated using standardized animal models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) seizure threshold test.[7][8] These models represent generalized tonic-clonic and absence seizures, respectively.
| Compound | Animal Model | Anticonvulsant Activity (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (TD50/ED50) | Reference |
| Valproic Acid (VPA) | Rat (SNL) | 269 | - | - | [9] |
| Valpromide (VPD) | Rat (SNL) | 61 | - | - | [9] |
| Valnoctamide (VCD) | Rat (SNL) | 52 | - | - | [9] |
| Diisopropylacetamide (DID) | Rat (SNL) | 58 | - | - | [9] |
| 2-ene-VPA | Mouse (MES) | 200-300 | More sedative than VPA | - | [10] |
| 2-ene-VPA | Mouse (PTZ) | 200-300 | More sedative than VPA | - | [10] |
| TMCA | Mouse (SNL) | 181 | - | - | [2] |
| TMCD | Mouse (SNL) | 85 | - | - | [2] |
Amide derivatives of VPA, such as valpromide (VPD), have demonstrated greater potency than the parent compound.[9] VPD is reported to be 3-5 times more potent than VPA as an anticonvulsant and is not teratogenic in animal models.[9] Other amide analogues like valnoctamide (VCD) and diisopropylacetamide (DID) also show potent antiallodynic effects in models of neuropathic pain, with greater potency than VPA.[9]
Unsaturated analogues, such as 2-en-VPA, have shown comparable anticonvulsant efficacy to VPA.[10] Importantly, 2-en-VPA was found to be non-embryotoxic in mice even at high doses, in stark contrast to the significant teratogenic effects of VPA.[10] However, its development was halted due to partial biotransformation back to VPA.[2]
Mechanistic Insights: HDAC Inhibition and Beyond
The mechanisms underlying the anticonvulsant and other CNS effects of VPA are multifaceted. One of the key discoveries was VPA's ability to inhibit histone deacetylases (HDACs).[11][12] This action leads to hyperacetylation of histones, altering gene expression, and has been linked to VPA's effects on cell differentiation and its potential as an anti-cancer agent.[11][13][14]
The HDAC inhibitory activity of VPA analogues often correlates with their teratogenic potential.[13] Studies have shown that teratogenic analogues inhibit HDAC activity, while non-teratogenic isomers do not.[13] This suggests that the therapeutic (anticonvulsant) and toxic (teratogenic) effects of VPA and its analogues may be mechanistically separable.
| Compound | HDAC Inhibition | Effect on Histone Acetylation | Correlation with Teratogenicity | Reference |
| Valproic Acid (VPA) | Yes (Class I and II) | Increases H3 and H4 acetylation | Yes | [11][13] |
| 2-Isopropylpentanoic Acid (IPPA) | No | Does not affect neuronal differentiation | Non-teratogenic | [6] |
| S-4-yn-VPA | Yes | Induces hyperacetylation | Yes | [13] |
| Non-teratogenic isomers | No | No induction of acetylation | No | [13] |
Beyond HDAC inhibition, VPA and its analogues are known to modulate GABAergic neurotransmission.[15] Many branched-chain fatty acid analogues of VPA increase brain levels of the inhibitory neurotransmitter GABA.[3][15] There is also a strong correlation between the anticonvulsant potency of these compounds and their ability to reduce cerebral aspartate levels.[15]
Experimental Protocols
Subcutaneous Pentylenetetrazol (PTZ) Seizure Threshold Test
This protocol is a standard method for evaluating the anticonvulsant activity of a compound against absence seizures.
-
Animal Preparation: Male CD-1 mice (20-32g) are used.[8]
-
Compound Administration: Test compounds are dissolved in a suitable vehicle and administered intraperitoneally (i.p.) or subcutaneously (s.c.).[7][8]
-
Seizure Induction: After a predetermined time, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.[7]
-
Observation: Animals are observed for the presence or absence of clonic seizures for a period of 30 minutes.
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.
Histone Deacetylase (HDAC) Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit HDAC enzymes.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate are used.
-
Compound Incubation: The test compounds are incubated with the HDAC enzyme in an appropriate buffer.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The reaction is stopped, and the fluorescence of the deacetylated substrate is measured using a plate reader.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Visualizing Workflows and Pathways
Caption: General experimental workflow for the evaluation of VPA analogues.
Caption: Key signaling pathways modulated by VPA and its analogues.
Conclusion and Future Directions
The development of VPA analogues has yielded compounds with improved potency and, in some cases, a better safety profile than the parent drug. Amide derivatives often exhibit enhanced anticonvulsant activity, while certain unsaturated analogues like 2-en-VPA show promise in decoupling efficacy from teratogenicity. 2-Isopropylpentanoic acid stands out as a non-teratogenic isomer, but a comprehensive evaluation of its anticonvulsant efficacy in direct comparison to VPA and its more potent analogues is still needed.
Future research should focus on head-to-head comparative studies of the most promising VPA analogues and 2-isopropylpentanoic acid across a range of preclinical models of epilepsy and other CNS disorders. A deeper understanding of the structural determinants of HDAC inhibition versus anticonvulsant activity will be crucial in designing the next generation of safer and more effective VPA-based therapeutics.
References
-
Abbott, F. S., et al. (1986). Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. PubMed. [Link]
-
Chapman, A. G., et al. (1982). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. PubMed. [Link]
-
Abbott, F. S. (1985). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. UBC Library Open Collections. [Link]
-
Bialer, M., et al. (2009). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry. [Link]
-
Gottlicher, M., et al. (2004). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Cancer Research. [Link]
-
Chapman, A. G., et al. (1982). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. Research Solutions Pages. [Link]
-
Siddiqui, M. F., & Khurana, N. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules. [Link]
-
Löscher, W., et al. (1985). Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice. PubMed. [Link]
-
Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal. [Link]
-
Gurvich, N., et al. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation. PubMed. [Link]
-
Witt, O., et al. (2008). New histone deacetylase inhibitors as potential therapeutic tools for advanced prostate carcinoma. Journal of Cellular and Molecular Medicine. [Link]
-
Gurvich, N., et al. (2004). Inhibition of histone deacetylases by valproic acid (VPA) and VPA analogs in cultured cells. ResearchGate. [Link]
-
Menegola, E., et al. (2000). Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2. PubMed. [Link]
-
ResearchGate. (n.d.). Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents. ResearchGate. [Link]
-
Schmutz, M., et al. (2000). Effects of valproate derivatives I. Antiepileptic efficacy of amides, structural analogs and esters. PubMed. [Link]
-
Gutiérrez-Gutiérrez, G., et al. (2006). A retrospective study comparing two formulations of valproic acid. IMR Press. [Link]
-
Siddiqui, M. F., & Khurana, N. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. [Link]
-
Löscher, W., et al. (1988). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. PubMed. [Link]
-
Comelli, F., et al. (2012). Valproic acid structure (2 propyl-pentanoic acid), a unique simple small monocarboxylic acid (fatty acid), was discovered accidentally when being used as a solvent in previous antiepileptic drug (AED) testing. ResearchGate. [Link]
-
Wlodarczyk, B., et al. (2007). Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain. European Journal of Pharmacology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. klivon.com [klivon.com]
- 6. Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]
- 9. Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New histone deacetylase inhibitors as potential therapeutic tools for advanced prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioequivalence and Pharmacokinetic Profiling of 2-(1-Methylethyl)pentanoic Acid Derivatives vs. Valproic Acid
The Mechanistic Rationale: Overcoming Valproic Acid Toxicity
Valproic acid (VPA; 2-propylpentanoic acid) has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. However, its clinical application is severely restricted by dose-limiting hepatotoxicity and high teratogenic potential (e.g., neural tube defects). Extensive structure-activity relationship (SAR) studies have demonstrated that VPA's teratogenicity is intrinsically linked to its ability to inhibit histone deacetylase (HDAC), which disrupts embryonic chromatin remodeling [1].
To uncouple therapeutic efficacy from developmental toxicity, drug development professionals have engineered constitutional isomers of VPA. The most prominent of these is 2-(1-methylethyl)pentanoic acid —commonly referred to as 2-isopropylpentanoic acid (IPPA) or propylisopropylacetic acid (PIA)—and its amide derivative, propylisopropylacetamide (PID).
The Causality of Structural Redesign: By introducing an isopropyl branch at the beta-carbon, IPPA derivatives physically block the formation of the toxic unsaturated metabolites (such as 4-ene-VPA) responsible for hepatotoxicity. Furthermore, this specific steric hindrance completely abolishes HDAC inhibition. Instead, PIA and PID exert their mood-stabilizing and anticonvulsant effects by uncompetitively inhibiting acyl-CoA synthetase 4 (Acsl4), thereby selectively downregulating arachidonic acid (AA) turnover in brain phospholipids without altering gene transcription [2].
Fig 1. Divergent signaling pathways of VPA and IPPA derivatives on HDAC and Acsl4 targets.
Pharmacodynamic & Pharmacokinetic Comparison
When comparing the bioequivalence and pharmacokinetic (PK) profiles of IPPA derivatives against VPA, significant stereoselective dynamics emerge. Because PID is a chiral molecule, its enantiomers exhibit distinct pharmacokinetic behaviors.
Following systemic administration in rodent models, (R)-PID demonstrates a significantly lower clearance (CL) and a longer half-life (
Table 1: Quantitative Pharmacokinetic & Efficacy Comparison (Rodent Models)
| Compound | Structural Classification | ED50 (Antiallodynic, mg/kg) | Clearance (L/h/kg) | Half-life ( | Teratogenic Potential | HDAC Inhibition |
| VPA | Straight-chain branched acid | ~120.0 | 0.12 | 0.8 - 1.2 | High | Yes |
| PIA (IPPA) | Isopropyl-branched acid | ~95.0 | 0.15 | 1.0 | None | No |
| (R)-PID | Isopropyl-branched amide | 46.0 | 0.45 | 2.5 | None | No |
| (S)-PID | Isopropyl-branched amide | 48.0 | 0.80 | 1.2 | None | No |
| (R,S)-PID | Racemic amide | 42.0 | 0.50 | 2.0 | None | No |
Data synthesized from established in vivo evaluations of valpromide derivatives [3, 4].
Bioequivalence Study Design: A Self-Validating LC-MS/MS Protocol
Standard UV-HPLC methodologies are fundamentally inadequate for bioequivalence studies of VPA and IPPA derivatives because these aliphatic molecules lack strong UV chromophores. Relying on low-wavelength UV detection introduces severe matrix interference from plasma proteins. To ensure absolute trustworthiness and regulatory compliance, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required.
Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system: every extraction step is internally controlled by a stable isotope-labeled standard, ensuring that any matrix suppression affects the analyte and the control identically.
Step 1: Sample Preparation & Internal Standardization
-
Action: Aliquot 100 µL of plasma (human or animal model) into a microcentrifuge tube. Spike with 10 µL of deuterated internal standard (VPA-d6, 10 µg/mL).
-
Causality: VPA-d6 co-elutes with the target analytes and undergoes identical ionization suppression. By quantifying the ratio of Analyte/IS rather than absolute peak area, the system self-corrects for variable extraction recoveries and ESI matrix effects.
Step 2: Acidified Liquid-Liquid Extraction (LLE)
-
Action: Add 50 µL of 1M HCl, followed by 500 µL of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes.
-
Causality: IPPA (PIA) and VPA are carboxylic acids with pKa values ~4.8. Adding HCl forces the molecules into their unionized, lipophilic state, drastically maximizing their partition coefficient into the organic ethyl acetate layer while leaving polar plasma interferents in the aqueous phase.
Step 3: Evaporation and Reconstitution
-
Action: Transfer 400 µL of the organic supernatant to a clean vial. Evaporate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 µL of mobile phase (Water:Acetonitrile, 50:50 v/v).
Step 4: UPLC Separation
-
Action: Inject 5 µL onto a sub-2 µm C18 column (100 × 2.1 mm, 1.7 µm). Utilize a gradient elution of 10 mM ammonium acetate (pH 4.5) and acetonitrile at a flow rate of 0.3 mL/min.
-
Causality: The acidic buffer maintains peak sharpness for the carboxylic acids and ensures reproducible retention times, which is critical for separating constitutional isomers that share identical molecular weights.
Step 5: MRM Mass Spectrometry Detection
-
Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Causality: Use Negative ESI (
) for the acids (PIA/VPA), monitoring the precursor-to-product ion transitions. Switch to Positive ESI ( ) for the amide derivatives (PID), monitoring the transitions. This polarity switching ensures maximum ionization efficiency based on the specific functional group of the derivative.
Fig 2. Step-by-step self-validating LC-MS/MS bioequivalence workflow for IPPA derivatives.
References
-
Title: Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder. Source: Biochemical Pharmacology (2013) URL: [Link] [1]
-
Title: Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid. Source: Pharmaceutical Research (1999) URL: [Link][1]
-
Title: Evaluation of the enantioselective antiallodynic and pharmacokinetic profile of propylisopropylacetamide, a chiral isomer of valproic acid amide. Source: Neuropharmacology (2008) URL: [Link][2]
-
Title: Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity. Source: British Journal of Pharmacology / PubMed URL: [Link][3]
Sources
- 1. Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the enantioselective antiallodynic and pharmacokinetic profile of propylisopropylacetamide, a chiral isomer of valproic acid amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Branched Pentanoic Acid Isomers
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Toxicologists
Executive Summary: The "Metabolic Dead-End" vs. Bioenergetic Fuel
In drug development, the choice of a pentanoic acid isomer as a structural motif or prodrug moiety is not merely a matter of steric bulk; it is a determinant of metabolic fate.
This guide contrasts the pharmacokinetics (PK) of the four primary C5 isomers. The critical distinction lies in
Part 1: Structural & Physicochemical Characterization
The four isomers share a molecular formula (C
| Isomer | Common Name | IUPAC Name | Structure Description | Key Physicochemical Feature |
| n-Pentanoic | Valeric Acid | Pentanoic acid | Linear chain | Unhindered lipophilic tail; high substrate affinity for |
| Isovaleric | Isovaleric Acid | 3-Methylbutanoic acid | Substrate for leucine catabolic enzymes; distinct "sweaty feet" odor. | |
| 2-Methylbutyric | 2-Methylbutanoic Acid | 2-Methylbutanoic acid | Exists as (S) and (R) enantiomers; intermediate in isoleucine metabolism. | |
| Pivalic | Pivalic Acid | 2,2-Dimethylpropanoic acid | Sterically bulky ; resistant to hydrolysis and oxidation. |
Part 2: Comparative Metabolism & Pharmacokinetics
Metabolic Pathways: The Divergence
The metabolic fate of these isomers is the primary driver of their pharmacokinetic differences.
-
Valeric & Isovaleric Acids (Fuels): These are "flow-limited" substrates. They are rapidly taken up by the liver and mitochondria, activated to Acyl-CoA thioesters, and undergo
-oxidation to generate ATP. -
Pivalic Acid (The Trap): The presence of a quaternary carbon at the
-position means there are no -protons available for the dehydrogenation step required to initiate -oxidation. Consequently, pivalic acid accumulates and must be detoxified via conjugation.
Mechanistic Diagram: The $\beta-Oxidation Blockade
The following diagram illustrates why pivalic acid depletes carnitine while others generate energy.
Caption: Comparative metabolic fate showing the Pivalic Acid blockade at the dehydrogenase step, forcing carnitine conjugation and depletion.
Pharmacokinetic Parameter Comparison
| Parameter | Valeric / Isovaleric / 2-Methylbutyric | Pivalic Acid |
| Absorption | Rapid (Passive diffusion & MCT transporters). | Rapid (High lipophilicity, logP ~1.5). |
| Bioavailability | Low systemic exposure (High first-pass extraction). | High systemic exposure (Resistant to first-pass metabolism). |
| Plasma Protein Binding | Low to Moderate (<50%). | Moderate (binds albumin). |
| Primary Clearance | Hepatic Metabolism ( | Renal Excretion (as Pivaloylcarnitine or Glucuronide). |
| Elimination Half-Life | Short (Minutes to <1 Hour). Endogenous turnover is rapid. | Prolonged (Hours).[2] Dependent on renal function and carnitine availability. |
| Major Metabolites | CO | Pivaloylcarnitine (Major), Pivaloylglucuronide (Minor). |
Part 3: Expert Insight – The Carnitine Depletion Risk
The "Pivalate Trap" Mechanism: Pivalic acid is often used as a prodrug moiety (e.g., pivaloyloxymethyl esters like Pivampicillin or Cefditoren pivoxil ) to increase lipophilicity and oral absorption. Once absorbed, esterases release free pivalic acid.
-
Activation: Pivalate is converted to Pivaloyl-CoA.
-
Stalling: Pivaloyl-CoA cannot enter
-oxidation. -
Transesterification: To free up Coenzyme A (essential for life), the pivaloyl group is transferred to L-Carnitine by carnitine acyltransferase.
-
Excretion: Pivaloylcarnitine is highly water-soluble and is actively secreted into urine.
-
Consequence: This causes a massive loss of free carnitine (up to 90% reduction in serum levels).
-
Clinical Risk: Hypoglycemia, skeletal muscle weakness, and potential cardiomyopathy, especially in children or patients with defects in carnitine transport (OCTN2).
-
Recommendation: When designing prodrugs, avoid pivalate esters for chronic therapies. If unavoidable, co-administration of L-carnitine is mandatory.
Part 4: Experimental Protocol – Isomer Quantitation
To differentiate these isomers (which are isobaric, MW 102.13), standard mass spectrometry (MS) alone is insufficient. Chromatographic separation is required.
Method: LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization. Rationale: SCFAs are volatile and ionize poorly. Derivatization adds a hydrophobic aromatic ring, improving retention on C18 columns and enhancing ionization efficiency (electrospray).
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 50
L of plasma/serum. -
Add 10
L Internal Standard (e.g., C -labeled isovaleric acid). -
Protein Precipitation: Add 150
L cold methanol/acetonitrile (1:1). Vortex 1 min, Centrifuge 10 min at 15,000 x g.
-
-
Derivatization Reaction:
-
Transfer 50
L supernatant to a fresh vial. -
Add 25
L 200 mM 3-NPH (in 50% aqueous methanol). -
Add 25
L 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with 6% Pyridine. -
Critical Step: Incubate at 40°C for 30 minutes . (Ensures complete conversion of the sterically hindered pivalic acid).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7
m). -
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 15% B to 50% B over 10 minutes. (Isomers separate based on branching; linear elutes last).
-
Detection: Negative Ion Mode (ESI-). Monitor MRM transitions (Precursor [M-H]
Product).
-
Separation Logic Diagram
Caption: Chromatographic elution order of C5 isomers on C18 stationary phase after derivatization.
References
-
Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598.
-
Holme, E., et al. (1989). Carnitine deficiency induced by pivampicillin and pivmecillinam therapy. The Lancet, 334(8661), 469-473.
-
Han, J., et al. (2015). 3-Nitrophenylhydrazine-based chemical labeling for liquid chromatography-mass spectrometry analysis of short-chain fatty acids. Analytica Chimica Acta, 854, 86-94.
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics Part C, 142C(2), 95-103.
-
Tanaka, K., et al. (1966). Isovaleric acidemia: a new genetic defect of leucine metabolism. Proceedings of the National Academy of Sciences, 56(1), 236-242.
Sources
Comparative Guide: Receptor Binding and Target Affinity of (2R)-2-Isopropylpentanoic Acid
Executive Summary
(2R)-2-isopropylpentanoic acid (R-PIA or IPPA) is a chiral constitutional isomer of the widely prescribed antiepileptic and mood stabilizer, valproic acid (VPA). While VPA is highly effective, its clinical utility is severely limited by its teratogenicity and hepatotoxicity. As a Senior Application Scientist, I frequently see researchers struggle to decouple VPA's mood-stabilizing efficacy from its epigenetic toxicity. R-PIA solves this by retaining the desired arachidonic acid (AA) cascade modulation while completely lacking histone deacetylase (HDAC) inhibitory activity [1]. This guide objectively compares R-PIA against VPA and valnoctamide (VCD), providing actionable experimental workflows for target validation.
Target Affinity and Mechanistic Divergence
Acyl-CoA Synthetase 4 (Acsl4) and the Arachidonic Acid Cascade
The therapeutic efficacy of mood stabilizers in bipolar disorder is heavily linked to the downregulation of the brain's arachidonic acid (AA) turnover. Both VPA and R-PIA achieve this by uncompetitively inhibiting Acsl4, the enzyme responsible for converting unesterified AA to AA-CoA [2].
Causality Insight: Uncompetitive inhibition is highly advantageous in neuroinflammatory states. Because the inhibitor binds exclusively to the enzyme-substrate complex, R-PIA becomes more effective as AA substrate levels rise during excitotoxicity. In vitro kinetics demonstrate that R-PIA inhibits Acsl4 with a
Histone Deacetylase (HDAC) and Epigenetic Modulation
VPA is a known teratogen because it directly inhibits HDAC1 (
GABAergic and Anticonvulsant Activity
While both compounds exhibit anticonvulsant properties via GABAergic modulation and inositol depletion, R-PIA is slightly weaker as a direct antiepileptic compared to VPA. However, its superior safety profile makes it an invaluable negative control in basic research to isolate HDAC-dependent vs. Acsl4-dependent pathways [6].
Quantitative Performance Comparison
| Pharmacological Target / Property | Valproic Acid (VPA) | (2R)-2-Isopropylpentanoic Acid (R-PIA) | Valnoctamide (VCD) |
| Acsl4 Inhibition ( | ~25.0 mM | ~11.4 mM | ~6.38 mM |
| HDAC1 Inhibition ( | ~0.4 mM | > 10.0 mM (No significant inhibition) | No significant inhibition |
| Inhibition Type (Acsl4) | Uncompetitive | Uncompetitive | Uncompetitive |
| Teratogenic Potential | High (Neural tube defects) | None observed | None observed |
| Primary Research Application | Broad-spectrum baseline | Decoupling HDAC from AA modulation | Non-teratogenic mood stabilizer lead |
(Data synthesized from standard Michaelis-Menten kinetic assays and NT2 cell differentiation models [2][3][7].)
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, the following protocols are designed with built-in validation steps to confirm target engagement.
Protocol 1: In Vitro Acsl4 Enzyme Kinetics & AA Acylation Assay
Purpose: To validate the uncompetitive inhibition of Acsl4 by R-PIA.
-
Enzyme Preparation: Express recombinant rat Acsl4-FLAG in E. coli and purify using affinity chromatography.
-
Causality Insight: Using isolated recombinant Acsl4 prevents confounding acylation by other Acsl isoforms present in whole-brain homogenates, ensuring target-specific kinetic data [3].
-
-
Reaction Mixture Setup: Combine 100 mM Tris-HCl (pH 7.5), 5 mM ATP, 5 mM MgCl2, 0.1 mM CoA, and varying concentrations of [14C]-Arachidonic Acid (1 to 20 μM).
-
Inhibitor Titration: Add R-PIA at concentrations ranging from 0 to 20 mM.
-
Validation Step: Run a parallel VPA control (0-50 mM) to ensure the assay replicates the known baseline
of 25 mM[2].
-
-
Reaction & Termination: Initiate the reaction by adding 1 μg of purified Acsl4. Incubate at 37°C for 10 minutes. Terminate using Dole's reagent (isopropanol/heptane/1M H2SO4).
-
Phase Separation & Quantification: Add heptane and water to separate unreacted [14C]-AA (upper phase) from the synthesized [14C]-AA-CoA (aqueous lower phase). Quantify the lower phase using liquid scintillation counting.
-
Kinetic Analysis: Plot the data using a Lineweaver-Burk plot. Parallel lines across varying R-PIA concentrations will definitively confirm uncompetitive inhibition.
Protocol 2: HDAC-Dependent Teratogenicity Assay via NT2 Cell Differentiation
Purpose: To confirm the non-teratogenic, HDAC-sparing profile of R-PIA.
-
Cell Culture: Seed human teratocarcinoma NTera-2 (NT2) cells in DMEM supplemented with 10% FBS.
-
Compound Exposure: Treat parallel cultures with 10 μM RA alone (Positive Control), RA + 1 mM VPA, and RA + 1 mM R-PIA.
-
Differentiation Incubation: Incubate for 14 days, replacing media and compounds every 3 days.
-
Immunostaining (Validation): Fix cells and immunostain for MAP-2 (Microtubule-associated protein 2) and NCAM (Neural cell adhesion molecule).
-
Observation: VPA will block RA-induced MAP-2 expression and cause cytotoxicity (due to epigenetic HDAC inhibition). R-PIA treated cells will exhibit normal neurite fasciculation and MAP-2 expression, visually confirming the absence of epigenetic interference [6][7].
Mechanistic Pathway Visualization
Mechanistic divergence of VPA and R-PIA across Acsl4 and HDAC pathways.
Conclusion
For drug development professionals and neuropharmacologists, (2R)-2-isopropylpentanoic acid represents a critical tool compound. By isolating the uncompetitive inhibition of Acsl4 from the epigenetic toxicity of HDAC inhibition, R-PIA not only serves as a safer structural template for next-generation mood stabilizers but also provides a rigorous negative control for validating VPA-induced teratogenicity in vitro.
References
-
Modi HR, Basselin M, Taha AY, Li LO, Coleman RA, Bialer M, Rapoport SI. "Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder." Biochim Biophys Acta. 2013. URL:[Link]
-
Skladchikova G, Berezin V, Bock E. "Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2." Neurotoxicology. 1998. URL:[Link]
-
Eyal S, Yagen B, Shimshoni J, Bialer M. "Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives." Biochem Pharmacol. 2004. URL:[Link]
-
Taha AY, Basselin M, Modi HR, et al. "Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4." Bipolar Disord. 2014. URL:[Link]
Sources
- 1. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propylisopropylacetic acid (PIA), a constitutional isomer of valproic acid, uncompetitively inhibits arachidonic acid acylation by rat acyl-CoA synthetase 4: a potential drug for bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valnoctamide, a non-teratogenic amide derivative of valproic acid, inhibits arachidonic acid activation in vitro by recombinant acyl-CoA synthetase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic acid, but not its non-teratogenic analogue 2-isopropylpentanoic acid, affects proliferation, viability and neuronal differentiation of the human teratocarcinoma cell line NTera-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Pentanoic acid, 2-(1-methylethyl)-, (2R)- proper disposal procedures
The following guide details the disposal procedures for Pentanoic acid, 2-(1-methylethyl)-, (2R)- (also known as (2R)-2-Isopropylpentanoic acid ).
This compound is a chiral structural isomer of Valproic Acid (VPA) .[1][2] While Valproic Acid is achiral, the substitution of a propyl group with an isopropyl group at the
Executive Safety & Hazard Assessment
Critical Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Do not dispose of via municipal drains or standard trash.[1][3]
| Property | Specification | Critical Safety Insight |
| CAS Number | 62391-99-5 (racemic) / Specific (2R) isomer | The (2R)-enantiomer is often investigated as a metabolite or impurity of VPA.[1][2][3] |
| Hazard Class | Repr. 1A (May damage the unborn child) | Zero-tolerance for environmental release.[1][2] Strict containment required.[1][3][4] |
| Physical State | Liquid (Viscous) or Low-Melting Solid | Lipophilic; adheres to glass and plastics.[1][2] |
| Acidity (pKa) | ~4.8 (Carboxylic Acid) | Corrosive to mucous membranes; forms salts with bases.[1][2] |
| Solubility | Low in water; High in Ethanol, DMSO, DCM | Do not use water alone for decontamination; requires surfactant or solvent.[1][2][3] |
Waste Characterization & Classification
Before disposal, the waste must be characterized to ensure compliance with local regulations (e.g., RCRA in the US, List of Wastes in the EU).[2][3]
-
RCRA Status (USA): Not specifically P- or U-listed.[1][2][3] However, it must be designated as Characteristic Hazardous Waste if it exhibits toxicity or is mixed with listed solvents.[1][2][3]
-
EU Waste Code: 18 01 09 * (Medicines other than those mentioned in 18 01 08) or 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).[1][2]
Disposal Workflows
A. Solid Waste (Pure Substance & Contaminated Solids)[1][2][3]
-
Items: Expired API, contaminated gloves, weighing boats, paper towels.[1][2][3]
-
Procedure:
-
Double-Bagging: Place waste in a transparent polyethylene bag (4 mil thickness). Seal with a zip tie or heat seal.[1][3]
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE drum or container approved for hazardous solids.
-
Labeling: Affix a yellow "Hazardous Waste" label. Explicitly write: "Contains (2R)-2-Isopropylpentanoic acid.[1][2][3][5] Reproductive Toxin.[1][3][6][7] Incinerate Only."
-
B. Liquid Waste (Mother Liquors & Solutions)[1][2][3]
-
Items: Reaction mixtures, HPLC effluent, stock solutions.[1][2][3]
-
Procedure:
-
Segregation: Do not mix with oxidizers (e.g., Nitric acid) or strong bases (exothermic salt formation).[1][2][3]
-
Solvent Compatibility: Collect in "Organic Waste - Halogen Free" containers if dissolved in methanol/DMSO.[1][2][3] If dissolved in DCM/Chloroform, use "Organic Waste - Halogenated."[1][2][3]
-
pH Adjustment: If the waste is purely aqueous and acidic, adjust pH to 6–8 using 1M NaOH before adding to the aqueous waste stream, only if the facility permits trace organics in aqueous waste (rare for teratogens).[1][2][3] Preferred: Bulking into combustible solvent waste for incineration.[1][2]
-
C. Trace Contaminated Glassware[1][2][3]
-
Problem: The compound is lipophilic and difficult to rinse with water.[1][2][3]
-
Decontamination Protocol:
Logic-Driven Disposal Decision Tree
The following diagram illustrates the decision-making process for segregating this specific compound to prevent environmental contamination.
Figure 1: Decision matrix for the segregation and disposal of (2R)-2-Isopropylpentanoic acid, prioritizing high-temperature incineration to ensure destruction of the teratogenic pharmacophore.
Emergency Spillage Procedures
If a spill occurs, immediate containment is required to prevent exposure and migration.[1][3]
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, safety goggles, and a P95/P100 respirator (dust/mist).[2][3]
-
Containment:
-
Neutralization (Optional but Recommended):
-
Cleanup: Scoop all material into a hazardous waste pail. Scrub the surface with a detergent solution (e.g., Alconox) and water.[1][3]
References
-
National Center for Biotechnology Information (NCBI). 2-Isopropylpentanoic acid (Compound Summary). PubChem.[1][3] Available at: [Link][2][3]
-
European Chemicals Agency (ECHA). Valproic acid - Harmonised Classification and Labelling. ECHA.[1][3] Available at: [Link][2][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][3][8] Available at: [Link][2][3]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2-(1-Methylethyl)pentanoic acid | C8H16O2 | CID 147513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. in.gov [in.gov]
- 8. medprodisposal.com [medprodisposal.com]
Personal protective equipment for handling Pentanoic acid, 2-(1-methylethyl)-, (2R)-
[1][2][3]
Chemical Identity: (2R)-2-Isopropylpentanoic acid CAS (Racemate/Generic): 62391-99-5 (Referenced for safety bridging) Synonyms: Valproic Acid Impurity C; 2-Isopropylvaleric acid Physical State: Colorless to pale yellow liquid[1][2]
Part 1: Risk Assessment & Hazard Identification (The "Why")
Executive Safety Warning: Treat this compound as a Reproductive Toxin (Category 1A/1B) and a Severe Skin/Eye Irritant .[1][2]
As a structural isomer of Valproic Acid (2-propylpentanoic acid), (2R)-2-isopropylpentanoic acid shares a homologous toxicity profile.[1][2] Valproic acid is a known potent teratogen (causes birth defects).[1][2] In the absence of enantiomer-specific toxicological data, bridging principles mandate that you handle this substance with the highest level of containment reserved for known reproductive toxins.[1][2]
Core Hazard Profile
| Hazard Class | GHS Code | Description | Operational Implication |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1][2][3] | Zero-skin-contact policy. Double-gloving and fume hood use are non-negotiable.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Acidic nature requires chemically resistant PPE.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Face shields are required for volumes >10 mL.[1][2] |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Strict hygiene; no mouth pipetting; decontaminate surfaces immediately.[1] |
Part 2: PPE Selection Matrix (The "What")[1]
Standard laboratory nitrile gloves often provide insufficient protection against low-molecular-weight organic acids for prolonged periods.[1][2] You must utilize a Multi-Barrier Approach .
Glove Permeation Strategy
-
Primary Barrier (Outer): Chemically resistant laminate (e.g., Silver Shield® or Ansell Barrier®).[1][2] These offer >480 min breakthrough time for organic acids.[1][2]
-
Secondary Barrier (Inner): Low-modulus Nitrile (minimum 5 mil thickness).[1][2] This provides dexterity and immediate protection against splashes if the outer glove is compromised.[2]
-
Inspection: Inflate inner nitrile gloves to check for pinholes before donning.[1][2]
Comprehensive PPE Table[1][3]
| Protection Zone | Low Volume (< 10 mL) / Analytical | High Volume (> 10 mL) / Synthesis |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s).[1][2] If hood is unavailable, use Half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.[1][2] | Fume Hood mandatory.[1][2] Sash at lowest working height.[1][2] |
| Hand Protection | Double Nitrile (change every 30 mins or immediately upon splash).[1][2] | Laminate (Silver Shield) worn over Nitrile.[1][2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[1][2] | Chemical Splash Goggles + Face Shield .[1][2] |
| Body Protection | Standard cotton lab coat (buttoned).[1][2] | Tyvek® Lab Coat or Apron (impervious to organic liquids).[1][2] |
PPE Decision Workflow (Visualization)
Figure 1: PPE Selection Logic Flow based on operational volume and engineering controls.
Part 3: Operational Workflow (The "How")
This protocol is designed to isolate the user from the reproductive toxicity hazards of the liquid acid.[1]
Step 1: Engineering Control Setup[1]
-
Verify Airflow: Ensure fume hood is operating at 80–100 fpm (0.4–0.5 m/s) face velocity.
-
Surface Protection: Line the work area with plastic-backed absorbent pads (absorbent side up) to capture micro-droplets.[1][2]
-
Decontamination Prep: Prepare a beaker of 10% Sodium Carbonate (Na₂CO₃) or saturated Sodium Bicarbonate solution.[1][2] This will neutralize the acid immediately upon contact.[1][2]
Step 2: Handling & Transfer[1][3]
-
Weighing: Do not weigh the liquid in the open air.
-
Reaction Addition: Use a syringe or cannula transfer for adding the reagent to reaction vessels.[1][2] Avoid pouring from a beaker, which increases spill risk and vapor surface area.[2]
Step 3: Spill Response (Self-Validating System)
If a spill occurs, the response must be immediate due to the corrosive and toxic nature.[1][2]
-
Evacuate: If spill is >50 mL outside a hood, evacuate the lab.
-
Neutralize: Cover the spill with the prepared Sodium Carbonate (soda ash) or Sodium Bicarbonate.[1][2]
-
Cleanup: Absorb the resulting slurry with vermiculite or clay absorbent.[1][2]
Spill Response Diagram
Figure 2: Logic flow for chemical spill response, prioritizing neutralization.[1][2]
Part 4: Waste Disposal & Decontamination[1]
Never dispose of this compound down the drain. As a branched organic acid, it resists biodegradation and poses environmental risks.[2]
References
Sources
- 1. (2RS)-2-(1-Methylethyl)pentanoic Acid | CymitQuimica [cymitquimica.com]
- 2. 2-Isopropylpentanoic acid, (S)- | C8H16O2 | CID 10176197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.ca [fishersci.ca]
- 7. 2-(1-Methylethyl)pentanoic acid | C8H16O2 | CID 147513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. anexib.com [anexib.com]
- 9. CAS 62391-99-5: 2-isopropylvaleric acid | CymitQuimica [cymitquimica.com]
- 10. Pentanoic acid, 2-methyl, 1-methylethyl ester | C9H18O2 | CID 226896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (2RS)-2-(1-Methylethyl)pentanoic Acid | LGC Standards [lgcstandards.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
